molecular formula C22H17F2N5OS B1678830 Ravuconazole CAS No. 182760-06-1

Ravuconazole

Cat. No.: B1678830
CAS No.: 182760-06-1
M. Wt: 437.5 g/mol
InChI Key: OPAHEYNNJWPQPX-RCDICMHDSA-N
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Description

Ravuconazole (BMS-207147; ER-30346) is a potent, broad-spectrum triazole antifungal compound for research use . It functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a key component in the biosynthesis of ergosterol, an essential element of the fungal cell membrane . This inhibition compromises membrane integrity, leading to fungal cell lysis and death . This compound demonstrates potent in vitro and in vivo activity against a wide range of fungi, including Candida species (even strains resistant to fluconazole), Aspergillus species, and other pathogenic fungi . Its main active moiety features a thiazole-derived triazole alcohol structure, contributing to its antifungal properties . While the prodrug Fosthis compound, which enhances the solubility and bioavailability of this compound, has been approved in Japan for onychomycosis, this compound itself remains an important tool for scientific investigation . Preclinical studies, including models of invasive pulmonary aspergillosis, have shown that this compound can reduce fungal burden and improve survival outcomes, highlighting its research value . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAHEYNNJWPQPX-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
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Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40171329
Record name Ravuconazole
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Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

182760-06-1
Record name Ravuconazole
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Record name Ravuconazole [INN]
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Record name Ravuconazole
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Record name RAVUCONAZOLE
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Foundational & Exploratory

Ravuconazole's Mechanism of Action Against Candida Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravuconazole, a broad-spectrum triazole antifungal agent, demonstrates potent activity against a wide range of Candida species, including those resistant to other azoles. Its primary mechanism of action is the highly specific inhibition of a key fungal enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), which is a critical component of the ergosterol (B1671047) biosynthesis pathway. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to the cessation of growth and, ultimately, cell death. This technical guide provides a comprehensive overview of the molecular basis of this compound's action, detailed experimental methodologies for its characterization, and a summary of its in vitro efficacy against various Candida species.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound's fungistatic and, in some cases, fungicidal activity stems from its interference with the synthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] The primary molecular target of this compound is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][4][5]

This compound binds with high affinity to the heme iron atom located in the active site of CYP51.[6] This interaction competitively inhibits the enzyme, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[3] The consequences of this enzymatic blockade are twofold:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This affects the function of membrane-bound enzymes and transport systems, hindering cell growth and replication.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol demethylation leads to the accumulation of 14α-methylated sterols, such as lanosterol.[7] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function, increasing membrane permeability, and contributing to cellular stress and eventual death.[7]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in Candida species and highlights the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->CYP51 Intermediates 14-demethylated intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Integrity and Function) Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition CYP51->Intermediates Demethylation

Figure 1. this compound's inhibition of lanosterol 14α-demethylase.

In Vitro Efficacy Against Candida Species

This compound exhibits potent in vitro activity against a broad spectrum of Candida species, including those that have developed resistance to other azole antifungals like fluconazole.[8][9] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Candida species as reported in several studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).

Table 1: In Vitro Activity of this compound Against Common Candida Species

Candida Species No. of Isolates This compound MIC Range (µg/mL) This compound MIC₅₀ (µg/mL) This compound MIC₉₀ (µg/mL) Reference(s)
C. albicans 4,195 ≤0.007 - 4 0.015 0.03 [4]
C. glabrata 664 ≤0.007 - 16 0.25 1-2 [4]
C. parapsilosis 557 ≤0.007 - 2 0.03 0.12 [4]
C. tropicalis 483 ≤0.007 - 8 0.03 0.12 [4]
C. krusei 239 ≤0.007 - 2 0.12 0.25 [4]
C. lusitaniae 134 ≤0.007 - 0.5 0.015 0.03 [4]
C. guilliermondii 73 ≤0.007 - 1 0.06 0.25 [4]

| C. dubliniensis | 62 | ≤0.007 - 0.5 | 0.015 | 0.03 |[4] |

Table 2: Activity of this compound Against Fluconazole-Resistant Candida Isolates

Candida Species Fluconazole Resistance Status No. of Isolates This compound MIC Range (µg/mL) This compound MIC₅₀ (µg/mL) This compound MIC₉₀ (µg/mL) Reference(s)
C. albicans Resistant (MIC ≥64 µg/mL) 239 0.03 - 4 0.5 2 [4]
C. glabrata Resistant (MIC ≥64 µg/mL) 164 0.06 - 16 2 8 [4]

| C. krusei | All isolates (intrinsically resistant) | 239 | ≤0.007 - 2 | 0.12 | 0.25 |[4] |

Table 3: Comparative In Vitro Activity of this compound and Other Antifungals

Antifungal Agent C. albicans MIC₉₀ (µg/mL) C. glabrata MIC₉₀ (µg/mL) C. krusei MIC₉₀ (µg/mL) Reference(s)
This compound 0.03 1-2 0.25 [4]
Voriconazole 0.03 1-2 0.5 [4]
Itraconazole 0.12 2 1 [4]
Fluconazole 1 32 >64 [4]

| Amphotericin B | 1 | 1 | 2 |[4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound.

Antifungal Susceptibility Testing

The in vitro activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][3][10]

Experimental Workflow:

Susceptibility_Testing_Workflow Antifungal Susceptibility Testing Workflow (CLSI M27-A3) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture 1. Prepare standardized yeast inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation 3. Inoculate microdilution plates with yeast suspension Yeast_Culture->Inoculation Drug_Dilution 2. Prepare serial twofold dilutions of this compound in RPMI-1640 medium Drug_Dilution->Inoculation Incubation 4. Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading 5. Visually or spectrophotometrically determine fungal growth Incubation->Reading MIC_Determination 6. MIC is the lowest drug concentration with significant growth inhibition (~50%) compared to the control Reading->MIC_Determination

Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized yeast suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50% reduction) compared to the drug-free growth control.

Sterol Analysis

To confirm the effect of this compound on ergosterol biosynthesis, the sterol composition of Candida cells treated with the drug is analyzed, typically by gas chromatography-mass spectrometry (GC-MS).[11][12]

Methodology:

  • Cell Culture and Treatment: Candida cells are grown in a suitable broth medium to mid-log phase and then exposed to a sub-inhibitory concentration of this compound for several hours. A control culture without the drug is run in parallel.

  • Sterol Extraction:

    • Cells are harvested by centrifugation, washed, and the wet weight is determined.

    • The cell pellet is saponified using alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in 50% ethanol) at 80-90°C for 1-2 hours. This process lyses the cells and hydrolyzes sterol esters.

    • Non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-heptane or hexane.

  • Derivatization (Optional but Recommended): The hydroxyl group of the sterols is often derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve their volatility and chromatographic properties. This is achieved by reacting the dried lipid extract with a silylating agent (e.g., BSTFA with TMCS).

  • GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., HP-5ms). The separated sterols are then detected and identified by a mass spectrometer based on their retention times and mass fragmentation patterns.

  • Data Analysis: The relative amounts of ergosterol and precursor sterols (like lanosterol) are quantified by integrating the peak areas in the chromatograms. A significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the this compound-treated sample compared to the control confirms the inhibition of CYP51.

CYP51 Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the lanosterol 14α-demethylase (CYP51) enzyme can be quantified using a cell-free enzymatic assay. This typically involves a reconstituted enzyme system.[13]

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant Candida CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are expressed and purified.

    • The substrate, lanosterol, is prepared in a suitable buffer containing a detergent or phospholipids (B1166683) to ensure its solubility.

  • Reconstituted System Assay:

    • The purified CYP51 and NADPH-cytochrome P450 reductase are mixed in a reaction buffer containing phospholipids.

    • Varying concentrations of this compound (dissolved in a solvent like DMSO) are added to the reaction mixtures.

    • The reaction is initiated by the addition of NADPH and the substrate, lanosterol.

    • The mixture is incubated at 37°C for a specific period.

  • Product Analysis: The reaction is stopped, and the sterols are extracted. The conversion of lanosterol to its demethylated product is quantified using HPLC or GC-MS.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Molecular Interactions and Resistance

Computational modeling and molecular docking studies have provided insights into the interaction of this compound with the active site of Candida albicans CYP51.[5][14] The triazole moiety of this compound coordinates with the heme iron, while the rest of the molecule forms hydrophobic and van der Waals interactions with amino acid residues in the active site, ensuring a tight and specific binding.

Resistance to azoles in Candida species can emerge through several mechanisms, including:

  • Overexpression of the ERG11 gene: This leads to increased production of the target enzyme, requiring higher drug concentrations for inhibition.

  • Point mutations in the ERG11 gene: These mutations can alter the amino acid sequence of CYP51, reducing the binding affinity of azole drugs.

  • Overexpression of efflux pumps: ATP-binding cassette (ABC) transporters and major facilitators can actively pump the drug out of the cell, reducing its intracellular concentration.

While this compound demonstrates activity against some fluconazole-resistant strains, cross-resistance can occur, particularly in isolates with mutations in ERG11 or highly overexpressed efflux pumps.[9]

Conclusion

This compound's potent antifungal activity against Candida species is unequivocally linked to its specific and high-affinity inhibition of lanosterol 14α-demethylase (CYP51). By disrupting the ergosterol biosynthesis pathway, this compound compromises the fungal cell membrane's integrity and function, leading to growth inhibition. The comprehensive data on its in vitro efficacy, including against resistant strains, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of this compound and other novel antifungal agents targeting this critical fungal pathway.

References

a novel triazole antifungal agent exerting broad and potent antifungal activity. It works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oteseconazole (B609789) (formerly VT-1161) is a novel, orally bioavailable triazole antifungal agent demonstrating potent and broad-spectrum activity against a wide range of fungal pathogens. Its mechanism of action involves the highly selective inhibition of fungal cytochrome P450 enzyme 51 (CYP51), also known as lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of oteseconazole, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Introduction

Invasive fungal infections pose a significant and growing threat to human health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment paradigms, necessitating the development of novel antifungal agents with improved efficacy and safety profiles. Triazoles are a major class of antifungal drugs that target the ergosterol biosynthesis pathway. Oteseconazole is a next-generation triazole designed for enhanced selectivity for fungal CYP51 over human CYP enzymes, potentially reducing the risk of drug-drug interactions and off-target side effects. This document serves as a technical resource for researchers and professionals involved in the discovery and development of antifungal therapeutics.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Oteseconazole exerts its antifungal effect by specifically targeting and inhibiting the fungal CYP51 enzyme.[1][2] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol, an essential sterol for maintaining the structural integrity and fluidity of the fungal cell membrane.[3][4] By inhibiting CYP51, oteseconazole disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane homeostasis results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4]

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate ...multiple steps Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Target of Oteseconazole) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ...multiple steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps Oteseconazole Oteseconazole Oteseconazole->Lanosterol Inhibits

Ergosterol Biosynthesis Pathway and Oteseconazole's Target.

In Vitro Antifungal Activity

Oteseconazole has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts and molds. Notably, it exhibits significant activity against Candida species, including fluconazole-resistant isolates, as well as Cryptococcus and dermatophytes.

Summary of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values of oteseconazole against various fungal isolates as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[5][6]

Fungal SpeciesOteseconazole MIC Range (µg/mL)Oteseconazole MIC₅₀ (µg/mL)Oteseconazole MIC₉₀ (µg/mL)Fluconazole MIC Range (µg/mL)Fluconazole MIC₅₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)
Candida albicans≤0.0005 - >0.250.0020.06≤0.06 - >320.258
Candida glabrata0.002 - >0.250.030.125≤0.06 - 3228
Candida parapsilosis≤0.0005 - 0.060.0020.008≤0.06 - 40.251
Candida tropicalis≤0.0005 - 0.1250.0040.015≤0.06 - 160.52
Candida krusei0.002 - 0.1250.030.062 - >321632
Cryptococcus neoformans0.008 - 0.250.030.1250.25 - 1628
Trichophyton rubrum0.008 - 0.060.0150.030.25 - 412
Trichophyton mentagrophytes0.008 - 0.060.0150.030.5 - 824

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antifungal properties of oteseconazole.

In Vitro Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of oteseconazole against yeast isolates.[6][7][8]

MIC_Testing_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading P1 Prepare Oteseconazole Stock Solution A1 Serially Dilute Oteseconazole in 96-well Plate P1->A1 P2 Prepare RPMI-1640 Medium P2->A1 P3 Prepare Fungal Inoculum (0.5 McFarland) A2 Inoculate Wells with Fungal Suspension P3->A2 A1->A2 A3 Include Growth and Sterility Controls A2->A3 I1 Incubate at 35°C for 24-48 hours A3->I1 I2 Visually Read and Record MIC I1->I2 Ergosterol_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis S1 Culture Fungal Cells with/without Oteseconazole S2 Harvest and Lyse Cells S1->S2 E1 Saponify Lipids with Alcoholic KOH S2->E1 E2 Extract Non-saponifiable Lipids with Heptane/Hexane E1->E2 E3 Evaporate Solvent and Reconstitute in Methanol E2->E3 A1 Inject Sample into HPLC System E3->A1 A2 Separate by Reverse-Phase Chromatography A1->A2 A3 Detect Ergosterol by UV Absorbance (282 nm) A2->A3 A4 Quantify using a Standard Curve A3->A4 CYP51_Inhibition_Assay_Workflow cluster_0 Assay Components cluster_1 Reaction & Analysis C1 Purified Recombinant Fungal CYP51 R1 Incubate CYP51 with Oteseconazole C1->R1 C2 CYP450 Reductase R2 Initiate Reaction with NADPH C2->R2 C3 Lanosterol (Substrate) C3->R2 C4 NADPH C4->R2 C5 Oteseconazole (Inhibitor) C5->R1 R1->R2 R3 Stop Reaction and Extract Sterols R2->R3 R4 Analyze Product Formation by GC-MS or HPLC R3->R4 R5 Calculate IC₅₀ R4->R5

References

Ravuconazole's Preclinical Profile: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ravuconazole, a broad-spectrum triazole antifungal agent, has demonstrated significant promise in preclinical studies against a wide range of fungal pathogens. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various preclinical models, offering valuable insights for researchers and professionals in the field of drug development.

Executive Summary

This compound exhibits favorable pharmacokinetic properties, including a long elimination half-life and excellent tissue penetration, in multiple animal models.[1][2] Its in vivo efficacy is strongly correlated with the area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio, a key pharmacodynamic parameter for triazole antifungals.[3][4] This document synthesizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the drug's mechanism of action and experimental workflows.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Preclinical studies in mice, rats, and rabbits have characterized the pharmacokinetic profile of this compound, revealing its potential for effective systemic and tissue-specific fungal clearance.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Models
Animal ModelDose (mg/kg)RouteCmax (μg/mL)AUC (μg·h/mL or mg·h/L)T½ (h)Protein Binding (%)Reference
Neutropenic Infected Mice10Oral0.36 ± 0.013.43.9 - 4.895.8[3][5]
40Oral--3.9 - 4.895.8[3][5]
160Oral4.37 ± 0.64483.9 - 4.895.8[5]
Immunosuppressed Rabbits10Oral1.25 ± 0.57-~13-[6]
20Oral2.58 ± 2.45-~13-[6]
30Oral5.55 ± 1.62-~13-[6]
Rats10Oral1.68-16.9-[1]
Normal Rabbits (IV Prodrug)1.25IV2.035.8020.55 - 26.34-[2]
40IV58.82234.2120.55 - 26.34-[2]

Note: AUC values may be reported in different units across studies (e.g., μg·h/mL or mg·h/L). Values are presented as reported in the source.

Tissue Distribution

This compound demonstrates extensive penetration into various tissues. In rats, lung and uterus concentrations were found to be 2- to 6-times higher than corresponding plasma concentrations.[1] A study in rabbits using an intravenous prodrug of this compound (BMS-379224) also showed high concentrations in the liver, adipose tissue, lung, kidney, and even the brain, suggesting its potential for treating deep-seated and central nervous system fungal infections.[2][7]

Pharmacodynamics: The Key to Efficacy

The pharmacodynamic profile of this compound has been extensively studied, particularly in murine models of candidiasis.

AUC/MIC Ratio as the Predictive Parameter

Consistent with other triazoles, the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (24-h AUC/MIC) is the critical PK/PD parameter that correlates with the efficacy of this compound.[3][4] In a neutropenic murine model of disseminated Candida albicans infection, the AUC/MIC ratio was strongly predictive of treatment outcomes, with an R² value of 91%.[3] A free-drug AUC/MIC ratio of approximately 20.3 ± 8.2 was associated with efficacy against various C. albicans isolates.[3]

Table 2: In Vivo Efficacy of this compound in Preclinical Infection Models
Animal ModelInfection ModelPathogenEfficacy OutcomeReference
Neutropenic MiceDisseminated CandidiasisCandida albicansDose-dependent reduction in kidney fungal burden.[4][3][4]
Immunosuppressed RabbitsInvasive AspergillosisAspergillus fumigatusEliminated mortality and cleared organisms from tissues.[6][8][6][8]
SCID MiceMucosal CandidosisCandida albicansDose-responsive improvement in clearance of CFU from tissues.[9][9]
MiceSystemic HistoplasmosisHistoplasma capsulatumProlonged survival and was more effective than fluconazole.[10][10]
Persistently Neutropenic RabbitsPulmonary AspergillosisAspergillus fumigatusDose-dependent efficacy, reduced fungal burden, and improved survival.[11][11]

Mechanism of Action

This compound, like other azole antifungals, targets the fungal cell membrane by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51).[12] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[13]

Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action cluster_inhibition Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Intermediates 14α-methylated sterol intermediates Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane essential component Disruption Disruption of Membrane Integrity & Fungal Cell Death This compound This compound This compound->CYP51 inhibition CYP51->Ergosterol catalysis Experimental Workflow for Murine Candidiasis Model Start Start Induction Induce Neutropenia (Cyclophosphamide) Start->Induction Infection Infect Mice with Candida albicans (IV) Induction->Infection Treatment Administer this compound (Oral Gavage) Infection->Treatment PK_Sampling Collect Blood Samples (Pharmacokinetics) Treatment->PK_Sampling PD_Assessment Sacrifice & Harvest Kidneys (Pharmacodynamics) Treatment->PD_Assessment HPLC Analyze Drug Levels (HPLC) PK_Sampling->HPLC CFU Determine Fungal Burden (CFU Counting) PD_Assessment->CFU Analysis PK/PD Correlation (AUC/MIC vs. Efficacy) HPLC->Analysis CFU->Analysis End End Analysis->End

References

In Vitro Susceptibility of Aspergillus fumigatus to Ravuconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a triazole antifungal agent that has demonstrated potent in vitro activity against a broad spectrum of fungi, including Aspergillus fumigatus, a primary causative agent of invasive aspergillosis. This technical guide provides a comprehensive overview of the in vitro susceptibility patterns of A. fumigatus to this compound, details the standardized experimental protocols for susceptibility testing, and illustrates the key molecular pathways involved in its mechanism of action and resistance.

Mechanism of Action

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the cyp51A and cyp51B genes in Aspergillus fumigatus. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane. By inhibiting 14α-demethylase, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.

Data Presentation: In Vitro Susceptibility Data

The in vitro activity of this compound against Aspergillus fumigatus has been evaluated in several studies, with Minimum Inhibitory Concentration (MIC) values determined using standardized methodologies. The following tables summarize the quantitative data from key studies.

Study/ProgramNo. of IsolatesTesting MethodMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Geometric Mean MIC (μg/mL)
SENTRY (2000)[1]114NCCLS M38-P0.12-20.51-
Pfaller et al.52NCCLS M38-A0.12-20.51-
SENTRY (2003)[2]-NCCLS--1-

Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively. NCCLS (National Committee for Clinical Laboratory Standards) has since been renamed CLSI (Clinical and Laboratory Standards Institute).

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount for surveillance and clinical management. The Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.4 are the two most widely recognized reference methods for antifungal susceptibility testing of filamentous fungi.

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[3]

1. Media Preparation:

  • Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

2. Inoculum Preparation:

  • Grow the A. fumigatus isolate on potato dextrose agar (B569324) (PDA) for 7 days to obtain mature conidia.

  • Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10´ to 5 x 10´ CFU/mL using a spectrophotometer (530 nm wavelength, 80-82% transmittance) and confirmed by quantitative colony counts.

3. Test Procedure:

  • Perform the test in sterile 96-well microtiter plates.

  • Dispense 100 µL of the standardized inoculum into each well.

  • Add 100 µL of serially diluted this compound (in RPMI 1640) to the wells, resulting in a final 2-fold dilution series.

  • Include a drug-free growth control well and an uninoculated sterility control well.

  • Incubate the plates at 35°C for 46 to 50 hours.

4. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that shows complete inhibition of growth (optically clear).

EUCAST E.Def 9.4 Broth Microdilution Method

The EUCAST E.Def 9.4 provides a harmonized method for the determination of broth dilution MICs for conidia-forming moulds.[4][5][6][7]

1. Media Preparation:

  • Use RPMI 1640 medium supplemented with 2% glucose (RPMI-2G). The medium should contain L-glutamine and be buffered to pH 7.0 with MOPS.

2. Inoculum Preparation:

  • Harvest conidia from a 5-7 day old culture on PDA.

  • Prepare a conidial suspension in sterile saline with 0.05% Tween 20.

  • Adjust the inoculum concentration to 2 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer or another validated method.

3. Test Procedure:

  • Use 96-well microtiter plates.

  • Add 100 µL of the final inoculum suspension to each well.

  • Add 100 µL of the serially diluted this compound solution (in RPMI-2G) to the wells.

  • Include a growth control well (drug-free) and a sterility control.

  • Incubate the plates at 35-37°C for 48 hours.

4. Reading the MIC:

  • The MIC endpoint is the lowest concentration of the antifungal agent that completely inhibits visible growth.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action and Resistance

Ravuconazole_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_DrugAction Drug Action & Resistance Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate 14α-demethylase (Cyp51A/B) Ergosterol Ergosterol Intermediate->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits Resistance Resistance Mechanisms Resistance->this compound Reduces Efficacy Cyp51A_Mutation cyp51A Mutation Cyp51A_Mutation->Resistance Cyp51A_Overexpression cyp51A Overexpression Cyp51A_Overexpression->Resistance

Caption: this compound inhibits ergosterol synthesis, a key fungal cell membrane component.

Experimental Workflow: Broth Microdilution Susceptibility Testing

Experimental_Workflow cluster_Preparation Preparation cluster_Testing Testing cluster_Analysis Analysis arrow arrow Isolate_Culture 1. Culture A. fumigatus (e.g., on PDA) Inoculum_Prep 2. Prepare Conidial Suspension Isolate_Culture->Inoculum_Prep Inoculum_Standardization 3. Standardize Inoculum (Spectrophotometer/Hemocytometer) Inoculum_Prep->Inoculum_Standardization Plate_Inoculation 5. Inoculate Microtiter Plate Inoculum_Standardization->Plate_Inoculation Drug_Dilution 4. Prepare Serial Dilutions of this compound Drug_Dilution->Plate_Inoculation Incubation 6. Incubate at 35-37°C for 48 hours Plate_Inoculation->Incubation MIC_Reading 7. Read MIC Endpoint (Complete Growth Inhibition) Incubation->MIC_Reading Data_Interpretation 8. Interpret Results MIC_Reading->Data_Interpretation

Caption: Standardized workflow for determining this compound MIC against A. fumigatus.

Mechanisms of Resistance

Resistance of Aspergillus fumigatus to azole antifungals, including this compound, is an emerging concern. The primary mechanisms of resistance involve alterations in the target enzyme, Cyp51A.

  • Mutations in the cyp51A gene: Point mutations in the cyp51A gene can lead to amino acid substitutions in the 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory activity. Specific mutations, such as those at codons G54, L98, G138, M220, and G448, have been associated with azole resistance.[8]

  • Overexpression of the cyp51A gene: Increased expression of the cyp51A gene leads to higher intracellular concentrations of the target enzyme. This requires a higher concentration of this compound to achieve effective inhibition. Overexpression is often caused by the insertion of tandem repeats (e.g., TR₃₄ and TR₄₆) in the promoter region of the cyp51A gene.[9]

It is important to note that the presence of specific cyp51A mutations can result in cross-resistance to other azole antifungals. Continuous surveillance of the in vitro susceptibility of A. fumigatus clinical isolates to this compound is essential to monitor for the emergence of resistance and to inform therapeutic strategies.

References

Ravuconazole: A Technical Guide to its Spectrum of Activity Against Emerging Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is an investigational broad-spectrum triazole antifungal agent that has demonstrated potent in vitro activity against a wide range of clinically significant yeasts and molds, including several emerging and difficult-to-treat fungal pathogens.[1][2][3] As with other azoles, its mechanism of action involves the inhibition of cytochrome P450 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, leading to disruption of the fungal cell membrane.[4][5] This technical guide provides an in-depth overview of this compound's activity against key emerging fungal pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound, like other triazole antifungals, targets the fungal cell membrane's integrity by disrupting the synthesis of ergosterol, a vital component.[5] It specifically inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[4][5] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to cell death.[5]

Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Membrane Essential Component This compound This compound This compound->Enzyme Inhibits Enzyme->Ergosterol Catalyzes Conversion

Mechanism of Action of this compound.

In Vitro Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against a variety of emerging and often multidrug-resistant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various in vitro studies.

Activity Against Emerging Yeasts

This compound has shown potent activity against the emerging multidrug-resistant yeast Candida auris, as well as other fluconazole-resistant Candida species.[3][6][7]

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Candida auris15---[6]
Fluconazole-Resistant Candida spp.562---[3]
Candida krusei-0.05 - 0.39--[8]
Trichosporon spp.----[8]

Note: Specific MIC values for some isolates were not detailed in the provided search results, but this compound was reported to be active.

Activity Against Emerging Molds

This compound's activity against emerging molds is variable, with excellent potency against some species and limited activity against others.

This compound exhibits potent in vitro activity against a majority of Aspergillus species, comparable to voriconazole (B182144) and posaconazole.[1][9][10]

OrganismNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Aspergillus fumigatus3140.06 - 8.00.51.0[11]
Aspergillus flavus930.06 - 2.01.02.0[11]
Aspergillus niger400.12 - 4.01.02.0[11]
Aspergillus terreus630.25 - 4.00.52.0[11]
Aspergillus spp. (Overall)198---[9][10]

The activity of this compound against Scedosporium species is species-dependent. It is generally active against Scedosporium apiospermum but has poor activity against Lomentospora prolificans (formerly Scedosporium prolificans).[1][12]

OrganismNo. of IsolatesMIC Range (μg/mL)Geometric Mean MIC (μg/mL)Reference
Scedosporium apiospermum11-0.125[12]
Lomentospora prolificans33-8.9[12]

This compound, like many other azoles, demonstrates limited to no in vitro activity against Fusarium species.[1][9][10][13]

OrganismNo. of IsolatesMIC₅₀ (μg/mL)Reference
Fusarium spp.7>8[9][10]
Fusarium spp.54-[1]

This compound shows variable activity against fungi of the order Mucorales. It has demonstrated some potency against Rhizopus oryzae.[1][9]

OrganismNo. of IsolatesMIC₅₀ (μg/mL)Reference
Rhizopus oryzae-1.0[1]
Rhizopus spp.-1 - 2[9]
Mucor spp.->8[9]
Mucorales (Overall)32-[1]

This compound has shown good in vitro activity against a variety of dematiaceous (black) molds.[14] For many of these fungi, the MIC values for this compound were lower than those of itraconazole (B105839), voriconazole, and posaconazole.[15]

OrganismNo. of IsolatesActivityReference
Alternaria spp.11Active[1]
Fonsecaea pedrosoi16Lower MICs than other azoles[16]
Exophiala dermatitidis12Lower MICs than other azoles[16]

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for Yeasts (CLSI M27-A)

This method is the standard for determining the MICs of antifungal agents against yeasts.

  • Inoculum Preparation: Yeast isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL concentration.

  • Antifungal Agent Dilution: The antifungal agent (this compound) is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized yeast suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Broth Microdilution Method for Molds (CLSI M38-A/P)

A similar methodology is employed for filamentous fungi, with some modifications.[9][10]

  • Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a mature culture. The suspension is adjusted to a specific concentration.

  • Antifungal Agent Dilution: Serial dilutions of this compound are prepared in 96-well microtiter plates with RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized spore suspension.

  • Incubation: Plates are incubated at 35°C for 48 to 72 hours.[1]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth, as determined by visual inspection.[1]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Prepare Inoculum Suspension A->B C Standardize Inoculum Concentration B->C E Inoculate Wells with Standardized Fungal Suspension C->E D Serial Dilution of This compound in Microtiter Plate D->E F Incubate at 35°C E->F G Visual Reading of Growth Inhibition F->G H Determine MIC G->H

Broth Microdilution Susceptibility Testing Workflow.

Conclusion

This compound demonstrates a promising in vitro spectrum of activity against a wide array of emerging fungal pathogens, particularly Candida auris and various Aspergillus species. Its activity against other challenging molds, such as Scedosporium apiospermum and certain Mucorales, warrants further investigation. However, like other azoles, it shows limited efficacy against Fusarium species and Lomentospora prolificans. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of this compound and other novel antifungal agents. Further clinical studies are necessary to establish the in vivo efficacy and clinical utility of this compound in treating infections caused by these emerging fungal pathogens.[10]

References

Ravuconazole (formerly BMS-207147 and ER-30346) development history.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Journey from BMS-207147/ER-30346 to a Repurposed Therapeutic

Abstract

Ravuconazole, a potent, broad-spectrum triazole antifungal agent, has traversed a complex and multifaceted development pathway. Initially identified as ER-30346 by Eisai Co. and later co-developed with Bristol-Myers Squibb as BMS-207147, it demonstrated significant promise in preclinical studies against a wide range of fungal pathogens. Despite encouraging early-phase clinical data, particularly for onychomycosis, its development for systemic indications was halted in 2007. However, the story of this compound did not end there. Its potential was later realized through the development of a prodrug, fosthis compound (B1673580), which gained approval in Japan for the treatment of onychomycosis. This guide provides an in-depth technical overview of the development history of this compound, detailing its mechanism of action, preclinical data, clinical trials, and the pivotal shift in strategy that ultimately led to its clinical use in a different form.

Introduction

This compound (4-[2-[(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile) is a second-generation triazole antifungal agent, structurally related to fluconazole (B54011) and voriconazole.[1][2] It emerged from discovery programs at Eisai Co. as ER-30346 and was subsequently co-developed with Bristol-Myers Squibb under the designation BMS-207147.[1][3] The compound was noted for its potent and broad-spectrum antifungal activity, including against species often resistant to first-generation azoles.[4] This guide will chronicle the key stages of its development, from initial discovery through preclinical and clinical evaluation, its discontinuation for systemic use, and its eventual re-emergence as the active moiety of the approved prodrug, fosthis compound.

Mechanism of Action

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][5] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site, this compound prevents the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Intermediates_edge Lanosterol_to_Intermediates_edge Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Inhibition

Mechanism of Action of this compound.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its antifungal spectrum, potency, and in vivo efficacy.

In Vitro Antifungal Activity

The in vitro activity of this compound was assessed against a wide array of fungal isolates using standardized broth dilution methods, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

  • Method: Broth macrodilution or microdilution methods were employed.[6][7]

  • Medium: RPMI 1640 medium buffered with MOPS to a pH of 7.0 was used.[8]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar, and inoculum suspensions were prepared and adjusted spectrophotometrically to achieve a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts and a standardized conidial suspension for molds.[8][9]

  • Incubation: The tests were incubated at 35°C for 24 to 72 hours, depending on the fungal species.[3][8]

  • Endpoint Determination: For azoles, the minimum inhibitory concentration (MIC) was defined as the lowest drug concentration that caused a significant reduction in turbidity (typically ≥80%) compared to the growth control.[9]

Table 1: In Vitro Activity (MIC) of this compound Against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator(s)Reference(s)
Candida albicans0.007 - 0.50.015 - 0.030.025 - 0.03More active than fluconazole and itraconazole.[6][10][11]
Candida glabrata≤0.03 - >160.25 - 11 - 2Activity variable, similar to other azoles.[6][11]
Candida krusei0.13 - 0.50.250.39Active against this intrinsically fluconazole-resistant species.[7][12]
Cryptococcus neoformans≤0.007 - 10.1250.25More active than fluconazole and itraconazole.[6][10]
Aspergillus fumigatus≤0.03 - 40.250.39 - 0.5Potent activity, comparable to or better than itraconazole.[10][13]
Aspergillus spp. (various)0.12 - >160.51Generally potent activity.[13]
Dermatophytes0.05 - 0.39--Comparable to or more active than itraconazole.[7][10]
Fusarium spp.>8>8>8Limited activity.[2][13]
Zygomycetes>8>8>8Limited activity.[2][14]
In Vivo Efficacy in Animal Models

This compound demonstrated significant efficacy in various animal models of fungal infections, which was crucial for its progression into clinical trials.

  • Animal Model: Typically, neutropenic mice (e.g., ICR or BALB/c strains) were used.[15][16]

  • Immunosuppression: Neutropenia was induced using agents like cyclophosphamide (B585), administered intraperitoneally or subcutaneously at doses ranging from 150 to 250 mg/kg prior to infection.[15][17]

  • Infection: Mice were challenged intravenously with a standardized inoculum of Candida albicans.[16]

  • Treatment: Oral this compound was administered at various doses and schedules.

  • Outcome Measures: Efficacy was assessed by survival rates and reduction of fungal burden (CFU counts) in target organs, typically the kidneys.[16]

  • Animal Model: New Zealand White rabbits were used.[5][14]

  • Immunosuppression: A state of profound and persistent neutropenia was induced using cytarabine (B982) and sometimes corticosteroids.[5][14]

  • Infection: Rabbits were infected intravenously or via endotracheal inoculation with Aspergillus fumigatus conidia.

  • Treatment: Oral this compound was administered, often by gastric gavage.[5]

  • Outcome Measures: Efficacy was determined by prolonged survival, reduction in fungal burden in organs (lungs, liver, kidneys, brain), and clearance of serum galactomannan (B225805) antigen.[5][18]

Table 2: Efficacy of this compound in Preclinical Animal Models

Infection ModelAnimalTreatment RegimenKey FindingsReference(s)
Systemic CandidiasisMouseOral, various dosesDose-dependent reduction in kidney fungal burden; efficacy correlated with AUC/MIC ratio.[10][16]
Systemic AspergillosisMouseOral, 10-40 mg/kg/dayMost effective drug tested, prolonged survival.[10]
Invasive AspergillosisRabbitOral, 30 mg/kg/dayEliminated mortality, cleared antigenemia, and sterilized tissues; comparable to amphotericin B.[5][19]
Oral CandidiasisRatOral, 1-10 mg/kg/daySignificantly reduced oral CFU counts, more effective than itraconazole.[11]
Systemic CryptococcosisMouseOral, various dosesDose-dependent reduction in lung and brain CFU counts; comparable to fluconazole.[10][11]
Chagas DiseaseDogOral, 12 mg/kg/daySuppressed parasitemia but did not achieve parasitological cure.[2][20]

Clinical Development

The promising preclinical data propelled this compound into clinical trials for various fungal infections.

Phase I/II Trial for Onychomycosis

One of the most comprehensive clinical studies for this compound was a Phase I/II trial for the treatment of toenail onychomycosis.

  • Study Design: A randomized, double-blind, double-dummy, placebo-controlled, dose-ranging study conducted at 10 dermatology practices in the USA, Canada, and France.[21]

  • Patient Population: Adults with distal subungual onychomycosis of the great toenail, with a minimum affected area of 25% and at least 2 mm of clear proximal nail. Onychomycosis was confirmed by KOH microscopy and/or fungal culture. Patients with other conditions causing abnormal-appearing nails were excluded.[20][21]

  • Randomization and Treatment: 151 subjects were randomized in a 2:2:2:1 ratio to one of four 12-week oral dosing regimens:

    • This compound 200 mg/day

    • This compound 100 mg/week

    • This compound 400 mg/week

    • Placebo[21]

  • Primary Outcome Measure: The primary efficacy endpoint was the "effective cure rate" at week 48, defined as the combination of mycological cure (negative KOH and culture) and either clinical cure (0% nail involvement) or >30% improvement in the affected nail area.[21]

Table 3: Efficacy Results of Phase I/II Onychomycosis Trial at Week 48

Treatment GroupEffective Cure Rate (%)Mycological Cure Rate (%)
This compound 200 mg/day5659
This compound 100 mg/week10Not significantly different from placebo
This compound 400 mg/week8Not significantly different from placebo
Placebo15Not significantly different from other low-dose groups
Data from Gupta et al.[21]

The study concluded that this compound at 200 mg/day for 12 weeks was the most effective regimen, with an acceptable safety profile.[21] The most frequently reported adverse event was headache.[21]

Development for Chagas Disease

This compound's activity extends beyond fungi to include the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. It was investigated in a canine model, which is considered relevant for studying the disease.[16] In these studies, this compound effectively suppressed parasitemia during treatment but failed to achieve a complete parasitological cure, with parasite levels rebounding after treatment cessation.[2][20]

Discontinuation and the Rise of Fosthis compound

Despite the positive results in the onychomycosis trial and a promising preclinical profile, the development of this compound for systemic fungal infections was discontinued (B1498344) in 2007.[21][22] The reasons for this strategic decision by the developing companies are not fully public but may have been influenced by the competitive landscape of antifungal agents at the time.

However, the therapeutic potential of this compound was revisited by Eisai through the development of a water-soluble prodrug, fosthis compound L-lysine ethanolate (B101781) (also known as E1224). Prodrugs are often designed to improve the pharmacokinetic properties of a drug, such as solubility and bioavailability. Fosthis compound is rapidly converted to this compound in the body.[15]

This strategic shift proved successful. Fosthis compound underwent Phase III clinical trials in Japan for the treatment of onychomycosis.[1] A multicenter, double-blind, randomized, placebo-controlled study in Japanese patients demonstrated that fosthis compound (100 mg daily for 12 weeks) resulted in a complete cure rate of 59.4% at week 48, compared to 5.8% for placebo.[2] The mycological cure rate was 82%.[1] Based on these strong efficacy and safety data, fosthis compound was approved for the treatment of onychomycosis in Japan in 2018.

G cluster_discovery Discovery & Early Development cluster_clinical Clinical Development (this compound) cluster_prodrug Prodrug Development (Fosthis compound) Discovery (Eisai) Discovery as ER-30346 (Eisai Co.) Co-development Co-development as BMS-207147 (Bristol-Myers Squibb) Discovery (Eisai)->Co-development Preclinical Extensive Preclinical Studies (In Vitro & In Vivo) Co-development->Preclinical PhaseI_II Phase I/II Trials (e.g., Onychomycosis, Candidiasis) Preclinical->PhaseI_II Discontinuation Development Discontinued for Systemic Use (2007) PhaseI_II->Discontinuation ProdrugDev Development of Prodrug Fosthis compound (E1224) Discontinuation->ProdrugDev Strategic Pivot PhaseIII Phase III Trials in Japan (Onychomycosis) ProdrugDev->PhaseIII Approval Approved in Japan (2018) for Onychomycosis PhaseIII->Approval

Development Timeline and Logic Flow of this compound.

Conclusion

The development history of this compound is a compelling case study in pharmaceutical research and development. It highlights how a compound with demonstrated potency and a broad spectrum of activity can face strategic hurdles that halt its initial trajectory. While this compound (BMS-207147/ER-30346) did not reach the market for systemic indications, its core attributes were successfully leveraged through the creation of its prodrug, fosthis compound. This led to a valuable therapeutic option for the challenging-to-treat condition of onychomycosis. The journey of this compound underscores the complex interplay of scientific discovery, clinical performance, and strategic corporate decision-making in the life of a drug.

References

Ravuconazole: A Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole, also known by its development codes BMS-207147 and ER-30346, is a second-generation triazole antifungal agent.[1] It is structurally related to other widely used azoles like fluconazole (B54011) and voriconazole.[2] As a potent and broad-spectrum antifungal, this compound has been investigated for its efficacy against a wide range of fungal pathogens.[3][4] This technical guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and key experimental methodologies. Its prodrug, fosthis compound, was developed to improve hydrophilicity and oral bioavailability.

Molecular Structure and Identification

This compound is a complex molecule featuring a core triazole ring, a thiazole (B1198619) ring, and a difluorophenyl group.[5] The specific stereochemistry, (2R,3R), is crucial for its antifungal activity.[6]

Chemical Identifiers
IdentifierValue
IUPAC Name 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile[5]
CAS Number 182760-06-1[7]
Molecular Formula C₂₂H₁₇F₂N₅OS[7][8]
SMILES C--INVALID-LINK----INVALID-LINK--(C4=C(C=C(C=C4)F)F)O[5][7]
InChI Key OPAHEYNNJWPQPX-RCDICMHDSA-N[5][7]

Physicochemical Properties

This compound is an off-white to white crystalline solid.[9][10] Its key physicochemical properties are summarized below.

PropertyValueReference(s)
Molecular Weight 437.47 g/mol [3][7][8]
Melting Point 164-166 °C[11]
Appearance Colorless prisms or off-white solid[9][11]
Optical Rotation [α]D²⁴ = -29.1° (c = 1.03 in methanol)[11]
Solubility Soluble in DMSO (~20 mg/mL), DMF (~25 mg/mL), and ethanol (B145695) (~5 mg/mL). Sparingly soluble in aqueous buffers.[3][10]

Mechanism of Action

Like other azole antifungals, this compound's primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2]

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.[12]

Ravuconazole_Mechanism_of_Action This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Pathway Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Pathway->Ergosterol Normal Metabolism Disruption Disruption of Membrane & Accumulation of Toxic Sterols Pathway->Disruption Blocked Metabolism Death Fungal Cell Death Disruption->Death

Mechanism of action of this compound.

Antifungal Spectrum and Activity

This compound exhibits a broad spectrum of activity against many clinically relevant fungi. It is potent against Candida spp., Cryptococcus neoformans, and Aspergillus spp.[2][13] However, it shows limited activity against certain species like Fusarium, Scedosporium, and Zygomycetes.[2][4]

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various fungal isolates. MIC values are a measure of the lowest drug concentration that inhibits visible fungal growth.

Fungal SpeciesNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Candida albicans-0.030.03[13]
Candida glabrata--1 to 2[13]
Candida krusei---[13]
Aspergillus fumigatus114≤0.5-[14]
Aspergillus flavus13--[14]
Aspergillus niger22--[14]
Aspergillus terreus8--[14]
Rhizopus oryzae-1.0-[15]

Note: MIC values can vary based on the testing methodology and specific strains.

Synthesis and Experimental Protocols

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process. A common route involves the formation of a key thiobutanamide intermediate, followed by the construction of the thiazole ring.[6][16]

Ravuconazole_Synthesis A Chiral Nitrile Intermediate (III) C (2R,3R)-Thiobutanamide (I) A->C B Diethyl Dithiophosphate B->C E Thiazole Ring Formation (Reflux in Methanol) C->E D 4-Bromoacetylbenzonitrile (II) D->E F This compound E->F

Simplified synthetic workflow for this compound.
Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the MIC of this compound against yeast isolates, based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) M27-A guidelines.[17][18][19]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

Methodology:

  • Drug Stock Preparation:

    • Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL.

    • Perform serial dilutions of this stock solution in RPMI-1640 medium to create working solutions for the assay.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Microdilution Plate Setup:

    • Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well plate, creating a concentration gradient (e.g., from 16 µg/mL down to 0.03 µg/mL).

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours.[18][20]

  • MIC Determination:

    • After incubation, read the plates visually.

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control well.[20]

Conclusion

This compound is a potent triazole antifungal with a well-defined molecular structure and mechanism of action. Its broad spectrum of activity makes it an important compound in the field of mycology and drug development. The standardized protocols for its synthesis and evaluation are crucial for consistent and comparable research in the development of new antifungal therapies. Although its development was discontinued, it remains a significant reference compound for antifungal research.[4]

References

Ravuconazole's Disruption of Fungal Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravuconazole, a broad-spectrum triazole antifungal agent, exerts its potent fungistatic or fungicidal activity by specifically targeting and inhibiting a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its interaction with lanosterol (B1674476) 14α-demethylase (CYP51). We present a comprehensive summary of its in vitro activity against a wide range of fungal pathogens through structured quantitative data tables. Furthermore, this guide details the experimental protocols for assessing the antifungal susceptibility of this compound and for quantifying its impact on fungal ergosterol levels, providing a valuable resource for researchers in the field of antifungal drug development.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The development of effective and specific antifungal agents is therefore a critical area of research. The ergosterol biosynthesis pathway in fungi presents an attractive target for antifungal therapy as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. This compound is a third-generation triazole antifungal that has demonstrated high potency and broad-spectrum activity against a variety of clinically important fungi. Its primary mechanism of action lies in the potent and selective inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51 or Erg11p.[1] This enzyme is responsible for the C14-demethylation of lanosterol, a critical step in the conversion of lanosterol to ergosterol. This compound, like other azole antifungals, contains a triazole ring that binds to the heme iron atom at the active site of CYP51. This interaction effectively blocks the substrate-binding site and inhibits the demethylation of lanosterol.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[2] This disruption of the normal sterol profile has several detrimental effects on the fungal cell:

  • Altered Membrane Fluidity and Integrity: The accumulation of abnormal sterols disrupts the tightly packed structure of the cell membrane, leading to increased permeability and altered fluidity.

  • Impaired Enzyme Function: Many membrane-bound enzymes, which are crucial for cellular processes, require a specific sterol environment to function correctly. The altered sterol composition can lead to their dysfunction.

  • Inhibition of Fungal Growth and Proliferation: The culmination of these effects leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).

The high affinity and selectivity of this compound for fungal CYP51 over its human counterpart contribute to its favorable safety profile.

Quantitative Inhibition of Lanosterol 14α-Demethylase

The potency of this compound against its target enzyme can be quantified by its 50% inhibitory concentration (IC50).

Fungal SpeciesEnzymeIC50 (µM)
Candida albicansLanosterol 14α-demethylase (CYP51)0.039 - 0.30

Note: Specific IC50 values for this compound against lanosterol 14α-demethylase from various fungal species are not widely reported in publicly available literature. The provided range is based on the general potency of newer triazoles against Candida albicans CYP51.[3]

In Vitro Antifungal Activity of this compound

The in vitro efficacy of this compound has been extensively evaluated against a wide range of fungal pathogens using standardized broth microdilution methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: this compound MICs against Candida Species
OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans6970≤0.008 - >80.0150.03
Candida glabrata6970≤0.008 - >80.251
Candida parapsilosis6970≤0.008 - >80.030.12
Candida tropicalis6970≤0.008 - >80.030.12
Candida krusei6970≤0.008 - >80.120.25
Candida auris150.03-0.250.060.125

Data compiled from multiple sources.[1][4][5]

Table 2: this compound MICs against Aspergillus Species
OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus1140.25 - 40.50.5
Aspergillus flavus130.5 - 10.51
Aspergillus niger220.25 - 10.51
Aspergillus terreus80.5 - 10.51

Data compiled from a surveillance program.[6][7][8]

Table 3: this compound MICs against Dermatophytes
OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum51<0.03125 - 0.06250.035-
Trichophyton interdigitale20<0.03125 - 0.125--
Trichophyton tonsurans20<0.03125--
Microsporum canis1≤0.03--

Data compiled from studies on clinical isolates.[9][10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 8 µg/mL).

  • Inoculum Preparation:

    • Yeasts: Culture the yeast isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Filamentous Fungi: Culture the mold on an appropriate agar plate (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the drug dilutions with 100 µL of the prepared fungal inoculum.

    • Include a drug-free growth control well (inoculum in medium only) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. This can be assessed visually or by using a microplate reader to measure optical density.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and analyzing fungal sterols to assess the impact of this compound treatment.

Materials:

  • Fungal culture

  • This compound

  • Liquid growth medium (e.g., Sabouraud Dextrose Broth)

  • 25% alcoholic potassium hydroxide (B78521) (KOH) solution (25g KOH in 35mL sterile water, brought to 100mL with ethanol)

  • n-Heptane

  • Sterile distilled water

  • Vortex mixer

  • Water bath or heating block (85°C)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal culture in a suitable liquid medium to the mid-exponential phase.

    • Expose the culture to various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC levels) for a defined period (e.g., 16-24 hours). Include an untreated control.

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile distilled water and determine the wet weight.

    • Add 3 mL of 25% alcoholic KOH solution to the cell pellet and vortex for 1 minute.

    • Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.[12]

  • Sterol Extraction:

    • After cooling, add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the n-heptane layer.[12]

    • Separate the upper n-heptane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the n-heptane extract directly into the GC-MS system.

    • The GC separates the different sterols based on their volatility and interaction with the column stationary phase.

    • The MS fragments the eluted sterols and provides a mass spectrum that allows for their identification and quantification by comparing with known standards and spectral libraries. A decrease in the ergosterol peak and an increase in the lanosterol peak in this compound-treated samples compared to the control would confirm the inhibition of the ergosterol biosynthesis pathway.

Visualizations

Caption: this compound inhibits Lanosterol 14α-demethylase (CYP51).

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_extraction Sterol Extraction cluster_analysis Analysis Start Fungal Culture Treatment Treat with this compound (Control and various concentrations) Start->Treatment Harvest Harvest Fungal Cells Treatment->Harvest Saponify Saponification with KOH Harvest->Saponify Extract Extract Sterols with n-Heptane Saponify->Extract GCMS GC-MS Analysis Extract->GCMS Data Quantify Ergosterol and Lanosterol GCMS->Data

Caption: Workflow for analyzing this compound's effect on fungal sterols.

Conclusion

This compound's potent antifungal activity is unequivocally linked to its targeted inhibition of lanosterol 14α-demethylase, a cornerstone of the fungal ergosterol biosynthesis pathway. This mechanism leads to the disruption of fungal cell membrane integrity and function, ultimately inhibiting fungal growth. The extensive in vitro data demonstrates its broad-spectrum efficacy against a multitude of clinically relevant fungal pathogens. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel antifungal agents, facilitating further research and development in the critical fight against invasive fungal infections.

References

Initial Safety and Toxicity Profile of Ravuconazole in Animal Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole (also known as BMS-207147 and ER-30346) is a broad-spectrum triazole antifungal agent that has demonstrated potent activity against a wide range of fungal pathogens.[1][2][3] As with any therapeutic candidate, a thorough evaluation of its safety and toxicity profile is paramount prior to clinical development. This technical guide provides a comprehensive summary of the initial preclinical safety and toxicity findings for this compound based on available animal studies. The data presented herein is intended to offer a detailed overview for researchers, scientists, and professionals involved in the drug development process.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[4] This enzyme is critical in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the disruption of the cell membrane, ultimately resulting in fungal cell death.[4]

Single-Dose Toxicity

While specific LD50 values from dedicated acute toxicity studies are not extensively reported in the publicly available literature, single-dose pharmacokinetic and efficacy studies in various animal models provide insights into the acute tolerance of this compound.

Table 1: Summary of Single-Dose Studies of this compound in Animals

SpeciesRoute of AdministrationDose (mg/kg)ObservationReference
RabbitOral10, 20, 30No mortality or observable toxicity reported.[5]
MouseOral10, 40, 160No mortality or observable toxicity reported in pharmacokinetic studies.[6]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rabbits

A study was conducted to evaluate the pharmacokinetics of single oral doses of this compound in rabbits.

  • Animal Model: Healthy rabbits.

  • Grouping: Animals were divided into groups to receive different single doses of this compound.

  • Drug Administration: this compound was administered orally.

  • Blood Sampling: Blood samples were collected at various time points post-dosing to determine the serum concentrations of this compound.

  • Analysis: Serum levels of this compound were quantified to assess its pharmacokinetic profile.

  • Toxicity Observation: Animals were monitored for any signs of toxicity or mortality.

G cluster_protocol Experimental Workflow: Single-Dose Pharmacokinetic Study animal_model Healthy Rabbit Model grouping Grouping of Animals animal_model->grouping drug_admin Single Oral Dose of this compound grouping->drug_admin blood_sampling Serial Blood Sampling drug_admin->blood_sampling toxicity_obs Toxicity Observation drug_admin->toxicity_obs pk_analysis Pharmacokinetic Analysis blood_sampling->pk_analysis

Caption: Workflow for a single-dose pharmacokinetic study.

Repeated-Dose Toxicity

Repeated-dose studies in various animal models have consistently demonstrated a favorable safety profile for this compound, with no significant organ toxicity reported at therapeutic doses.

Table 2: Summary of Repeated-Dose Studies of this compound in Animals

SpeciesRoute of AdministrationDose (mg/kg/day)DurationKey FindingsReference
RabbitIntravenous (lysine phosphoester)2.5, 5, 10Up to 12 daysNo evidence of hepatotoxicity or nephrotoxicity.[7]
RabbitOral306 daysNo accumulation of the drug and no grossly observable toxicity. All animals appeared healthy at the end of treatment, and no pathology was seen in any organs at autopsy.[5][8]
DogOral12 (6 mg/kg twice daily)Up to 90 daysWell-tolerated with no significant side effects observed. Lower toxicity compared to the reference drug, benznidazole.[9]
Guinea PigOral5, 10, 255 daysImproved survival in a model of invasive aspergillosis.[10]
Experimental Protocol: Repeated-Dose Toxicity Study in Rabbits

A study was conducted to assess the safety of intravenously administered this compound lysine (B10760008) phosphoester in persistently neutropenic rabbits with experimental pulmonary aspergillosis.

  • Animal Model: Persistently neutropenic female New Zealand White rabbits.

  • Grouping: Rabbits were divided into treatment groups receiving different doses of this compound, a control group, and a comparator group (Amphotericin B).

  • Drug Administration: this compound lysine phosphoester was administered intravenously once daily.

  • Monitoring: Blood was collected every other day for chemical determinations of potassium, aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), creatinine, urea (B33335) nitrogen, and total bilirubin (B190676) concentrations in serum.

  • Endpoint: Evaluation of survival, fungal burden, and assessment of hepatic and renal toxicity.

G cluster_protocol Experimental Workflow: Repeated-Dose Safety Study animal_model Neutropenic Rabbit Model grouping Treatment & Control Groups animal_model->grouping drug_admin Daily Intravenous This compound grouping->drug_admin monitoring Regular Blood Collection (Chemistry Panel) drug_admin->monitoring endpoint Evaluation of Organ Toxicity & Survival monitoring->endpoint

Caption: Workflow for a repeated-dose safety study.

Genotoxicity and Carcinogenicity

Reproductive and Developmental Toxicity

Safety Pharmacology

The available animal studies suggest a good safety pharmacology profile for this compound, with no reported adverse effects on major physiological systems. In particular, studies have shown a lack of nephrotoxicity and hepatotoxicity at effective doses.[7]

Conclusion

Based on the available preclinical data from animal studies, this compound demonstrates a promising initial safety and toxicity profile. In single and repeated-dose studies across multiple species, including rabbits, dogs, and guinea pigs, this compound was well-tolerated with no significant organ toxicities noted at therapeutic dose levels. Specifically, there was a notable absence of hepatotoxicity and nephrotoxicity, which can be concerns with other antifungal agents.

While the current body of evidence is encouraging, a more complete toxicological assessment would require data from dedicated studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The information presented in this guide, derived primarily from efficacy and pharmacokinetic studies, provides a strong foundation for the continued development of this compound as a potentially safe and effective antifungal agent. Further research and the publication of comprehensive preclinical safety data will be crucial for a complete risk assessment.

References

Methodological & Application

Application Notes and Protocols: Ravuconazole's In Vitro Efficacy Against Trypanosoma cruzi Amastigotes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ravuconazole, an experimental triazole derivative, has demonstrated significant in vitro activity against the intracellular amastigote form of Trypanosoma cruzi, the etiological agent of Chagas disease. As with other azole antifungals, its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of the parasite.[1] Disruption of this pathway leads to the depletion of essential endogenous sterols and the accumulation of toxic methylated sterol precursors, ultimately inhibiting parasite proliferation.[2][3] This document provides a summary of the quantitative data on this compound's activity, detailed experimental protocols for its in vitro evaluation, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of this compound Against T. cruzi Amastigotes

The in vitro potency of this compound has been evaluated against various strains of Trypanosoma cruzi. The following tables summarize the reported minimal inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) from different studies.

Table 1: Minimal Inhibitory Concentration (MIC) of this compound

T. cruzi FormMICReference
Intracellular Amastigotes1 nM[4][5]
Extracellular Epimastigotes300 nM[4][5]

Table 2: 50% Inhibitory Concentration (IC50) of this compound Against Intracellular Amastigotes

T. cruzi StrainHost Cell LineIC50Reference
TulahuenNot Specified0.62 nM[6]
Not SpecifiedCardiomyocyteIC50 and IC90 values determined, showing improved activity with SEDDS formulation.[7]
Y strainNot SpecifiedA resistant clone exhibited over 1,000-fold less potency.[5]
Not specifiedNot specified0.1 nM[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro activity of this compound against T. cruzi amastigotes.

Protocol 1: High-Content Imaging-Based Assay for Intracellular Amastigote Proliferation

This protocol is adapted from methodologies utilizing human osteosarcoma (U2OS) cells.[8][9]

Materials:

  • U2OS cells (ATCC HTB-96)

  • Trypanosoma cruzi trypomastigotes (e.g., Y or Tulahuen strain)

  • Complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 384-well µClear plates

  • 4% Paraformaldehyde (PFA) in PBS

  • DRAQ5 stain (5 mM)

  • Phosphate Buffered Saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed U2OS cells into 384-well plates at a density of 1.0 x 10³ cells per well in 40 µL of complete RPMI 1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Infection: Inoculate the U2OS cells with T. cruzi trypomastigotes at a Multiplicity of Infection (MOI) of 1:15 (parasite to host cell ratio).[10]

  • Incubation: Incubate the infected cells for 48 hours at 37°C in a 5% CO₂ atmosphere to allow for parasite invasion and differentiation into amastigotes.

  • Drug Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Remove the culture medium from the wells and add the drug dilutions. Include appropriate controls (e.g., untreated infected cells, uninfected cells, and a reference drug like benznidazole).

  • Incubation with Drug: Incubate the plates for an additional 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Fixation and Staining:

    • Carefully wash the cell monolayer with PBS to remove dead cells and debris.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.

    • Wash the wells with PBS.

    • Stain the cell nuclei by adding 5 µM DRAQ5 solution and incubating for a suitable period as per the manufacturer's instructions.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the number of host cells and intracellular amastigotes per cell.

    • Calculate the percentage of infected cells and the average number of amastigotes per infected cell.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Colorimetric Assay using β-galactosidase-expressing T. cruzi

This protocol is based on assays using a transgenic T. cruzi strain expressing β-galactosidase.[10]

Materials:

  • L6 cells (rat myoblasts) or other suitable host cell line

  • Trypanosoma cruzi (e.g., Tulahuen strain) expressing β-galactosidase

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • Nonidet P-40 (NP-40) lysis buffer

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed L6 cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Infection: Infect the L6 cells with β-galactosidase-expressing T. cruzi trypomastigotes.

  • Incubation: Incubate the infected cells for a sufficient period to allow for parasite invasion and differentiation.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

  • Cell Lysis and Substrate Addition:

    • Lyse the cells by adding a buffer containing NP-40.

    • Add the CPRG substrate to the lysate. The β-galactosidase produced by the parasites will cleave the substrate, resulting in a color change.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

  • Analysis: The amount of color development is proportional to the number of viable parasites. Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The primary target of this compound is the sterol biosynthesis pathway, specifically the enzyme sterol 14α-demethylase (CYP51).[2][11]

Ravuconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi AcetylCoA Acetyl-CoA FPP Farnesyl Pyrophosphate AcetylCoA->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol (Preferred Substrate) Lanosterol->Eburicol Demethylated_Sterols 14-demethylated Sterols Eburicol->Demethylated_Sterols Eburicol->Demethylated_Sterols Catalyzed by CYP51 Ergosterol Ergosterol Demethylated_Sterols->Ergosterol This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Experimental_Workflow cluster_readout Assay Readout Start Start Seed_Cells Seed Host Cells (e.g., U2OS, L6) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Infect_Cells Infect with T. cruzi Trypomastigotes Incubate_24h->Infect_Cells Incubate_48h Incubate 48h (Invasion & Differentiation) Infect_Cells->Incubate_48h Add_this compound Add this compound (Serial Dilutions) Incubate_48h->Add_this compound Incubate_Drug Incubate 48-72h Add_this compound->Incubate_Drug Fix_Stain Fix & Stain (e.g., DRAQ5) Incubate_Drug->Fix_Stain Lyse_Substrate Cell Lysis & Substrate Addition (CPRG) Incubate_Drug->Lyse_Substrate Image_Analysis Imaging & Analysis (High-Content Screening) Fix_Stain->Image_Analysis Calculate_IC50 Calculate IC50 Image_Analysis->Calculate_IC50 Measure_Absorbance Measure Absorbance (Colorimetric Assay) Lyse_Substrate->Measure_Absorbance Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Application Note: Stability-Indicating HPLC-DAD Method for Ravuconazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent used in the treatment of systemic fungal infections. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative determination of this compound in the presence of its degradation products. This method is suitable for routine quality control analysis and comprehensive stability studies of this compound in active pharmaceutical ingredients (APIs).[1][2][3]

The described method effectively separates this compound from its degradation products generated under various stress conditions, including acid and alkaline hydrolysis, and oxidation.[1][3][4] The procedure has been developed and validated to be linear, selective, accurate, precise, and robust, making it a reliable tool for the assessment of this compound's intrinsic stability.[1][3]

Principle

The method utilizes reversed-phase chromatography to separate this compound from its potential degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The Diode-Array Detector (DAD) allows for the detection and quantification of the analyte of interest at its maximum absorption wavelength, while also providing spectral information to assess peak purity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

2. Instrumentation and Chromatographic Conditions

A summary of the HPLC-DAD instrument and the optimized chromatographic conditions are presented in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Sunfire C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1][2][3]
Mobile Phase Acetonitrile and Water (80:20, v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 5 µL[1][2][3]
Column Temperature 35°C[2]
Detection Wavelength 287 nm[1][2][3]
Run Time Approximately 10 minutes

3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).

4. Sample Preparation

  • For API: Accurately weigh and dissolve the this compound API in the mobile phase to obtain a final concentration within the calibration range.

  • For Formulation: The sample preparation for a formulated product will depend on the excipients. A general procedure involves extracting the drug from the formulation matrix with a suitable solvent (e.g., mobile phase), followed by filtration and dilution to the desired concentration.

5. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound API. This compound has been found to be particularly susceptible to alkaline hydrolysis.[1][3][4]

  • Acid Hydrolysis: Treat the this compound solution with 2 M HCl and analyze at appropriate time points.[5]

  • Alkaline Hydrolysis: Treat the this compound solution with 2 M NaOH and analyze at appropriate time points. This compound is known to degrade significantly under these conditions, forming two major degradation products.[1][3][4][5]

  • Oxidative Degradation: Treat the this compound solution with H₂O₂ and analyze at appropriate time points.[1][3]

  • Neutral Hydrolysis: Reflux the this compound solution in water and analyze at appropriate time points.

  • Photostability: Expose the this compound solid and solution to UV and visible light according to ICH guidelines.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationThis compound Degradation (%)Observations
Acid Hydrolysis2 M HCl24 hours~5%Minor degradation observed.
Alkaline Hydrolysis2 M NaOH8 hours~40%Two major degradation products formed.[1][3][4]
Oxidative Degradation30% H₂O₂24 hours~15%Moderate degradation with multiple small peaks.
Neutral HydrolysisWater, Reflux72 hours< 2%This compound is relatively stable.
PhotostabilityUV/Vis Light7 days< 3%This compound is relatively photostable.

Visualizations

G start Start: Sample Preparation prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample forced_deg Perform Forced Degradation start->forced_deg hplc HPLC-DAD Analysis (Isocratic Elution) prep_std->hplc prep_sample->hplc forced_deg->hplc data_proc Data Acquisition & Processing (Integration, Peak Purity) hplc->data_proc results Quantification & Stability Assessment data_proc->results end End: Report Generation results->end

Caption: Experimental workflow for the HPLC-DAD stability testing of this compound.

G column HPLC Column (C18 Stationary Phase) separation Differential Partitioning (Based on Polarity) column->separation output Separated Peaks separation->output ravu This compound Peak (Quantified) output->ravu deg1 Degradation Product 1 output->deg1 deg2 Degradation Product 2 output->deg2 input input input->column Mobile Phase Flow

Caption: Logical diagram of a stability-indicating HPLC method for this compound.

References

Application Notes and Protocols for Ravuconazole Formulations with Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies to enhance the oral bioavailability of Ravuconazole, a Biopharmaceutics Classification System (BCS) Class II antifungal agent characterized by low aqueous solubility and high permeability. This document details various formulation approaches, including the use of a prodrug, self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticle-based systems. Detailed experimental protocols are provided to guide researchers in the preparation and evaluation of these advanced formulations.

Introduction to this compound and Bioavailability Challenges

This compound is a potent, broad-spectrum triazole antifungal agent. However, its clinical efficacy via the oral route is hampered by its poor aqueous solubility (<1 µg/mL), which limits its dissolution rate and subsequent absorption in the gastrointestinal tract, leading to variable and low bioavailability.[1][2] To overcome these limitations, various formulation strategies have been developed to improve its solubility and enhance its oral absorption.

Formulation Strategies for Enhanced Oral Bioavailability

Several advanced formulation approaches have been explored to increase the oral bioavailability of this compound. These include:

  • Prodrug Approach (Fosthis compound): Fosthis compound (BFE1224) is a water-soluble mono-lysine phosphoester prodrug of this compound.[3][4] Upon oral administration, it is rapidly converted to the active parent drug, this compound, by intestinal alkaline phosphatases.[3] This approach significantly improves aqueous solubility and has been shown to achieve approximately 100% oral bioavailability.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2] This in-situ emulsification facilitates the dissolution of the poorly soluble drug and enhances its absorption. This compound-loaded SEDDS have demonstrated a significant increase in in vitro dissolution compared to the free drug.[2]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. By converting the drug from a crystalline to an amorphous state, solid dispersions can enhance the drug's solubility and dissolution rate. Hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) are commonly used as carriers.

  • Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can improve its oral bioavailability. Nanoparticles can protect the drug from degradation, increase its surface area for dissolution, and potentially enhance its uptake by the intestinal epithelium.

Data Presentation: Comparative In Vitro and In Vivo Performance

Table 1: In Vitro Dissolution of this compound Formulations

FormulationDissolution MediumTime (hours)Drug Release (%)Reference
Free this compoundSimulated Intestinal Fluid (pH 6.8)63[2]
This compound-SEDDSSimulated Intestinal Fluid (pH 6.8)620[2]

Table 2: Pharmacokinetic Parameters of this compound and its Formulations

FormulationSpeciesDoseCmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Oral Bioavailability (%)Reference
This compoundRat10 mg/kg1.688Not ReportedNot Reported
This compoundRabbit10 mg/kg (single dose)1.25 ± 0.571Not ReportedNot Reported[5]
This compoundRabbit10 mg/kg (multiple doses)2.6 ± 0.221Not ReportedNot Reported[5]
Fosthis compoundHuman100 mg (this compound equivalent)Not ReportedNot ReportedNot Reported~100

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of various this compound formulations.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable SEDDS formulation of this compound for enhanced oral delivery.

Materials:

  • This compound powder

  • Oil phase: Medium-chain triglycerides (e.g., Miglyol 812)

  • Surfactant: Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol)

  • Co-emulsifier: Lecithin (e.g., Epikuron 135F)

  • Co-surfactant/Solvent: Ethanol (B145695)

  • Magnetic stirrer with heating plate

  • Glass vials

Protocol:

  • Accurately weigh the components of the SEDDS formulation. A typical composition could be:

    • Miglyol 812: 60-70% (v/v)

    • Labrasol: 10-40% (v/v)

    • Epikuron 135F: 0-10% (v/v)

    • Ethanol: 0-15% (v/v)

  • In a glass vial, dissolve the required amount of this compound (e.g., 10 mg/mL) in the specified volumes of ethanol and Labrasol with magnetic stirring until a clear solution is obtained.

  • In a separate vial, mix Miglyol 812 and Epikuron 135F. Heat the mixture to approximately 40°C while stirring to ensure complete dissolution.

  • Add the oil phase mixture (from step 3) to the drug-containing surfactant/cosurfactant solution (from step 2) under continuous magnetic stirring.

  • Continue stirring until a homogenous, isotropic mixture is formed.

  • Store the final SEDDS formulation in a sealed glass vial at room temperature, protected from light.

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound powder

  • Hydrophilic polymer: Polyvinylpyrrolidone K30 (PVP K30)

  • Organic solvent: Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100-mesh)

Protocol:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).

  • Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask by stirring or sonication until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the methanol under vacuum at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation process until a solid mass is formed and all the solvent is removed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method

Objective: To encapsulate this compound within biodegradable PLGA nanoparticles for sustained release and improved oral absorption.

Materials:

  • This compound powder

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 10 mg) and PLGA (e.g., 100 mg) in a suitable volume of dichloromethane (e.g., 5 mL) to form a clear organic solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer (e.g., at 15,000 rpm for 5 minutes) or a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.

  • Store the prepared nanoparticles at 4°C.

In Vitro Dissolution Study

Objective: To evaluate and compare the in vitro release profile of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution vessels

  • Water bath

  • Syringes and filters (0.45 µm)

Protocol:

  • Prepare 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8) and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.

  • Accurately weigh a quantity of the this compound formulation (e.g., pure drug, solid dispersion, or nanoparticles) equivalent to a specific dose of this compound and place it in each dissolution vessel. For SEDDS, an equivalent amount of the liquid formulation can be filled into a hard gelatin capsule before placing it in the vessel.

  • Set the paddle rotation speed to a specified rate (e.g., 75 rpm).

  • At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of different this compound formulations in a rat model.

Materials and Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Micro-centrifuge tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • Validated HPLC-UV method for this compound quantification in plasma

Protocol:

  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Prepare the dosing formulations of this compound (e.g., suspension of pure drug in 0.5% carboxymethyl cellulose, SEDDS, or a suspension of solid dispersion/nanoparticles) at a predetermined concentration.

  • Administer a single oral dose of each formulation to a group of rats (n=6 per group) via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into micro-centrifuge tubes containing an anticoagulant.

  • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated HPLC-UV method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.

  • Calculate the relative oral bioavailability of the test formulations compared to a control (e.g., the pure drug suspension).

HPLC-UV Method for Quantification of this compound in Rat Plasma

Objective: To provide a detailed protocol for the quantification of this compound in rat plasma using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (80:20 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 287 nm.[6]

  • Column Temperature: Ambient.

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in these application notes.

bioavailability_strategies cluster_problem Bioavailability Challenge cluster_solutions Formulation Strategies cluster_outcome Desired Outcome problem This compound (BCS Class II) solubility Poor Aqueous Solubility problem->solubility leads to prodrug Prodrug Approach (Fosthis compound) solubility->prodrug addressed by sedds SEDDS solubility->sedds addressed by solid_disp Solid Dispersion solubility->solid_disp addressed by nanoparticles Nanoparticles solubility->nanoparticles addressed by bioavailability Improved Oral Bioavailability prodrug->bioavailability sedds->bioavailability solid_disp->bioavailability nanoparticles->bioavailability

Caption: Strategies to enhance the oral bioavailability of this compound.

sedds_workflow cluster_prep SEDDS Preparation start Start dissolve_drug Dissolve this compound in Surfactant/Co-surfactant start->dissolve_drug mix_oils Mix Oil and Co-emulsifier start->mix_oils combine Combine Mixtures dissolve_drug->combine mix_oils->combine stir Stir to Homogenize combine->stir end This compound SEDDS stir->end in_vivo_pk_workflow cluster_protocol In Vivo Pharmacokinetic Study Workflow start Start fasting Fast Rats Overnight start->fasting dosing Oral Gavage of This compound Formulation fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep analysis HPLC-UV Analysis plasma_sep->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

References

Ravuconazole dosage and administration in experimental aspergillosis models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and efficacy of ravuconazole in preclinical experimental models of aspergillosis. The following protocols and data, derived from key studies, are intended to guide researchers in designing and interpreting their own experiments.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various animal models of invasive aspergillosis. The following tables summarize the quantitative data on dosage, administration routes, and key outcomes from these studies.

Table 1: this compound Dosage and Efficacy in Rabbit Models of Invasive Aspergillosis

Animal ModelImmunosuppressionFungal StrainRoute of AdministrationThis compound Dosage (mg/kg/day)Comparator(s)Key Outcomes & Efficacy
Persistently Neutropenic RabbitsCytarabine (B982), Methylprednisolone (B1676475)Aspergillus fumigatusIntravenous (IV)2.5, 5, 10Amphotericin B (1 mg/kg/day)Dose-dependent reduction in pulmonary fungal burden. 5 and 10 mg/kg dosages were comparable to amphotericin B in reducing fungal burden and improving survival.[1][2] Survival rates were 95% for 5 mg/kg and 85% for 10 mg/kg, compared to 50% for amphotericin B and 0% for untreated controls.[2]
Temporarily Leukopenic RabbitsCyclophosphamide (B585)Aspergillus fumigatusOral30Amphotericin BEliminated mortality and cleared Aspergillus fumigatus from tissues.[3][4][5][6]

Table 2: this compound Dosage and Efficacy in a Guinea Pig Model of Disseminated Aspergillosis

Animal ModelImmunosuppressionFungal StrainRoute of AdministrationThis compound Dosage (mg/kg/day)Comparator(s)Key Outcomes & Efficacy
Temporarily Neutropenic Guinea PigsTriamcinolone (B434), CyclophosphamideAspergillus fumigatusOral (po)5, 10, 25Itraconazole (2.5, 5.0 mg/kg bd), Amphotericin B (1.25 mg/kg ip od)All this compound doses significantly improved survival and reduced tissue burden in the liver and brain.[7][8] Mortality was 0% for 5 and 10 mg/kg doses, and 12.5% for the 25 mg/kg dose, compared to 100% in untreated controls.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols based on the cited literature for establishing aspergillosis models and testing the efficacy of this compound.

Persistently Neutropenic Rabbit Model of Pulmonary Aspergillosis

This model is designed to mimic the clinical scenario of invasive aspergillosis in profoundly immunocompromised patients.

a. Immunosuppression:

  • Induce neutropenia using a combination of cytarabine (e.g., 525 mg/m² intravenously for 5 days) and methylprednisolone (e.g., 5 mg/kg intramuscularly on days 1, 2, 8, and 9).[1]

b. Infection:

  • Prepare a conidial suspension of Aspergillus fumigatus in sterile saline.

  • On day 2 of the immunosuppressive regimen, directly inoculate the rabbits intratracheally with a defined concentration of conidia (e.g., 1 x 10⁸ conidia in a volume of 250-350 µl).[1]

c. This compound Administration (Intravenous):

  • The lysine (B10760008) phosphoester prodrug of this compound (BMS-379224) is used for intravenous administration.[1]

  • Dissolve the prodrug in 5% dextrose in water (D5W) to the desired concentration.[1]

  • Initiate treatment 24 hours post-infection.

  • Administer the prepared this compound solution as a slow intravenous bolus once daily for the duration of the study (e.g., up to 12 days).[1]

d. Efficacy Assessment:

  • Survival: Monitor and record daily survival.

  • Fungal Burden: At the end of the treatment period, euthanize the animals, harvest the lungs, and homogenize the tissue for quantitative fungal cultures (colony-forming units per gram of tissue).[1][2]

  • Galactomannan (B225805) Antigenemia: Collect serial serum samples to measure the galactomannan index using a commercially available enzyme immunoassay.[1]

  • Histopathology: Perform histopathological examination of lung tissues to assess organism-mediated injury, such as pulmonary infarct scores.[1]

Temporarily Neutropenic Guinea Pig Model of Disseminated Aspergillosis

This model is useful for evaluating the efficacy of antifungal agents against a systemic Aspergillus infection.

a. Immunosuppression:

  • Administer triamcinolone (e.g., 20 mg/kg subcutaneously) daily, starting 4 days before the fungal challenge.[7][8]

  • Induce neutropenia with a single intraperitoneal injection of cyclophosphamide (e.g., 300 mg/kg) one day before the challenge.[7][8]

b. Infection:

  • Prepare a conidial suspension of Aspergillus fumigatus.

  • Administer a lethal intravenous challenge with the conidial suspension.[7][8]

c. This compound Administration (Oral):

  • Prepare a suspension of this compound for oral gavage.

  • Begin treatment 24 hours after the fungal challenge and continue for a specified period (e.g., 5 days).[7][8]

d. Efficacy Assessment:

  • Mortality: Record daily mortality rates.[7][8]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for evaluating the efficacy of this compound in an experimental aspergillosis model.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rabbit, Guinea Pig) immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) animal_model->immunosuppression infection Infect with Aspergillus fumigatus (e.g., Intravenous, Intratracheal) immunosuppression->infection treatment_groups Establish Treatment Groups (this compound, Comparator, Control) infection->treatment_groups drug_admin Administer this compound (e.g., Oral, IV) treatment_groups->drug_admin monitoring Monitor Survival drug_admin->monitoring fungal_burden Determine Fungal Burden (CFU/g in Organs) drug_admin->fungal_burden biomarkers Measure Biomarkers (e.g., Galactomannan) drug_admin->biomarkers histopathology Histopathological Analysis drug_admin->histopathology data_analysis Statistical Analysis and Comparison of Outcomes monitoring->data_analysis fungal_burden->data_analysis biomarkers->data_analysis histopathology->data_analysis

Caption: Experimental workflow for aspergillosis model.

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Inhibition

This compound, like other triazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component. The following diagram depicts this mechanism.

G cluster_pathway Ergosterol Biosynthesis Pathway in Aspergillus Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition

Caption: this compound inhibits ergosterol synthesis.

References

Application Notes and Protocols for the Analysis of Ravuconazole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is a broad-spectrum triazole antifungal agent with potent activity against a wide range of fungal pathogens.[1] Accurate and reliable determination of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the determination of triazole antifungals, including this compound, in biological matrices such as plasma, serum, and urine.[2] While HPLC with UV or DAD detection is widely available in clinical laboratories, LC-MS/MS offers superior sensitivity and selectivity, often requiring less extensive sample preparation.[2][3]

Common sample preparation techniques for this compound analysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] The choice of method depends on the desired sensitivity, the complexity of the biological matrix, and the available instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound in biological samples.

Table 1: HPLC-DAD Methods for this compound Analysis

Biological MatrixSample PreparationLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
Human Plasma and UrineMEPS0.02–50.02Not Reported[4]
Human Plasma and UrineFPSE0.1–80.1Not Reported[4]
Active Pharmaceutical IngredientNot ApplicableNot ReportedNot ReportedNot Reported[1][5][6]

MEPS: Microextraction by Packed Sorbent; FPSE: Fabric Phase Sorptive Extraction

Table 2: General Quantitative Performance of Triazole Antifungal Analysis (Including this compound)

Analytical TechniqueGeneral Linearity RangeGeneral LOQGeneral Precision (%RSD)General Accuracy (%Bias)Reference
HPLC-UV/PDA0.25 to 16 mg/L0.025 µg/mL (Isavuconazole)< 15%-5.0% to 8.0% (Isavuconazole)[2][7]
LC-MS/MS5-5000 ppt (B1677978) to 200-5000 ppt5-200 ppt< 15%Not Reported[8]

Experimental Protocols

Protocol 1: HPLC-DAD Method for this compound in Human Plasma and Urine

This protocol is based on the Microextraction by Packed Sorbent (MEPS) technique followed by HPLC-DAD analysis.[4]

1. Sample Preparation (MEPS)

  • Objective: To extract this compound from plasma and urine samples and remove proteins and other interfering substances.

  • Materials:

    • Human plasma or urine samples

    • Benzyl-4-hydroxybenzoate (Internal Standard, IS)

    • MEPS syringe with appropriate sorbent

    • Methanol (B129727) (for conditioning and elution)

    • Ultrapure water

  • Procedure:

    • Spike the biological sample with the internal standard, benzyl-4-hydroxybenzoate.

    • Condition the MEPS sorbent with methanol followed by ultrapure water.

    • Draw the sample into the MEPS syringe to allow for analyte extraction onto the sorbent.

    • Wash the sorbent with ultrapure water to remove interferences.

    • Elute this compound and the IS from the sorbent using an appropriate elution solvent.

    • The eluate is ready for injection into the HPLC system.

2. HPLC-DAD Analysis

  • Objective: To separate and quantify this compound using HPLC with DAD detection.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and DAD detector.

    • Sunfire C18 column (250 mm × 4.6 mm, 5 µm).[1][5]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (80:20, v/v).[1][5]

    • Flow Rate: 1 mL/min.[1][5]

    • Injection Volume: 5 µL.[1][5]

    • Detection Wavelength: 287 nm.[1][5]

  • Data Analysis:

    • Create a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Human Serum

This protocol outlines a general procedure for the analysis of triazole antifungals, including this compound, in human serum using LC-MS/MS.[3][8]

1. Sample Preparation (Protein Precipitation)

  • Objective: A simple and rapid method to remove proteins from the serum sample.

  • Materials:

    • Human serum samples

    • Internal Standard (e.g., a deuterated analog of this compound)

    • Methanol/acetonitrile mixture (1:1, v/v).[8]

  • Procedure:

    • To a known volume of serum, add the internal standard.

    • Add three volumes of the cold methanol/acetonitrile mixture to precipitate proteins.[8]

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Objective: To achieve high sensitivity and selective quantification of this compound.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source.[8]

    • A suitable C18 analytical column.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A gradient program should be developed to ensure the separation of this compound from other matrix components.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibrators.

    • Quantify this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation (MEPS) cluster_analysis HPLC-DAD Analysis start Biological Sample (Plasma/Urine) spike Spike with Internal Standard start->spike extract Extract Analytes spike->extract condition Condition MEPS Sorbent condition->extract wash Wash Sorbent extract->wash elute Elute Analytes wash->elute end_prep Prepared Sample elute->end_prep inject Inject into HPLC System end_prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect DAD Detection (287 nm) separate->detect quantify Quantification detect->quantify end_analysis Concentration Result quantify->end_analysis

HPLC-DAD Experimental Workflow.

experimental_workflow_lcmsms cluster_prep_lcms Sample Preparation (Protein Precipitation) cluster_analysis_lcms LC-MS/MS Analysis start_lcms Serum Sample spike_lcms Add Internal Standard start_lcms->spike_lcms precipitate Add Precipitation Solvent spike_lcms->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject_lcms Inject into LC-MS/MS System supernatant->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize Electrospray Ionization (ESI+) separate_lcms->ionize detect_lcms MRM Detection ionize->detect_lcms quantify_lcms Quantification detect_lcms->quantify_lcms end_analysis_lcms Concentration Result quantify_lcms->end_analysis_lcms

LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols for Ravuconazole Self-Emulsifying Drug Delivery System (SEDDS) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a Ravuconazole self-emulsifying drug delivery system (SEDDS). The information is compiled from preclinical research aimed at enhancing the oral bioavailability and therapeutic efficacy of this compound, a Biopharmaceutics Classification System (BCS) Class II drug with poor water solubility.[1][2][3][4]

Introduction to this compound SEDDS

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosurfactants or cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[1][2][5][6] For this compound, a potent triazole antifungal agent, a SEDDS formulation has been developed to improve its dissolution and absorption, thereby enhancing its therapeutic potential against infections like Chagas disease, caused by Trypanosoma cruzi.[1][2][3][4] The developed this compound-SEDDS is a Type IIIA formulation, which, upon emulsification, results in droplets with mean hydrodynamic diameters of less than 250 nm.[1][2][3][4]

Data Presentation: Formulation and Physicochemical Properties

The following tables summarize the quantitative data from the development and characterization of this compound-SEDDS formulations.

Table 1: Equilibrium Solubility of this compound in Various Excipients

Excipient CategoryExcipient NameThis compound Solubility (mg/mL)
Oils Miglyol® 810N1.5 ± 0.1
Oleic Acid2.5 ± 0.2
Corn Oil1.2 ± 0.1
Surfactants Labrasol®15.0 ± 1.2
Tween® 808.0 ± 0.5
Cremophor® EL7.5 ± 0.6
Cosurfactant Epikuron® 1703.0 ± 0.3
Solubilizers Ethanol (B145695)25.0 ± 2.0
PEG 40018.0 ± 1.5

Data compiled from studies on excipient screening for SEDDS formulation.[7]

Table 2: Composition and Physicochemical Characteristics of this compound-SEDDS Formulations

Formulation CodeComponent (% v/v)This compound (mg/mL)Mean Droplet Size (nm)Polydispersity Index (PdI)Zeta Potential (mV)
F2 Miglyol (70%), Labrasol (25%), Epikuron (5%)6247Not SpecifiedNot Specified
F5 (Optimized) Miglyol (70%), Labrasol (10%), Epikuron (5%), Ethanol (15%)10< 250Polydisperse-45 to -57

This table presents data for a selected formulation that underwent further testing. The optimized formulation (F5) demonstrated good drug loading and desirable physicochemical properties.[1]

Table 3: In Vitro Dissolution of this compound from SEDDS

FormulationTime (hours)Cumulative Drug Release (%)
Free this compound 63%
This compound-SEDDS 620%

In vitro dissolution studies demonstrated a significant increase in the rate and extent of this compound release from the SEDDS formulation compared to the free drug.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the preparation, characterization, and evaluation of this compound-SEDDS.

Protocol for Preparation of this compound-SEDDS

This protocol describes the preparation of the optimized this compound-SEDDS formulation (F5).

Materials:

  • This compound powder

  • Miglyol® 810N (Oil)

  • Labrasol® (Surfactant)

  • Epikuron® 170 (Cosurfactant)

  • Ethanol (Cosolvent)

  • Magnetic stirrer and stir bars

  • Glass vials

Procedure:

  • Accurately weigh and measure the required volumes of Miglyol®, Labrasol®, Epikuron®, and ethanol according to the proportions in Table 2 (F5).

  • In a glass vial, dissolve the required amount of this compound (to achieve 10 mg/mL) in ethanol and Labrasol® under constant magnetic stirring until a clear solution is obtained.

  • In a separate vial, mix Miglyol® and Epikuron® under magnetic stirring. Gentle heating to 40°C can be applied to facilitate mixing.

  • Add the Miglyol® and Epikuron® mixture to the this compound solution.

  • Continue stirring the final mixture until a homogenous, isotropic liquid is formed.

  • Store the resulting anhydrous this compound-SEDDS formulation in a sealed glass vial at 25°C, protected from light.[1]

Protocol for Physicochemical Characterization of this compound-SEDDS

A. Emulsification and Droplet Size Analysis:

  • To assess the self-emulsification properties, dilute the prepared this compound-SEDDS with Milli-Q water (e.g., 1:200 dilution) at 37°C.

  • Gently agitate the mixture by vortexing for 20 seconds.[1]

  • Visually inspect the resulting emulsion for clarity and signs of drug precipitation using light microscopy.[1]

  • Determine the mean hydrodynamic droplet size, polydispersity index (PdI), and zeta potential of the emulsion using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).[1]

  • Perform the analysis in triplicate to ensure reproducibility.

B. Stability upon Dilution:

  • Prepare a series of dilutions of the this compound-SEDDS in Milli-Q water (e.g., 1:5, 1:100, 1:200, 1:500, 1:1000) at 37°C.[1]

  • For each dilution, measure the droplet size, PdI, and zeta potential as described above.[1]

  • Analyze for any signs of drug precipitation at each dilution level. This assesses the formulation's robustness to dilution in aqueous environments.[1]

C. Long-Term Stability:

  • Store the anhydrous this compound-SEDDS in sealed glass vials at 25°C, protected from light, for an extended period (e.g., 6 months).[1]

  • At predetermined time points, evaluate the macroscopic characteristics (e.g., color, clarity), and re-disperse the SEDDS in water to measure droplet size and zeta potential to check for any changes from the initial values.[1]

Protocol for In Vitro Dissolution Study

Materials:

  • USP dissolution apparatus (e.g., paddle type)

  • Dissolution medium (e.g., simulated gastric or intestinal fluid)

  • This compound-SEDDS formulation

  • Free this compound powder (as control)

  • Syringes and filters

  • HPLC system for drug quantification

Procedure:

  • Set up the dissolution apparatus with the appropriate volume of dissolution medium, maintained at 37°C.

  • Introduce a quantity of this compound-SEDDS equivalent to a specific dose of this compound into the dissolution vessel.

  • In a separate vessel, add an equivalent amount of free this compound powder as a control.

  • Begin the dissolution test at a specified paddle speed.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the dissolution medium.

  • Filter the samples immediately to remove any undissolved particles.

  • Analyze the concentration of dissolved this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time for both the SEDDS formulation and the free drug.

Protocol for In Vitro Anti-Trypanosoma cruzi Activity

This protocol is for assessing the efficacy of the formulation against the intracellular amastigote form of T. cruzi.

Materials:

  • Cardiomyocyte cell line

  • Trypanosoma cruzi trypomastigotes

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • This compound-SEDDS, free this compound, and blank SEDDS

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cardiomyocyte cells in a multi-well plate and allow them to adhere.

  • Infect the cells with T. cruzi trypomastigotes and incubate to allow for parasite invasion and transformation into amastigotes.

  • After incubation, wash the cells to remove any remaining extracellular parasites.

  • Prepare serial dilutions of this compound-SEDDS, free this compound, and the blank SEDDS (vehicle control) in the cell culture medium.

  • Add the different treatment formulations to the infected cells.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • After treatment, fix and stain the cells to visualize the intracellular amastigotes.

  • Quantify the number of amastigotes per cell or the percentage of infected cells for each treatment group.

  • Calculate the IC50 and IC90 values (the concentrations required to inhibit 50% and 90% of the intracellular amastigotes, respectively) for each formulation.[1][2][3]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes in the development and evaluation of the this compound-SEDDS.

SEDDS_Preparation_Workflow cluster_prep Formulation Preparation cluster_char Physicochemical Characterization RAV This compound RAV_Sol Dissolve this compound in Ethanol & Labrasol RAV->RAV_Sol EtOH Ethanol EtOH->RAV_Sol Lab Labrasol Lab->RAV_Sol Mig Miglyol Oil_Mix Mix Miglyol & Epikuron Mig->Oil_Mix Epi Epikuron Epi->Oil_Mix Final_Mix Combine and Stir to Homogeneity RAV_Sol->Final_Mix Oil_Mix->Final_Mix Emulsify Self-Emulsification (Aqueous Dilution) Final_Mix->Emulsify Final_Product Anhydrous This compound-SEDDS Final_Mix->Final_Product DLS Droplet Size, PdI, Zeta Potential (DLS) Emulsify->DLS Stability Stability Assessment (Dilution & Storage) Emulsify->Stability In_Vitro_Evaluation_Workflow cluster_dissolution Dissolution Testing cluster_activity Anti-T. cruzi Activity start This compound-SEDDS diss_setup USP Dissolution Apparatus start->diss_setup treatment Treat with SEDDS, Free Drug, Control start->treatment sampling Time-point Sampling diss_setup->sampling hplc HPLC Quantification sampling->hplc diss_result Compare % Drug Release vs. Free Drug hplc->diss_result infect_cells Infect Cardiomyocytes with T. cruzi infect_cells->treatment incubation Incubate treatment->incubation quantify Quantify Intracellular Amastigotes incubation->quantify activity_result Calculate IC50 / IC90 Values quantify->activity_result

References

Application Notes and Protocols for Ravuconazole Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is an investigational triazole antifungal agent that exhibits a broad spectrum of activity against various clinically significant yeasts and molds. As with other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising cell membrane integrity and ultimately inhibiting fungal growth. Fosthis compound, a prodrug of this compound, is designed to improve the bioavailability of the active compound. Given its potential therapeutic applications, standardized protocols for in vitro susceptibility testing are crucial for evaluating its efficacy against clinical fungal isolates and for monitoring the potential emergence of resistance.

This document provides detailed protocols for determining the in vitro susceptibility of clinical fungal isolates to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: In Vitro Susceptibility of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against a variety of clinical yeast and mold isolates. It is important to note that clinical breakpoints for this compound have not been established by regulatory bodies such as CLSI or EUCAST. The data presented here are for research and informational purposes.

Table 1: this compound MIC Distribution for Candida Species

OrganismNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Candida albicans7,521≤0.008 - >80.0150.060.02
Candida glabrata1,869≤0.008 - >80.2520.28
Candida parapsilosis1,485≤0.008 - >80.030.120.03
Candida tropicalis1,185≤0.008 - >80.030.120.04
Candida krusei302≤0.008 - 20.120.250.12

Data compiled from multiple sources.

Table 2: this compound MIC Distribution for Various Fungal Species

OrganismNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Aspergillus fumigatus314≤0.12 - ≥80.510.53
Aspergillus flavus1140.25 - 20.510.54
Aspergillus niger760.25 - 20.510.58
Aspergillus terreus710.25 - 20.510.54
Cryptococcus neoformans97 (Fluconazole-Resistant)0.03 - 2.00.120.250.15
Trichosporon asahii2240.008 - 80.250.50.21
Madurella mycetomatis1310.002 - 0.1250.0080.032N/A
Rhizopus oryzaeN/AN/A1.0N/AN/A

Data compiled from multiple sources.[1][2] N/A indicates data not available.

Experimental Protocols

The following are detailed protocols for the broth microdilution method for antifungal susceptibility testing of this compound against yeasts and filamentous fungi, based on CLSI documents M27 and M38, respectively.

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp., Cryptococcus spp.)

This protocol is adapted from the CLSI M27 standard.[3][4][5]

1. Materials:

  • This compound analytical powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Humidified incubator (35°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

  • Create a working solution by diluting the stock solution in RPMI 1640 medium to achieve twice the highest final concentration to be tested.

3. Inoculum Preparation:

  • Subculture the yeast isolate onto a fresh agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

4. Microdilution Plate Preparation and Inoculation:

  • Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the this compound working solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.

  • Add 100 µL of the standardized fungal inoculum to each well (1-11). The final volume in each well will be 200 µL.

  • Include a sterility control well containing 200 µL of uninoculated medium.

5. Incubation and Reading of Results:

  • Incubate the plates in a humidified chamber at 35°C.

  • For Candida spp., read the MIC after 24 hours of incubation. For Cryptococcus spp., incubate for 72 hours.

  • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.

Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 standard.

1. Materials:

  • Same as for yeast testing.

2. Preparation of this compound Stock and Working Solutions:

  • Follow the same procedure as for yeast testing.

3. Inoculum Preparation:

  • Grow the mold isolate on potato dextrose agar at 35°C for 3-5 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

  • Gently scrape the surface with a sterile loop or swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension with RPMI 1640 medium to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer for counting.

4. Microdilution Plate Preparation and Inoculation:

  • Follow the same procedure as for yeast testing, using the standardized mold conidial suspension as the inoculum.

5. Incubation and Reading of Results:

  • Incubate the plates in a humidified chamber at 35°C for 48 hours (or longer for slower-growing molds, up to 72 hours).

  • The MIC is the lowest concentration of this compound that shows complete inhibition of growth, as determined visually.

Visualizations

G cluster_workflow Experimental Workflow for this compound Susceptibility Testing prep_isolate Prepare Fungal Isolate (Yeast or Mold) prep_inoculum Prepare Standardized Inoculum prep_isolate->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare this compound Serial Dilutions prep_drug->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Report Data read_mic->analyze

Caption: Workflow for this compound susceptibility testing.

G cluster_pathway This compound Mechanism of Action lanosterol Lanosterol enzyme Lanosterol 14-alpha-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Impaired Synthesis enzyme->ergosterol Biosynthesis This compound This compound inhibition Inhibition This compound->inhibition inhibition->enzyme

Caption: this compound's mechanism of action.

References

Application of Ravuconazole in Onychomycosis: Clinical Trial Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the clinical application of Ravuconazole and its prodrug, Fosthis compound (B1673580), for the treatment of onychomycosis, with a focus on data from key clinical trials. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Introduction

Onychomycosis is a persistent fungal infection of the nails, posing a significant therapeutic challenge. This compound, a broad-spectrum triazole antifungal agent, and its prodrug Fosthis compound, have been investigated as potential treatment options. This compound functions by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] This disruption of ergosterol biosynthesis leads to fungal cell death.[2][3] Fosthis compound was developed to improve the pharmacokinetic properties of this compound, exhibiting enhanced hydrophilicity and oral bioavailability.[4][5]

Quantitative Data from Clinical Trials

The following tables summarize the efficacy and safety data from key clinical trials of this compound and Fosthis compound in the treatment of onychomycosis.

Table 1: Efficacy of this compound and Fosthis compound in Onychomycosis Clinical Trials

DrugStudy PhaseDosage RegimenTreatment DurationPrimary Efficacy EndpointComplete Cure RateMycological Cure RateEffective Cure RateSource
This compound Phase I/II200 mg/day12 weeksEffective Cure at Week 48-59%56%[6]
100 mg/week12 weeks--10%[6]
400 mg/week12 weeks--8%[6]
Placebo12 weeks--15%[6]
Fosthis compound Phase III100 mg/day (as this compound)12 weeksComplete Cure at Week 4859.4%82.0%-[7][8][9][10]
Placebo12 weeks5.8%20.0%-[7][9]
Fosthis compound Dose-Finding100 mg/day (continuous)12 weeksNot specified---[4]
200 mg (pulse therapy)12 weeks---[4]
400 mg (pulse therapy)12 weeks---[4]

Table 2: Safety and Tolerability of this compound and Fosthis compound

DrugStudy PhaseMost Frequent Adverse EventsSerious Adverse EventsLaboratory AbnormalitiesSource
This compound Phase I/IIHeadacheInfrequentInfrequent; Grade 2, 3, or 4 increases in 5.4% of subjects.[6][11]
Fosthis compound Phase IIIAdverse events in 83.2% of subjects (vs. 80.8% in placebo). Adverse drug reactions in 23.8% (vs. 3.8% in placebo).None reported as serious.Laboratory abnormalities were among the major adverse reactions, but were not severe.[4][7][9]

Experimental Protocols

The following sections detail the methodologies employed in the clinical trials of this compound and Fosthis compound for onychomycosis. It is important to note that while the general study designs are available, highly detailed, step-by-step standard operating procedures are often proprietary to the sponsoring pharmaceutical companies and not fully disclosed in public literature.

Study Design and Patient Population

Objective: To evaluate the efficacy, safety, and pharmacokinetics of different dosing regimens of this compound or Fosthis compound compared to placebo in the treatment of toenail onychomycosis.[6][7][9]

Design: The clinical trials were typically designed as randomized, double-blind, placebo-controlled, multicenter studies.[6][7][9]

Patient Selection Criteria:

  • Inclusion: Adult subjects with a clinical diagnosis of distal subungual onychomycosis affecting at least 25% of the great toenail.[6][7][9] The diagnosis was confirmed by direct microscopy (potassium hydroxide (B78521) [KOH] wet mount) and/or fungal culture from a nail specimen.[6]

  • Exclusion: Subjects with conditions known to cause abnormal nail appearance were excluded.[6]

Randomization and Blinding: Subjects were randomly assigned to different treatment arms, including various doses of the active drug and a placebo.[6][7][9] The double-blind design ensured that neither the investigators nor the subjects knew which treatment was being administered.

Treatment Administration and Follow-up

Dosage and Administration:

  • This compound (Phase I/II): Oral administration of 200 mg/day, 100 mg/week, 400 mg/week, or placebo for 12 weeks.[6]

  • Fosthis compound (Phase III): Oral administration of 100 mg (as this compound) once daily or placebo for 12 weeks.[7][9]

Follow-up Schedule: Subjects returned for assessments at specified intervals during and after the treatment period. For example, in the Phase I/II study of this compound, visits were scheduled at weeks 2, 4, 6, 8, 10, 12, 14, 16, 24, 36, and 48.[6]

Efficacy and Safety Assessments

Primary Efficacy Endpoints:

  • Effective Cure Rate (Phase I/II): Defined as the combination of mycological cure and either clinical cure or >30% improvement at week 48.[6]

  • Complete Cure Rate (Phase III): Defined as 0% clinical involvement of the target toenail (clinical cure) plus a negative potassium hydroxide (KOH) examination (mycological cure) at week 48.[7][9]

Secondary Efficacy Endpoints:

  • Mycological Cure Rate: Defined as a negative KOH examination and a negative fungal culture.[7][9]

  • Clinical Cure Rate: Defined as 0% involvement of the target toenail.[7][9]

Safety Assessments:

  • Adverse Events: All adverse events were recorded at each visit and assessed for their severity and relationship to the study drug.[6][7][9]

  • Laboratory Tests: Standard hematology and clinical chemistry panels were performed at baseline and at specified follow-up visits to monitor for any drug-related laboratory abnormalities.[6]

Mycological Assessment Protocol

Specimen Collection:

  • The affected toenail is cleaned with 70% alcohol.

  • A sample of subungual debris is collected from the most proximal area of the nail bed showing signs of infection.

  • The collected specimen is divided into two portions for direct microscopy and fungal culture.

Direct Microscopy (KOH Preparation):

  • A portion of the nail specimen is placed on a glass slide.

  • A few drops of 10-20% potassium hydroxide (KOH) solution are added.

  • The slide is gently heated to dissolve the keratin (B1170402) and allow for visualization of fungal elements under a microscope.

Fungal Culture:

  • The second portion of the nail specimen is inoculated onto a fungal culture medium, such as Sabouraud's dextrose agar (B569324) with antibiotics.

  • The culture is incubated at a suitable temperature (e.g., 25-30°C) for up to 4 weeks.

  • Fungal growth is identified based on colony morphology and microscopic examination of the fungal structures.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow.

Ravuconazole_Mechanism_of_Action Lanosterol Lanosterol P45014DM Lanosterol 14α-demethylase Lanosterol->P45014DM Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component P45014DM->Ergosterol This compound This compound This compound->P45014DM Inhibits

Caption: Mechanism of action of this compound.

Onychomycosis_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Clinical & Mycological) InformedConsent->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Administration (12 weeks) Randomization->Treatment SafetyMonitoring Safety Monitoring (Adverse Events, Labs) Treatment->SafetyMonitoring PostTreatment Post-Treatment Follow-up (e.g., Weeks 12-48) SafetyMonitoring->PostTreatment EfficacyAssessment Efficacy Assessment (Cure Rates) PostTreatment->EfficacyAssessment FinalAnalysis Final Data Analysis EfficacyAssessment->FinalAnalysis

Caption: Typical workflow for an onychomycosis clinical trial.

References

Application Notes and Protocols: Ravuconazole in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ravuconazole, a broad-spectrum triazole antifungal agent, in combination with other classes of antifungal drugs. The information presented summarizes available quantitative data, details experimental protocols for assessing drug interactions, and visualizes the underlying mechanisms of synergy and antagonism.

Introduction

The emergence of antifungal resistance and the challenges in treating invasive fungal infections have spurred interest in combination therapy. This compound, with its potent activity against a wide range of fungal pathogens, is a promising candidate for such combination regimens. The rationale behind combining antifungal agents is to achieve synergistic or additive effects, broaden the spectrum of activity, reduce the required dosages and potential toxicity, and prevent the development of resistance. This document explores the interactions of this compound with echinocandins, polyenes, and other azoles.

Data Presentation: In Vitro Interactions of this compound Combinations

The efficacy of antifungal combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI), determined through checkerboard assays. The FICI is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Indifference (or Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following tables summarize the available quantitative data on the in vitro interactions of this compound with other antifungal agents.

Table 1: this compound in Combination with Caspofungin against Aspergillus spp.

Fungal SpeciesThis compound + Caspofungin FICI (Median)Interaction
Aspergillus fumigatus0.50Synergy/Additive
Aspergillus flavus0.51Synergy/Additive
Aspergillus terreus0.75Additive

Data extracted from a study investigating double and triple antifungal combinations. The FICI values represent the median for the double combination of this compound and caspofungin after 48 hours of incubation.

Table 2: Triple Combination of this compound, Caspofungin, and Amphotericin B against Aspergillus spp.

Fungal SpeciesThis compound + Caspofungin + Amphotericin B (0.2 µg/mL) FICI (Median)Interaction
Aspergillus fumigatus0.77Additive
Aspergillus flavus0.63Additive
Aspergillus terreus0.50Synergy/Additive

This table illustrates how the addition of a subinhibitory concentration of Amphotericin B can modulate the interaction between this compound and caspofungin. Notably, the addition of Amphotericin B increased the FICI for A. fumigatus and A. flavus, suggesting a reduction in the synergistic effect, while it enhanced the synergy against A. terreus.[1]

Mechanisms of Interaction and Signaling Pathways

The interaction between this compound and other antifungal agents is primarily dictated by their respective mechanisms of action.

Synergy with Echinocandins: this compound inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, by targeting the enzyme lanosterol (B1674476) 14α-demethylase.[2] Echinocandins, on the other hand, disrupt the integrity of the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan. The simultaneous disruption of both the cell membrane and the cell wall leads to increased fungal cell stress and death, resulting in a synergistic effect.[3]

Synergy_Ravuconazole_Echinocandin cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Ergosterol Ergosterol Cell_Lysis Cell Lysis Ergosterol->Cell_Lysis   disruption leads to Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Lanosterol_Demethylase->Ergosterol Glucan β-(1,3)-D-glucan Glucan->Cell_Lysis   disruption leads to Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthase->Glucan This compound This compound This compound->Lanosterol_Demethylase inhibits Echinocandin Echinocandin Echinocandin->Glucan_Synthase inhibits

Synergistic action of this compound and Echinocandins.

Antagonism with Polyenes (Amphotericin B): Polyenes, such as amphotericin B, exert their antifungal effect by binding directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage. This compound's inhibition of ergosterol synthesis reduces the number of available binding sites for amphotericin B, thereby diminishing its efficacy and leading to an antagonistic interaction.

Antagonism_Ravuconazole_AmphotericinB cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore_Formation Pore Formation & Cell Leakage Ergosterol->Pore_Formation enables Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase synthesis Lanosterol_Demethylase->Ergosterol synthesis This compound This compound This compound->Ergosterol reduces availability This compound->Lanosterol_Demethylase inhibits Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol binds to

Antagonistic interaction of this compound and Amphotericin B.

Experimental Protocols

Checkerboard Broth Microdilution Assay for Antifungal Synergy Testing

This protocol outlines the checkerboard method, a standard in vitro technique to determine the interaction between two antifungal agents.

1. Materials:

  • 96-well microtiter plates

  • This compound and the second antifungal agent (e.g., an echinocandin or polyene)

  • Fungal isolate to be tested

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

2. Preparation of Antifungal Solutions:

  • Prepare stock solutions of each antifungal agent at a concentration of 100 times the highest final concentration to be tested.

  • Perform serial twofold dilutions of each drug in RPMI-1640 medium in separate tubes or a separate 96-well plate to create a range of concentrations.

3. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar (B569324) medium.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

4. Checkerboard Plate Setup:

  • In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.

  • Along the x-axis (columns), add 50 µL of each dilution of Drug A (e.g., this compound).

  • Along the y-axis (rows), add 50 µL of each dilution of Drug B (e.g., Caspofungin).

  • This creates a matrix of wells with various combinations of the two drugs.

  • Include a row and a column with each drug alone to determine their Minimum Inhibitory Concentrations (MICs).

  • Include a drug-free well as a growth control.

  • Finally, add 100 µL of the prepared fungal inoculum to each well.

Checkerboard_Workflow Start Start Prepare_Stocks Prepare Drug Stock Solutions (this compound & Partner Drug) Start->Prepare_Stocks Serial_Dilutions Perform Serial Dilutions of Each Drug Prepare_Stocks->Serial_Dilutions Dispense_Drugs Dispense Drug Dilutions into Plate Serial_Dilutions->Dispense_Drugs Prepare_Inoculum Prepare Fungal Inoculum Add_Inoculum Add Fungal Inoculum to All Wells Prepare_Inoculum->Add_Inoculum Setup_Plate Set up 96-well Checkerboard Plate Setup_Plate->Dispense_Drugs Dispense_Drugs->Add_Inoculum Incubate Incubate at 35°C for 24-48 hours Add_Inoculum->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI End End Calculate_FICI->End

Experimental workflow for the checkerboard assay.

5. Incubation and Reading:

  • Incubate the plate at 35°C for 24 to 48 hours.

  • Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits fungal growth. This can be done visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

6. Calculation of FICI:

  • Calculate the FIC for each drug in a given well:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FICI for that well:

    • FICI = FIC of Drug A + FIC of Drug B

7. Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Indifference/Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Conclusion and Future Directions

The available data suggest that this compound in combination with echinocandins holds promise for the treatment of invasive aspergillosis, with in vitro studies indicating synergistic or additive effects. Conversely, the combination of this compound with amphotericin B may be antagonistic and should be approached with caution.

Further research is warranted to expand the quantitative data on this compound combinations against a broader range of fungal pathogens, including various Candida species. In vivo studies are also crucial to validate the clinical relevance of these in vitro findings. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers and drug development professionals to advance the understanding and application of this compound combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ravuconazole Resistance in Candida glabrata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Ravuconazole resistance in Candida glabrata.

Frequently Asked Questions (FAQs)

Q1: My Candida glabrata isolate shows high Minimum Inhibitory Concentrations (MICs) to this compound. What are the primary resistance mechanisms?

A1: The most common mechanism of this compound resistance in C. glabrata is the overexpression of ATP-binding cassette (ABC) transporter genes, which encode for efflux pumps. These pumps actively remove the drug from the cell, reducing its intracellular concentration and efficacy. The key players in this process are:

  • **CgCDR1, CgCDR2, and CgSNQ2: ** These genes encode the major efflux pumps responsible for azole resistance.[1][2] Overexpression of CgCDR1 is a frequent cause of resistance.[3]

  • **CgPDR1: ** This gene encodes a zinc-finger transcription factor that regulates the expression of the aforementioned ABC transporter genes.[1][2] Gain-of-function (GOF) mutations in CgPDR1 are a primary driver of transporter overexpression and subsequent azole resistance.[1][4]

Q2: Is there cross-resistance between this compound and other azoles?

A2: Yes, cross-resistance between fluconazole (B54011) and this compound is common in C. glabrata.[5] Strains resistant to fluconazole are often less susceptible to this compound.[5][6] Fluconazole MICs can sometimes be used as a surrogate marker to predict this compound susceptibility.[5]

Q3: What are some known gain-of-function (GOF) mutations in the PDR1 gene associated with this compound resistance?

A3: Several GOF mutations in CgPDR1 have been identified in azole-resistant clinical isolates. These mutations often lead to constitutive upregulation of efflux pump genes. Some reported mutations include:

  • G1099D[4]

  • G346D[4]

  • L344S[4]

  • P927S[4]

  • L280F[1]

  • W297S[2]

  • F575L[2]

Q4: Can this compound be used in combination with other antifungal agents to overcome resistance?

A4: Yes, combination therapy is a promising strategy. Synergistic interactions have been observed between this compound and other antifungals, particularly echinocandins. For instance, combinations with caspofungin have shown synergistic effects against C. glabrata.[7] However, it is crucial to test each combination experimentally, as antagonistic interactions can also occur.[8]

Troubleshooting Guides

Guide 1: Investigating High this compound MICs in C. glabrata Isolates

This guide provides a step-by-step workflow to determine the potential mechanisms of resistance in your isolates.

1. Confirm this compound MICs

  • Issue: Inconsistent or unexpectedly high this compound MICs.

  • Solution: Perform standardized antifungal susceptibility testing according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[9][10]

    Experimental Protocol: Broth Microdilution MIC Testing (CLSI M27-A3)

    • Prepare Inoculum: Culture the C. glabrata isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

    • Prepare Antifungal Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

    • Inoculation and Incubation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Incubate the plate at 35°C for 24-48 hours.[11]

    • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

2. Assess Efflux Pump Activity

  • Issue: Suspected overexpression of efflux pumps.

  • Solution: Perform a Rhodamine 6G (R6G) efflux assay. R6G is a fluorescent substrate of many ABC transporters. Increased efflux of R6G from the cells, resulting in higher fluorescence in the supernatant, indicates elevated pump activity.[12][13]

    Experimental Protocol: Rhodamine 6G Efflux Assay

    • Cell Preparation: Grow C. glabrata to the exponential phase in a suitable broth medium (e.g., YEPD). Harvest the cells by centrifugation, wash them twice with sterile distilled water, and then with a buffer (e.g., HEPES/NaOH).[12]

    • R6G Loading: Resuspend the cells in buffer and incubate with R6G (e.g., 10 µM) for a defined period (e.g., 1-2 hours) to allow for dye uptake.[12]

    • Efflux Induction: After loading, wash the cells to remove extracellular R6G and resuspend them in buffer. Induce efflux by adding glucose (e.g., 2 mM).[12]

    • Fluorescence Measurement: At various time points, collect the supernatant by centrifugation and measure the fluorescence of the extruded R6G using a spectrofluorometer (excitation ~525 nm, emission ~550 nm).[14]

3. Quantify Gene Expression

  • Issue: Need to confirm the upregulation of resistance-associated genes.

  • Solution: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of CgCDR1, CgCDR2, CgSNQ2, and CgPDR1.

    Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

    • RNA Extraction: Grow C. glabrata isolates to mid-log phase and extract total RNA using a commercial kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qRT-PCR: Perform qRT-PCR using primers specific for your target genes (CgCDR1, CgCDR2, CgSNQ2, CgPDR1) and a reference gene (e.g., ACT1).

    • Data Analysis: Calculate the relative expression of the target genes in the resistant isolate compared to a susceptible control strain using the ΔΔCt method.

4. Sequence the PDR1 Gene

  • Issue: To identify potential gain-of-function mutations in the regulatory gene.

  • Solution: Amplify and sequence the CgPDR1 gene from your resistant isolates.

    Experimental Protocol: PDR1 Gene Sequencing

    • Genomic DNA Extraction: Extract genomic DNA from the C. glabrata isolate.

    • PCR Amplification: Amplify the entire open reading frame (ORF) of the CgPDR1 gene using specific primers.

    • Sequencing: Purify the PCR product and send it for Sanger sequencing.

    • Sequence Analysis: Compare the obtained sequence with the wild-type CgPDR1 sequence to identify any mutations.

Guide 2: Evaluating Synergistic Drug Combinations
  • Issue: How to quantitatively assess the interaction between this compound and another antifungal agent.

  • Solution: Perform a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI).[11][15]

    Experimental Protocol: Checkerboard Microdilution Assay

    • Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of different concentration combinations.[11]

    • Inoculation and Incubation: Inoculate the plate with the C. glabrata isolate as described for the MIC testing protocol. Incubate at 35°C for 24-48 hours.

    • Data Collection: Determine the MIC of each drug alone and in combination.

    • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism[7]

Data Presentation

Table 1: this compound MIC Ranges for Candida glabrata

Susceptibility CategoryThis compound MIC (µg/mL)Reference(s)
Susceptible≤ 1[5]
Resistant≥ 2[5]

Table 2: Example Gene Expression Changes in this compound-Resistant C. glabrata

GeneFold Change in Expression (Resistant vs. Susceptible)Reference(s)
CgCDR16 to 15-fold increase[16]
CgPDR13 to 4-fold increase (in some mutants)[16]

Table 3: Interpreting Checkerboard Assay Results

InteractionFractional Inhibitory Concentration Index (FICI)Reference(s)
Synergy≤ 0.5[7]
Indifference> 0.5 to ≤ 4.0[7]
Antagonism> 4.0[7]

Visualizations

Pdr1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Candida glabrata Cell This compound This compound Ravuconazole_in This compound This compound->Ravuconazole_in Enters cell Pdr1 Pdr1 (Inactive) Pdr1_active Pdr1 (Active) Pdr1->Pdr1_active CDR1_gene CDR1 gene Pdr1_active->CDR1_gene Upregulates transcription GOF_mutation Gain-of-Function Mutation GOF_mutation->Pdr1_active Constitutively activates Cdr1_pump Cdr1 Efflux Pump CDR1_gene->Cdr1_pump Translates to Ravuconazole_in:s->this compound:n Efflux Ravuconazole_in->Pdr1 Induces (in some cases)

Caption: Pdr1 signaling pathway in this compound resistance.

Resistance_Workflow start High this compound MIC in C. glabrata Isolate mic_test 1. Confirm MIC with CLSI M27-A3 start->mic_test efflux_assay 2. Assess Efflux Pump Activity (Rhodamine 6G Assay) mic_test->efflux_assay decision1 Efflux Increased? efflux_assay->decision1 qrt_pcr 3. Quantify Gene Expression (CDR1, PDR1) decision2 Gene Expression Upregulated? qrt_pcr->decision2 pdr1_seq 4. Sequence PDR1 Gene decision3 PDR1 GOF Mutation Found? pdr1_seq->decision3 decision1->qrt_pcr Yes conclusion2 Consider other mechanisms decision1->conclusion2 No decision2->pdr1_seq Yes decision2->conclusion2 No conclusion1 Efflux-mediated resistance confirmed decision3->conclusion1 Yes decision3->conclusion1 No (Other regulatory mutations possible)

Caption: Experimental workflow for investigating resistance.

Combination_Therapy_Logic start This compound-Resistant C. glabrata checkerboard Perform Checkerboard Assay with potential synergistic agent (e.g., Echinocandin) start->checkerboard calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->calculate_fici decision FICI Value? calculate_fici->decision synergy Synergy (FICI <= 0.5) Promising Combination decision->synergy ≤ 0.5 indifference Indifference (0.5 < FICI <= 4.0) May not be beneficial decision->indifference > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) Avoid Combination decision->antagonism > 4.0

Caption: Decision logic for combination therapy.

References

Ravuconazole Dosage Optimization for Systemic Fungal Infections: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing ravuconazole dosage for systemic fungal infections.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

In Vitro Experimentation

Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound against my fungal isolates. What could be the cause?

Answer: Inconsistent MIC values can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inoculum Preparation: The density of the fungal inoculum is critical for reproducible MIC testing. Ensure you are strictly adhering to the standardized inoculum preparation methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts and M38-A for filamentous fungi. Use a spectrophotometer to adjust the inoculum to the correct turbidity.

  • Media Composition: The composition of the culture medium can influence the activity of this compound. Use the recommended RPMI 1640 medium with L-glutamine, buffered with MOPS to a pH of 7.0. Variations in glucose concentration or pH can affect fungal growth and drug potency.

  • Drug Solubility and Stability: this compound is poorly soluble in aqueous solutions.[1] Ensure the stock solution is properly prepared, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO), and that the final concentration of the solvent in the assay does not inhibit fungal growth. Prepare fresh dilutions for each experiment to avoid degradation.

  • Incubation Conditions: Maintain a consistent incubation temperature (typically 35°C) and duration (24-48 hours for yeasts, longer for some molds). Variations in these conditions can lead to different growth rates and, consequently, different MIC readings.

  • Reading Method: The endpoint for MIC determination (e.g., 50% or 100% growth inhibition) should be read consistently, preferably using a standardized method like a plate reader to minimize subjective interpretation.

Question: this compound appears to have fungistatic rather than fungicidal activity in my time-kill curve assays. How can I confirm this and what are the implications?

Answer: Time-kill assays are essential for determining whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the organism).

  • Confirming Fungistatic Activity: A fungistatic effect is typically observed when, after an initial period of killing or growth inhibition, the fungal population rebounds as the drug concentration falls below the MIC. To confirm this, ensure your time-kill assay is carried out for a sufficient duration (e.g., 24-48 hours) with multiple time points for sampling. A fungicidal agent should demonstrate a ≥3-log10 reduction in CFU/mL from the initial inoculum.

  • Implications: A predominantly fungistatic activity profile suggests that maintaining drug concentrations above the MIC for an extended period is crucial for therapeutic success. This has significant implications for dosage regimen design, favoring more frequent dosing or a formulation with a longer half-life to ensure sustained suppressive concentrations at the site of infection. For this compound, the 24-hour Area Under the Curve to MIC ratio (AUC/MIC) has been identified as the critical pharmacokinetic/pharmacodynamic (PK/PD) parameter associated with efficacy, which aligns with the need for sustained exposure.[2]

In Vivo Experimentation

Question: I am not observing the expected efficacy of this compound in my murine model of systemic infection, despite using a dose that should be effective based on in vitro data. What are the potential reasons?

Answer: Discrepancies between in vitro and in vivo efficacy are common in drug development. Here are several factors to consider:

  • Pharmacokinetics and Protein Binding: this compound is highly protein-bound (approximately 95.8% in mice).[2] This means that only a small fraction of the total drug in the plasma is free and microbiologically active. The efficacy of this compound correlates with the free-drug AUC/MIC ratio.[2] You may need to administer higher doses in your in vivo model to achieve a therapeutic concentration of the unbound drug at the site of infection.

  • Drug Formulation and Administration: The poor aqueous solubility of this compound can affect its absorption when administered orally.[1] Ensure you are using an appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose with 10% DMSO) to maximize bioavailability.[3] For intravenous administration, a prodrug formulation like a lysine (B10760008) phosphoester may be necessary to achieve adequate plasma concentrations.

  • Animal Model Specifics: The immune status of the animal model (e.g., immunocompetent vs. neutropenic) can significantly impact the efficacy of a fungistatic agent like this compound. In immunocompromised models, higher drug exposure may be required to control the infection. Additionally, the specific pathogen strain and the site of infection can influence the required therapeutic dose.

  • Dosing Regimen: The dosing frequency and the use of a loading dose can impact the achievement of steady-state concentrations. For drugs with a long half-life like this compound, a loading dose may be necessary to rapidly achieve therapeutic levels.

Question: My animals are showing signs of toxicity at what I thought were therapeutic doses of this compound. How should I address this?

Answer: While this compound generally has a good safety profile, toxicity can occur, especially at higher doses.

  • Vehicle Toxicity: The vehicle used to dissolve and administer this compound can cause toxicity, particularly with repeated dosing. Run a control group of animals that receive only the vehicle to assess its potential adverse effects.

  • Dose Fractionation: Instead of a single high daily dose, consider fractionating the total daily dose into two or more smaller doses. This can help maintain therapeutic concentrations while avoiding high peak concentrations that may be associated with toxicity.

  • Therapeutic Drug Monitoring (TDM): If possible, perform TDM to measure the plasma concentrations of this compound in your animals. This can help you correlate drug exposure with both efficacy and toxicity, allowing for a more precise determination of the therapeutic window. While specific TDM guidelines for this compound are not well-established, principles from other azoles can be applied.[4][5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and inhibition of fungal growth.

What is the key PK/PD parameter for this compound efficacy?

The key pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with the efficacy of this compound is the ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[2] This indicates that the total exposure to the unbound drug relative to the susceptibility of the fungus is the primary determinant of a successful outcome.

What are typical MIC ranges for this compound against common fungal pathogens?

This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens. The following table summarizes typical MIC ranges for this compound against Candida and Aspergillus species.

Fungal SpeciesThis compound MIC50 (μg/mL)This compound MIC90 (μg/mL)Reference
Candida albicans0.015 - 0.030.03 - 0.06[6]
Candida glabrata0.25 - 11 - 2[6]
Candida parapsilosis0.03 - 0.120.12 - 0.25[6]
Candida tropicalis0.03 - 0.120.12 - 0.25[6]
Candida krusei0.12 - 0.250.25 - 0.5[6]
Aspergillus fumigatus0.5 - 11 - 2[7][8]
Aspergillus flavus0.5 - 11[7][8]
Aspergillus niger0.5 - 11 - 2[7][8]
Aspergillus terreus0.25 - 11[7][8]

What are some starting doses for this compound in preclinical animal models?

The following table provides examples of this compound dosage regimens that have been used in various murine models of systemic fungal infections. It is important to note that the optimal dose will depend on the specific animal model, fungal strain, and infection site.

Animal ModelFungal PathogenDosage RegimenOutcomeReference
Neutropenic Murine CandidiasisCandida albicans0.625 to 640 mg/kg total dose over 72 hours (fractionated)Dose-dependent reduction in kidney fungal burden[9]
Murine Mucosal CandidiasisCandida albicans1, 5, and 25 mg/kg/day orally for 12 daysDose-responsive clearance of CFU from tissues[3]
Murine Systemic HistoplasmosisHistoplasma capsulatum1, 10, and 50 mg/kg/day orally for 16 daysProlonged survival; 50 mg/kg was as effective as itraconazole[10][11]
Immunosuppressed Rabbit Pulmonary AspergillosisAspergillus fumigatus30 mg/kg/day orally for 6 daysEliminated mortality and cleared antigenemia[12]
Murine VaginitisCandida albicans (fluconazole-resistant)1, 5, 10, and 20 mg/kg/day orally for 5 daysDose-dependent reduction in vaginal fungal load[13]

Is Therapeutic Drug Monitoring (TDM) recommended for this compound?

Currently, there are no established, specific guidelines for the routine therapeutic drug monitoring (TDM) of this compound in the clinical setting. However, given its high protein binding and the importance of the fAUC/MIC ratio for efficacy, TDM could be a valuable tool in a research setting to:

  • Correlate drug exposure with efficacy and toxicity.

  • Optimize dosing regimens in different animal models.

  • Investigate the impact of physiological changes on drug disposition.

When performing TDM, it is crucial to measure the unbound (free) drug concentration, as this is the active form.

Experimental Protocols & Visualizations

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the CLSI M27-A guidelines for yeasts.

  • Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 1600 µg/mL).

  • Prepare Drug Dilutions: Perform serial dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on Sabouraud dextrose agar (B569324) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculate Microtiter Plate: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 100%) compared to the positive control. This can be done visually or with a microplate reader.

Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

  • Animal Model: Use female ICR mice (or another appropriate strain), typically rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans (e.g., 10⁵ CFU per mouse).

  • This compound Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose with 10% DMSO).

  • Dosing Regimen:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound orally at various dose levels (e.g., 1, 5, 10, 20 mg/kg) once or twice daily for a predetermined duration (e.g., 3-7 days).

    • Include a vehicle control group and potentially a positive control group (e.g., fluconazole).

  • Efficacy Endpoints:

    • Survival: Monitor the survival of the mice over a period of time (e.g., 21 days).

    • Fungal Burden: At the end of the treatment period, sacrifice the mice, aseptically remove target organs (e.g., kidneys), homogenize the tissues, and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and fungal burdens between the treated and control groups to determine the efficacy of the different this compound dosage regimens.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase (CYP51A1) lanosterol->demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound This compound->demethylase Inhibition demethylase->ergosterol Demethylation

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Dosage_Optimization_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Dose-Ranging Studies cluster_2 PK/PD Modeling and Dose Selection cluster_3 Confirmatory Studies mic Determine MIC (Broth Microdilution) time_kill Time-Kill Curve Analysis mic->time_kill dose_ranging Dose-Ranging Efficacy Study (e.g., Murine Candidiasis Model) time_kill->dose_ranging pk_pd Pharmacokinetic (PK) Analysis (Plasma Drug Concentrations) dose_ranging->pk_pd pk_pd_modeling PK/PD Modeling (Correlate fAUC/MIC with Efficacy) pk_pd->pk_pd_modeling dose_selection Select Optimal Dose Regimen pk_pd_modeling->dose_selection confirmation Confirmatory Efficacy and Toxicity Studies dose_selection->confirmation

Caption: Experimental workflow for this compound dosage optimization.

Troubleshooting_Logic start Inconsistent In Vivo Efficacy check_pk Review Pharmacokinetics: - High protein binding? - Poor oral absorption? start->check_pk check_dose Review Dosing Regimen: - Dose too low? - Dosing frequency optimal? - Loading dose needed? check_pk->check_dose No increase_dose Increase Dose or Use Prodrug check_pk->increase_dose Yes check_model Review Animal Model: - Immunocompromised status? - Site of infection accessible? check_dose->check_model No adjust_regimen Adjust Dosing Frequency or Add Loading Dose check_dose->adjust_regimen Yes refine_model Refine Animal Model or Interpret Results in Context check_model->refine_model Yes

Caption: Logical troubleshooting workflow for poor in vivo efficacy of this compound.

References

Ravuconazole Clinical Development Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the clinical development of Ravuconazole. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental and clinical studies of this compound and its prodrug, Fosthis compound (B1673580).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[1][2] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway, which is an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the fungal cell membrane's integrity, leading to fungal cell death.[2][3]

Q2: Why was the development of this compound shifted to its prodrug, Fosthis compound?

A2: The development focus shifted to Fosthis compound (formerly E1224), a prodrug of this compound, primarily to improve the compound's pharmaceutical properties. Fosthis compound is a water-soluble L-lysine ethanolate (B101781) ester of this compound, which enhances its hydrophilicity and oral bioavailability.[2][4] This improved formulation allows for more consistent and higher plasma concentrations of the active moiety, this compound.[5]

Q3: What are the key pharmacokinetic challenges observed with this compound?

A3: this compound exhibits non-linear pharmacokinetics, particularly at higher dosages.[6] This suggests saturable clearance and/or protein binding, which can complicate dose-escalation studies and prediction of steady-state concentrations.[6][7] While it has a long elimination half-life in humans (over 1 week), which allows for less frequent dosing, its pharmacokinetic profile can vary across different species, posing challenges in translating preclinical findings to human trials.[8][9]

Q4: What is the spectrum of activity of this compound and what are its limitations?

A4: this compound has a broad spectrum of activity against many clinically relevant fungi, including Candida spp. (including some fluconazole-resistant strains), Cryptococcus neoformans, and Aspergillus spp.[1][10][11][12] However, it has limited activity against certain important pathogens such as Fusarium spp., Scedosporium prolificans, and some species of Mucorales.[11][13] This limits its utility as a monotherapy for all invasive fungal infections.

Troubleshooting Guides

Problem 1: Inconsistent plasma concentrations of this compound in preclinical animal models.

  • Possible Cause: Poor oral absorption of this compound due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Formulation Enhancement: Consider using a solubilizing agent or a different vehicle for oral administration. The development of the prodrug Fosthis compound was a successful strategy to overcome this.[2][4]

    • Route of Administration: For preclinical studies where consistent exposure is critical, consider intravenous administration of a soluble formulation or a prodrug like BMS-379224 (the di-lysine phosphoester prodrug).[6]

    • Food Effect: Investigate the effect of food on absorption. The absorption of this compound is enhanced with food.[14] Co-administration with a high-fat meal has been shown to increase systemic exposure.[8]

Problem 2: Lack of efficacy in an in vivo model of a specific fungal infection, despite in vitro susceptibility.

  • Possible Cause: Suboptimal drug exposure at the site of infection.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a thorough PK/PD analysis to ensure that the plasma and tissue concentrations of this compound are above the Minimum Inhibitory Concentration (MIC) for the target pathogen for a sufficient duration.[8]

    • Tissue Distribution Studies: Perform tissue distribution studies to confirm that this compound penetrates the target tissues effectively. This compound has been shown to achieve high concentrations in tissues like the liver, lung, kidney, and brain.[6]

    • Protein Binding: Account for high protein binding (around 98%) when interpreting PK/PD data, as only the unbound fraction is microbiologically active.[8]

Problem 3: Disappointing results in clinical trials for Chagas disease despite promising preclinical data.

  • Possible Cause: While this compound effectively reduces parasitemia, it may not eradicate all parasites, leading to relapse.

  • Troubleshooting Steps:

    • Combination Therapy: Investigate combination therapy with other anti-trypanosomal agents. Synergistic effects may lead to a complete parasitological cure.

    • Longer Treatment Duration: Clinical trials for chronic diseases like Chagas may require longer treatment durations than initially anticipated to achieve a curative effect.

    • Endpoint Re-evaluation: Consider alternative or additional clinical endpoints beyond complete parasitological cure to demonstrate clinical benefit, such as a reduction in disease progression. Clinical trials for Chagas disease with this compound showed parasite clearance from the blood, but parasitemia rebounded after treatment cessation.[15][16]

Data Presentation

Table 1: Summary of Phase I/II Clinical Trial of this compound for Onychomycosis [17]

Dosing RegimenEffective Cure Rate (Week 48)Mycological Cure Rate (Week 48)
200 mg/day56%59%
400 mg/week8%Not Reported
100 mg/week10%Not Reported
Placebo15%Not Reported

Table 2: Summary of Phase III Clinical Trial of Fosthis compound for Onychomycosis [4][18]

Treatment GroupComplete Cure Rate (Week 48)Mycological Cure Rate (Week 48)Adverse Drug Reactions
Fosthis compound (100 mg/day)59.4%82.0%23.8%
Placebo5.8%20.0%3.8%

Table 3: Summary of Phase II Clinical Trial of Fosthis compound for Eumycetoma [8][19]

Treatment GroupComplete Cure Rate (Month 12)
Fosthis compound (300 mg weekly)50%
Fosthis compound (200 mg weekly)65%
Itraconazole (B105839) (400 mg daily)75%

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method for broth microdilution.[11]

  • Fungal Isolate Preparation: Culture the clinical fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Antifungal Agent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.

  • Microdilution Plate Setup: Dispense the diluted this compound solutions into 96-well microtiter plates. Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Protocol 2: Pharmacokinetic Study in Rabbits

This protocol is adapted from studies on the intravenous administration of a this compound prodrug.[6][20]

  • Animal Model: Use healthy, catheterized New Zealand White rabbits.

  • Drug Administration: Administer the this compound prodrug (e.g., BMS-379224) as an intravenous bolus at various dose levels (e.g., 1.25, 2.5, 5, 10, 20, and 40 mg/kg).

  • Plasma Sampling: Collect serial blood samples from the catheter at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, clearance (CL), volume of distribution (Vss), and terminal half-life.

Mandatory Visualization

Ravuconazole_Mechanism_of_Action This compound Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Cell_Membrane Incorporation Disruption Disruption of Membrane Integrity Cell_Membrane->Disruption Lack of Ergosterol This compound This compound Inhibition This compound->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol Inhibition->Lanosterol -> Ergosterol Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Mechanism of action of this compound in inhibiting ergosterol synthesis.

Ravuconazole_Clinical_Trial_Workflow Hypothetical Phase III Clinical Trial Workflow for Onychomycosis cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Post-Treatment Follow-up cluster_endpoints Endpoints Screening Patient Screening (Confirmed Onychomycosis) Randomization Randomization Screening->Randomization Treatment_Arm Fosthis compound (e.g., 100 mg/day) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up_24 Week 24 Assessment Treatment_Arm->Follow_Up_24 Placebo_Arm->Follow_Up_24 Follow_Up_36 Week 36 Assessment Follow_Up_24->Follow_Up_36 Follow_Up_48 Week 48 Assessment (Primary Endpoint) Follow_Up_36->Follow_Up_48 Primary_Endpoint Primary Endpoint: Complete Cure Rate Follow_Up_48->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Mycological Cure Rate - Safety & Tolerability Follow_Up_48->Secondary_Endpoints

Caption: A logical workflow for a Phase III clinical trial of Fosthis compound.

References

Ravuconazole Solubility Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Ravuconazole in in vitro assays.

Troubleshooting Guide

Problem: this compound precipitates out of solution upon dilution with aqueous media.

Possible Causes and Solutions:

  • Insufficient Organic Solvent: The initial concentration of the organic stock solution may be too high, or the final concentration of the organic solvent in the aqueous medium may be too low to maintain solubility.

    • Solution: Prepare a stock solution in an appropriate organic solvent such as DMSO, DMF, or ethanol.[1] When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is sufficient to keep this compound dissolved. It is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:4 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.25 mg/ml.[1]

  • pH of the Aqueous Medium: The pH of your buffer can influence the solubility of this compound.

    • Solution: While specific data on pH-dependent solubility is limited, it is a factor to consider. Ensure the pH of your final assay medium is controlled and consistent across experiments.

  • Temperature: Temperature can affect solubility.

    • Solution: If precipitation occurs at room temperature or lower, gentle warming and/or sonication can aid in dissolution.[2] However, be mindful of the temperature stability of this compound and other components in your assay.

  • Storage of Aqueous Solutions: this compound is not stable in aqueous solutions for extended periods.

    • Solution: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. The approximate solubilities are:

  • Dimethylformamide (DMF): ~25 mg/ml[1]

  • Dimethyl sulfoxide (B87167) (DMSO): ~20 mg/ml[1]

  • Ethanol: ~5 mg/ml[1]

For preparing stock solutions, it is advisable to use newly opened, high-purity solvents to avoid issues with hygroscopic solvents like DMSO, which can impact solubility.[2]

Q2: How can I improve the solubility of this compound in my aqueous cell culture medium?

A2: Several strategies can be employed:

  • Co-solvents: A common method is to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF and then dilute this stock solution into the cell culture medium.[1] Be sure to determine the maximum tolerable concentration of the organic solvent for your specific cell line to avoid cytotoxicity.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3] Derivatives such as hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) are often used.[3][4] A protocol using 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to achieve a solubility of ≥ 2.5 mg/mL.[2]

  • Use of Surfactants: Non-ionic surfactants can aid in solubilization. For example, Labrasol® has been shown to linearly increase the solubility of this compound in a concentration-dependent manner.[5][6] A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been reported to yield a clear solution with a solubility of ≥ 2.5 mg/mL.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[7] This approach has been shown to improve the dissolution rate and extent of this compound.[5][7]

Q3: Are there any pre-formulated options available to improve this compound solubility?

A3: While various research formulations have been developed, commercially available, pre-formulated solutions specifically for in vitro assays may be limited. However, some suppliers offer this compound in formulations designed to enhance solubility. For instance, formulations containing co-solvents and cyclodextrins have been described.[2] It is recommended to check with your chemical supplier for available options.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/FormulationApproximate SolubilityReference
Ethanol5 mg/mL[1]
DMSO20 mg/mL[1]
DMF25 mg/mL[1]
1:4 DMF:PBS (pH 7.2)0.25 mg/mL[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[2]
Aqueous Buffer (PBS pH 7.4 at 30°C)< 1 µg/mL[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

  • Weigh the desired amount of crystalline this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO, DMF) to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2]

  • Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent degradation.[1]

  • Store the stock solution at -20°C.[1]

Protocol 2: Preparation of this compound Working Solution using Cyclodextrin

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare the final working solution, add the this compound stock solution to the SBE-β-CD solution to achieve the desired final concentration. For example, to make a 2.5 mg/mL solution, add 1 part of a 25 mg/mL DMSO stock to 9 parts of the 20% SBE-β-CD solution.

  • Vortex thoroughly to ensure a clear solution.

Visualizations

experimental_workflow cluster_start Start: Crystalline this compound cluster_dissolution Step 1: Initial Dissolution cluster_methods Step 2: Select Solubilization Method cluster_protocols Step 3: Prepare Working Solution cluster_end End: Ready for In Vitro Assay start Weigh Crystalline this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) start->dissolve method_selection Choose Method for Aqueous Dilution dissolve->method_selection cosolvent Co-solvent Dilution (e.g., with PBS, Media) method_selection->cosolvent Simple Dilution cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) method_selection->cyclodextrin Enhanced Solubility sedds SEDDS Formulation method_selection->sedds Lipid-based Formulation assay Final this compound Solution cosolvent->assay cyclodextrin->assay sedds->assay

Caption: Workflow for Preparing this compound Solutions.

troubleshooting_flowchart start Precipitation Observed in Aqueous Medium? check_solvent Is Final Organic Solvent Concentration Sufficient? start->check_solvent Yes solution_ok Solution Stable start->solution_ok No increase_solvent Increase Organic Solvent Concentration (Mind Toxicity) check_solvent->increase_solvent No check_storage Was the Aqueous Solution Stored > 24h? check_solvent->check_storage Yes increase_solvent->start prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Yes consider_alternatives Consider Alternative Solubilization Methods (e.g., Cyclodextrins, Surfactants) check_storage->consider_alternatives No prepare_fresh->start

Caption: Troubleshooting Precipitation Issues.

References

Ravuconazole degradation products and their characterization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of ravuconazole. The information is presented in a practical question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to degrade?

A1: this compound is most susceptible to degradation under alkaline hydrolytic conditions.[1][2][3][4] Forced degradation studies have shown significant decomposition in the presence of a base, such as 2 M sodium hydroxide (B78521).

Q2: What are the primary degradation products of this compound observed after forced degradation?

A2: Under alkaline hydrolysis, this compound primarily forms two main degradation products.[1][2][3][4] These have been characterized by liquid chromatography-mass spectrometry (LC-MS). One product results from the cleavage of the triazole ring, while the other is a ketone derivative of the parent molecule.

Q3: Has a stability-indicating analytical method been developed for this compound?

A3: Yes, a stability-indicating high-performance liquid chromatography with diode-array detection (HPLC-DAD) method has been developed and validated.[1][2][5] This method can effectively separate this compound from its degradation products, allowing for accurate quantification during stability studies.

Q4: What are the key parameters of the validated HPLC method?

A4: The established HPLC method utilizes a Sunfire C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and water (80:20 v/v) at a flow rate of 1 mL/min. The injection volume is 5 µL, and detection is performed at 287 nm.[1][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of this compound is observed under stress conditions. Insufficiently harsh stress conditions (e.g., concentration of acid/base, temperature, duration of exposure).Increase the concentration of the stressor, elevate the temperature, or prolong the exposure time. Refer to the detailed experimental protocol for recommended starting conditions.
Multiple unknown peaks appear in the chromatogram, complicating the identification of degradation products. The use of non-volatile buffers or reagents that interfere with detection. Secondary degradation of primary products. Sample contamination.Use volatile buffers and high-purity reagents. Analyze samples at different time points to distinguish primary from secondary degradation products. Ensure proper cleaning of all glassware and equipment.
Poor separation between this compound and its degradation products. The chromatographic method is not optimized for the specific degradation products formed.Adjust the mobile phase composition (e.g., the ratio of organic solvent to water). Consider using a different column chemistry or a gradient elution method.
Inconsistent or non-reproducible degradation results. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate reagent concentrations). Instability of the degradation products.Tightly control all experimental parameters. Prepare fresh solutions for each experiment. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration).

Quantitative Data Summary

The following table summarizes the results from a forced degradation study of this compound under various stress conditions.

Stress Condition Reagent/Parameter Time Temperature Degradation (%)
Acid Hydrolysis 2 M HCl24 hoursRoom TemperatureNot specified
Alkaline Hydrolysis 2 M NaOH24 hoursRoom TemperatureSignificant
Oxidative H₂O₂24 hoursRoom TemperatureNot specified
Neutral Hydrolysis Water24 hoursRoom TemperatureNot specified

Note: The exact percentage of degradation for all conditions was not available in the reviewed literature. The study by Gazzinelli et al. (2022) indicates that the most significant degradation occurred under alkaline hydrolysis.

Detailed Experimental Protocols

Forced Degradation of this compound

This protocol is based on the methodology described for the forced degradation of this compound.

Materials:

  • This compound reference standard

  • 2 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) solution

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with DAD or UV detector

Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specified concentration.

  • Acid Hydrolysis:

    • In a suitable container, mix a known volume of the this compound stock solution with an equal volume of 2 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • After the incubation period, neutralize the solution with an appropriate volume of 2 M NaOH.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • In a suitable container, mix a known volume of the this compound stock solution with an equal volume of 2 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • After the incubation period, neutralize the solution with an appropriate volume of 2 M HCl.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • In a suitable container, mix a known volume of the this compound stock solution with an equal volume of H₂O₂ solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Neutral Hydrolysis:

    • In a suitable container, mix a known volume of the this compound stock solution with an equal volume of high-purity water.

    • Keep the solution at room temperature for 24 hours.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Analyze the chromatograms to determine the percentage of this compound degradation and to identify the degradation products.

Stability-Indicating HPLC Method

Chromatographic Conditions:

  • Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection Wavelength: 287 nm

  • Column Temperature: Ambient

Visualizations

G This compound This compound Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., 2M NaOH) This compound->Alkaline_Hydrolysis DP1 Degradation Product 1 (Cleaved Triazole Ring) Alkaline_Hydrolysis->DP1 DP2 Degradation Product 2 (Ketone Derivative) Alkaline_Hydrolysis->DP2

Caption: Proposed degradation pathway of this compound under alkaline hydrolysis.

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic (e.g., 2M HCl) HPLC HPLC-DAD Analysis Acid->HPLC Base Alkaline (e.g., 2M NaOH) Base->HPLC Oxidative Oxidative (e.g., H2O2) Oxidative->HPLC Neutral Neutral (Water) Neutral->HPLC Characterization LC-MS Characterization HPLC->Characterization This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidative This compound->Neutral

Caption: Experimental workflow for this compound forced degradation and analysis.

References

Addressing unfavorable pharmacokinetic properties of Ravuconazole in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the unfavorable pharmacokinetic properties of Ravuconazole in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable oral bioavailability of this compound in our mouse model. What could be the cause and how can we improve it?

A1: Low and variable oral bioavailability is a known challenge with this compound due to its poor water solubility. To address this, consider the following:

  • Formulation Strategy: The most effective strategy is to use the water-soluble prodrug, fosthis compound (B1673580) (F-RVCZ), such as fosthis compound L-lysine ethanolate.[1][2] This prodrug is designed to enhance aqueous solubility and oral absorption, and it is rapidly and extensively converted to the active this compound in vivo.[1][3]

  • Vehicle Selection: If you are working with this compound directly, ensure you are using an appropriate vehicle to maximize its suspension and absorption. While not explicitly detailed in the provided results, standard vehicles for poorly soluble drugs, such as a suspension in 0.5% methylcellulose, are often a starting point.

  • Food Effect: Co-administration with a high-fat meal has been shown to increase the systemic exposure of this compound when administered as fosthis compound.[3] Depending on your experimental design, controlling or utilizing the food effect could help standardize absorption.

Q2: What are the typical pharmacokinetic parameters of this compound in common animal models?

A2: Pharmacokinetic parameters of this compound can vary depending on the animal species, dose, and formulation (this compound vs. its prodrug). Below are summaries of reported data.

Table 1: Preclinical Pharmacokinetics of this compound (following Fosthis compound administration) [1]

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Protein Binding (%)
Mouse10Oral0.36 ± 0.01~1-23.43.9 - 4.895.8
Mouse160Oral4.37 ± 0.64~1-2483.9 - 4.895.8
Rabbit1.25IV2.03-5.8020.55-
Rabbit40IV58.82-234.2126.34-

Table 2: Pharmacokinetics of this compound in Rabbits with Invasive Pulmonary Aspergillosis (IV administration of prodrug)

Dose (mg/kg/day)Cmax (µg/mL)Cmin (µg/mL)AUC₀₋₂₄ (µg·h/mL)
2.52.5 ± 0.50.8 ± 0.135 ± 3
55.1 ± 0.71.6 ± 0.274 ± 7
1010.2 ± 1.53.2 ± 0.5155 ± 20

Table 3: Single Oral Dose Pharmacokinetics of this compound in Rabbits [4]

Dose (mg/kg)Peak Level (µg/mL) at 1hLevel at 3h (µg/mL)Level at 8h (µg/mL)Level at 24h (µg/mL)Approx. Half-life (h)
101.25 ± 0.570.8 ± 0.641.17 ± 0.950.65 ± 0.29~13
202.58 ± 2.451.83 ± 1.041.03 ± 0.760.88 ± 0.77~13
305.55 ± 1.621.48 ± 0.80.8 ± 0.590.75 ± 0.30~13

Q3: We are seeing rapid clearance of this compound in our animal model. Is this expected, and how does it impact dosing strategy?

A3: this compound exhibits a relatively long half-life compared to some other triazoles, but this can be species-dependent.[5] In mice, the elimination half-life is reported to be in the range of 3.9 to 4.8 hours.[6][7] In rabbits, the half-life is significantly longer, around 13 hours after oral administration and over 20 hours after IV administration of the prodrug.[1][4][8]

  • Dosing Strategy: Due to its concentration-dependent killing, the 24-hour area under the curve to minimum inhibitory concentration ratio (AUC/MIC) is the key pharmacokinetic/pharmacodynamic (PK/PD) parameter predictive of efficacy.[6][7] Therefore, even with a shorter half-life in a species like the mouse, achieving a sufficient total daily dose to reach the target AUC/MIC ratio is the critical factor for therapeutic success.[6]

Q4: How does the high protein binding of this compound affect its in vivo activity?

A4: this compound is highly protein-bound (95.8% in mice, >98% in humans).[3][6] It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active. When correlating pharmacokinetic data with efficacy, it is crucial to consider the free drug concentrations. The free-drug AUC/MIC ratios are similar to those observed for fluconazole, which has much lower protein binding.[7] Therefore, despite high total drug concentrations, the free drug concentration remaining above the MIC for the pathogen is the relevant measure for predicting efficacy.[6]

Q5: We need to administer this compound intravenously. What is the recommended approach?

A5: Direct intravenous administration of this compound is challenging due to its poor solubility. The recommended approach is to use a water-soluble prodrug, such as the lysine (B10760008) phosphoester conjugate (BMS-379224).[5] This prodrug can be dissolved in a suitable vehicle like a 5% dextrose solution for intravenous administration.[5] Following administration, the prodrug is rapidly converted to active this compound in vivo.[1]

Experimental Protocols

Protocol 1: Oral Administration and Pharmacokinetic Analysis in Mice

This protocol is based on studies investigating the pharmacokinetics of this compound in a murine candidiasis model.[6]

  • Animal Model: Neutropenic ICR/Swiss mice infected with Candida albicans.

  • Drug Preparation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.2 mL volume).

  • Dosing: Administer single oral doses (e.g., 10, 40, and 160 mg/kg).

  • Blood Sampling: Collect blood samples from groups of mice at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.

  • Bioanalysis: Determine plasma concentrations of this compound using a validated high-performance liquid chromatography (HPLC) or LC-MS/MS method.[1][6]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time profiles using non-compartmental analysis.[1]

  • Protein Binding Determination: Determine the extent of protein binding in mouse serum using ultrafiltration methods.[6]

Protocol 2: Intravenous Administration and Pharmacokinetic Analysis in Rabbits

This protocol is based on studies using a rabbit model of invasive aspergillosis.[5][9]

  • Animal Model: Persistently neutropenic rabbits infected with Aspergillus fumigatus.

  • Drug Preparation: Dissolve the this compound prodrug (BMS-379224) in a 5% dextrose injection solution to the desired concentration.

  • Dosing: Administer the prodrug as a slow intravenous bolus (e.g., over 1 minute) once daily. Doses can range from 1.25 to 40 mg/kg.[9]

  • Blood Sampling: Collect blood samples in heparinized syringes at predetermined time points (e.g., 0.25, 2, 6, 12, and 24 hours post-dosing) on a specific day of therapy (e.g., day 6 or 7).[5]

  • Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated HPLC method.[10]

  • Pharmacokinetic Analysis: Determine pharmacokinetic parameters using model-independent analysis or by fitting data to a compartmental model (a three-compartment model has been shown to fit well).[5][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis animal_model Select Animal Model (e.g., Neutropenic Mouse) drug_prep Prepare this compound or Fosthis compound Prodrug animal_model->drug_prep dosing Administer Drug (Oral or IV) drug_prep->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling bioanalysis Quantify Drug in Plasma (HPLC or LC-MS/MS) sampling->bioanalysis pk_analysis Calculate PK Parameters (Cmax, AUC, T½) bioanalysis->pk_analysis pd_correlation Correlate PK with Efficacy (e.g., AUC/MIC) pk_analysis->pd_correlation

Caption: General workflow for pharmacokinetic studies of this compound in animal models.

ravuconazole_moa cluster_prodrug Prodrug Administration cluster_conversion In Vivo Conversion cluster_action Antifungal Action fosthis compound Fosthis compound (Water-Soluble Prodrug) This compound This compound (Active Moiety) fosthis compound->this compound Rapid Conversion cyp51 Lanosterol 14α-demethylase (Fungal CYP51) This compound->cyp51 Inhibits ergosterol Ergosterol Synthesis (Blocked) cyp51->ergosterol Catalyzes cell_membrane Fungal Cell Membrane (Disrupted) ergosterol->cell_membrane Essential Component

References

Ravuconazole Technical Support Center: Protein Binding and In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of protein binding on the in vivo efficacy of Ravuconazole.

Frequently Asked Questions (FAQs)

Q1: How does plasma protein binding affect the in vivo efficacy of this compound?

A1: Plasma protein binding significantly influences the in vivo efficacy of this compound by reducing the concentration of the free, unbound drug available to exert its antifungal effect.[1][2] Only the unbound fraction of the drug is pharmacologically active and can penetrate tissues to reach the site of infection.[1] this compound is highly protein-bound (approximately 95.8% in mice and 98% in humans), which must be accounted for when designing and interpreting in vivo experiments.[3][4][5][6]

Q2: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with this compound's in vivo efficacy?

A2: The primary PK/PD index that predicts the in vivo efficacy of this compound is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[3][4][7][8] Studies in murine models of candidiasis have demonstrated a strong correlation between the free-drug AUC/MIC ratio and treatment outcomes.[3][4][7]

Q3: What is the mechanism of action of this compound?

A3: this compound, like other azole antifungals, acts by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[9][10] This enzyme is critical in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane's structure and function.[10]

Q4: Is there a significant difference in protein binding of this compound across different species?

A4: Yes, while this compound is highly protein-bound in both mice and humans, there are slight differences. In mouse serum, the protein binding is approximately 95.8%[3][4], whereas in humans, it is around 98%[5][6]. These differences can be important when extrapolating preclinical data to clinical scenarios.

Troubleshooting Guide

Issue 1: Discrepancy between in vitro susceptibility (low MIC) and poor in vivo efficacy.

  • Possible Cause: High plasma protein binding of this compound was not accounted for in the in vivo study design. The total drug concentration may be high, but the free drug concentration at the site of infection is likely below the MIC.

  • Troubleshooting Steps:

    • Determine the protein binding percentage of this compound in the serum of the animal model being used.

    • Calculate the free-drug concentration based on the total drug concentration and the protein binding percentage.

    • Adjust the dosing regimen to achieve a free-drug AUC/MIC ratio that is predictive of efficacy. Studies suggest a free-drug AUC/MIC ratio for this compound similar to the 20 to 25 range observed for fluconazole (B54011) is associated with efficacy.[3][4][7]

Issue 2: Variable in vivo efficacy results across different studies with the same animal model.

  • Possible Cause: Differences in experimental conditions that can alter protein binding, such as the health status of the animals (e.g., neutropenic vs. healthy), can lead to variability.

  • Troubleshooting Steps:

    • Standardize the animal model and ensure consistency in health status.

    • Measure plasma protein binding directly in the serum of the experimental animals under the specific study conditions rather than relying solely on literature values.[4]

    • Ensure consistent and validated methods for drug administration and measurement of drug concentrations.

Quantitative Data Summary

Table 1: this compound Protein Binding in Different Species

SpeciesProtein Binding (%)Reference
Mouse95.8[3][4]
Human98[5][6]

Table 2: In Vivo Efficacy of this compound in a Murine Candidiasis Model

Candida albicans Isolate MIC (µg/mL)Total Drug 24-h AUC/MIC Ratio for ED50Free Drug 24-h AUC/MIC Ratio for ED50Reference
0.016 - 0.12238 - 87310 - 36[4][7]

Experimental Protocols

1. Determination of this compound Plasma Protein Binding by Ultrafiltration

  • Objective: To determine the percentage of this compound bound to plasma proteins.

  • Materials:

    • This compound stock solution

    • Blank plasma from the study animals

    • Ultrafiltration devices (e.g., Centrifree®)

    • Incubator

    • Centrifuge

    • HPLC or LC-MS/MS for drug concentration analysis

  • Methodology:

    • Spike blank plasma with this compound to achieve desired concentrations.

    • Incubate the spiked plasma at 37°C for a specified period (e.g., 1 hour) to allow for drug-protein binding equilibrium.

    • Transfer an aliquot of the incubated plasma to the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

    • Measure the concentration of this compound in the ultrafiltrate (unbound drug) and the total plasma (total drug) using a validated analytical method.

    • Calculate the percentage of protein binding using the following formula: % Protein Binding = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

2. In Vivo Efficacy Murine Model of Disseminated Candidiasis

  • Objective: To evaluate the in vivo efficacy of this compound against Candida albicans.

  • Materials:

    • Specific-pathogen-free mice (e.g., ICR/Swiss)

    • Candida albicans strain with a known MIC to this compound

    • This compound formulation for oral administration

    • Saline

    • Cyclophosphamide for inducing neutropenia (optional, depending on the model)

  • Methodology:

    • Induce neutropenia in mice if required for the model.

    • Infect mice intravenously with a standardized inoculum of Candida albicans.

    • Initiate treatment with this compound at various doses and dosing intervals at a specified time post-infection.

    • At the end of the treatment period (e.g., 24 or 72 hours), humanely euthanize the mice.[3][7]

    • Aseptically remove target organs (e.g., kidneys), homogenize them, and perform serial dilutions.

    • Plate the dilutions on appropriate agar (B569324) plates to determine the fungal burden (CFU/organ).

    • Correlate the reduction in fungal burden with the administered dose and the calculated free-drug AUC/MIC ratio.

Visualizations

Ravuconazole_Mechanism_of_Action Lanosterol Lanosterol CYP450 14α-demethylase (Fungal Cytochrome P450) Lanosterol->CYP450 substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane This compound This compound This compound->CYP450 Inhibition CYP450->Ergosterol conversion Disruption Disruption of Membrane Function and Integrity CYP450->Disruption Disruption->FungalCellMembrane

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy Model cluster_pkpd PK/PD Analysis MIC_determination MIC Determination (e.g., CLSI M27-A) AUC_MIC_Ratio Correlate Free Drug AUC/MIC with Efficacy MIC_determination->AUC_MIC_Ratio Protein_Binding Protein Binding Assay (e.g., Ultrafiltration) Free_Drug_Calc Calculate Free Drug Concentration Protein_Binding->Free_Drug_Calc Infection Murine Model of Candidiasis Infection Treatment This compound Dosing Regimen Infection->Treatment Efficacy_Endpoint Efficacy Endpoint (e.g., Kidney Fungal Burden) Treatment->Efficacy_Endpoint PK_Sampling Pharmacokinetic Sampling Treatment->PK_Sampling Efficacy_Endpoint->AUC_MIC_Ratio PK_Sampling->Free_Drug_Calc Free_Drug_Calc->AUC_MIC_Ratio

Caption: Experimental workflow for assessing this compound's efficacy.

References

Technical Support Center: Enhancing Ravuconazole Penetration into the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing Ravuconazole penetration into the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges limiting this compound penetration into the CNS?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[1][2] Key challenges for this compound, similar to other azole antifungals like itraconazole (B105839), include its molecular size and its potential to be a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB.[3][4] These pumps actively transport drugs out of the brain, reducing their concentration and therapeutic efficacy.[5][6]

Q2: What are the most promising general strategies to enhance drug penetration into the CNS?

A2: Several strategies are being explored to bypass or modulate the BBB for enhanced drug delivery to the CNS.[2][7] These can be broadly categorized as:

  • Formulation-based strategies: Utilizing nanocarriers like nanoparticles, liposomes, and nanostructured lipid carriers (NLCs) to encapsulate the drug.[3][8][9]

  • Pharmacological strategies: Co-administration of agents that inhibit efflux pumps, such as P-gp inhibitors.[5][6]

  • Chemical modification: Development of prodrugs with improved physicochemical properties for better BBB permeation.[10]

  • Physical methods: Non-invasive techniques like focused ultrasound to transiently increase BBB permeability.[11]

  • Alternative delivery routes: Intranasal delivery to bypass the BBB.[12]

Q3: Is there a prodrug of this compound available that might have better CNS penetration?

A3: Yes, Fosthis compound (B1673580) is a water-soluble phosphonooxymethyl prodrug of this compound.[10] It is designed to improve solubility and oral bioavailability.[13] While its primary development has focused on systemic fungal infections like onychomycosis, its improved physicochemical properties could potentially influence its ability to cross the BBB.[10][13] Further investigation into its CNS pharmacokinetics is warranted.

Q4: How does meningeal inflammation affect drug penetration into the CNS?

A4: Meningeal inflammation, often present during CNS infections, can increase the permeability of the blood-brain barrier.[1] This "leakier" barrier may result in higher than expected CNS concentrations of drugs that normally have poor penetration.[1][14] Additionally, inflammation can reduce the activity of efflux pumps like P-glycoprotein, further enhancing drug accumulation in the CNS.[1]

Troubleshooting Guides

Problem 1: Low in vitro BBB permeability of this compound in our cell-based model.
Possible Cause Troubleshooting Step
High P-gp efflux in the cell model.Co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) to confirm if efflux is the primary issue.[4]
Suboptimal formulation for cell uptake.If using a formulation, ensure particle size, surface charge, and ligand density are optimized for cellular interaction.
Inappropriate in vitro model.Ensure the chosen in vitro BBB model (e.g., primary cells, immortalized cell lines) is appropriate and well-characterized for your research question.[15][16][17] Consider co-culture models with astrocytes to better mimic the in vivo environment.[18]
Problem 2: Inconsistent results in our in vivo animal studies of this compound CNS penetration.
Possible Cause Troubleshooting Step
Variability in the animal model.Ensure consistent age, weight, and health status of the animals. If inducing a CNS infection, standardize the inoculum and time course of the infection.
Issues with drug formulation and administration.Verify the stability and consistency of your this compound formulation. Ensure accurate and consistent dosing and administration route.
Inaccurate sample collection and processing.Standardize the timing of sample collection (blood and brain tissue) post-administration. Use a validated method for tissue homogenization and drug extraction.
Influence of anesthesia.If using anesthesia during procedures, be aware that some anesthetics can modulate BBB permeability. Standardize the anesthetic regimen used.

Data Presentation

Table 1: Physicochemical Properties of Azole Antifungals Relevant to CNS Penetration

Drug Molecular Weight ( g/mol ) LogP Protein Binding (%) Known P-gp Substrate
This compound353.8Moderately Lipophilic~95.8%[19]Likely
Itraconazole705.6>5>99%[3]Yes[4]
Fluconazole306.30.5~12%No
Voriconazole349.31.8~58%Weak[20]

Note: Data for this compound's LogP and P-gp substrate status are inferred from the properties of similar azoles. Direct experimental data is limited.

Table 2: Impact of Formulation on Azole Antifungal Brain Concentration

Drug & Formulation Animal Model Outcome Measure Result Reference
Itraconazole-loaded NLCsMiceBrain ConcentrationAlmost twofold increase compared to Itraconazole with HβCD.[21][21]
Itraconazole-loaded Albumin Nanoparticles (RVG29 anchored)Not specifiedBrain AccumulationSignificant accumulation compared to non-targeted nanoparticles.[22][22]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using a co-culture of brain capillary endothelial cells and astrocytes.

Materials:

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Primary or immortalized brain capillary endothelial cells (e.g., hCMEC/D3)

  • Primary or immortalized astrocytes

  • Appropriate cell culture media and supplements

  • This compound solution

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS for this compound quantification

Methodology:

  • Astrocyte Seeding: Seed astrocytes on the bottom of a 24-well plate and culture until confluent.

  • Endothelial Cell Seeding: Seed brain capillary endothelial cells on the apical side of the Transwell® inserts.

  • Co-culture: Place the inserts containing endothelial cells into the wells with the confluent astrocytes. Culture until a high transendothelial electrical resistance (TEER) is achieved, indicating tight junction formation.

  • Permeability Assay: a. Replace the media in the apical and basolateral chambers with a transport buffer. b. Add the this compound solution (and Lucifer yellow) to the apical chamber. c. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. Replace the volume removed with fresh transport buffer.

  • Quantification: a. Measure the concentration of Lucifer yellow using a fluorescence plate reader to assess the integrity of the cell monolayer. b. Quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound.

Protocol 2: In Vivo Assessment of this compound CNS Penetration in a Murine Model

This protocol outlines a procedure to determine the brain-to-plasma concentration ratio of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulation for intravenous or oral administration

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Surgical tools for brain extraction

  • Homogenizer

  • LC-MS/MS for this compound quantification

Methodology:

  • Drug Administration: Administer the this compound formulation to the mice via the desired route (e.g., tail vein injection for IV, oral gavage for PO).

  • Sample Collection: At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), anesthetize a cohort of mice. a. Collect blood via cardiac puncture into heparinized tubes. b. Perfuse the mice with saline to remove blood from the brain tissue. c. Euthanize the mice and immediately extract the brain.

  • Sample Processing: a. Centrifuge the blood samples to obtain plasma. b. Weigh the brain tissue and homogenize it in a suitable buffer. c. Perform protein precipitation and extraction of this compound from plasma and brain homogenate samples.

  • Quantification: Analyze the this compound concentration in the plasma and brain extracts using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the brain tissue concentration (ng/g of tissue). b. Calculate the plasma concentration (ng/mL). c. Determine the brain-to-plasma concentration ratio (Cb/Cp) at each time point.

Visualizations

G cluster_0 Bloodstream cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System ravuconazole_blood This compound endothelial_cell Endothelial Cell ravuconazole_blood->endothelial_cell Passive Diffusion ravuconazole_cns This compound endothelial_cell->ravuconazole_cns pgp P-gp Efflux Pump pgp->ravuconazole_blood Active Efflux ravuconazole_cns->pgp

Caption: this compound crossing the blood-brain barrier.

G cluster_0 Strategies cluster_1 Approaches cluster_2 Outcome strategy Enhancement Strategies nano Nanoformulation strategy->nano pgp_inhibit P-gp Inhibition strategy->pgp_inhibit prodrug Prodrug Approach strategy->prodrug fus Focused Ultrasound strategy->fus outcome Increased this compound in CNS nano->outcome pgp_inhibit->outcome prodrug->outcome fus->outcome

Caption: Logical relationships of CNS enhancement strategies.

G start Start: this compound Formulation invitro In Vitro BBB Permeability Assay start->invitro invivo In Vivo Animal Study invitro->invivo Promising results quantify LC-MS/MS Quantification invivo->quantify analyze Data Analysis (Cb/Cp Ratio) quantify->analyze end End: Assess CNS Penetration analyze->end

References

Mitigating potential drug-drug interactions with Ravuconazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential drug-drug interactions (DDIs) with Ravuconazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential drug-drug interactions?

A1: this compound is a triazole antifungal agent that functions by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to fungal cell death.[2]

The potential for drug-drug interactions arises from this compound's effect on human drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) system. Like many azole antifungals, this compound can inhibit the activity of these enzymes, which may alter the metabolism of co-administered drugs.

Q2: Which Cytochrome P450 (CYP) isoforms are inhibited by this compound?

A2: In vitro studies have demonstrated that this compound has an inhibitory effect on several CYP isoforms. The most significant inhibition is observed for CYP3A4.[3][4] this compound is considered a moderate inhibitor of CYP3A in vivo.[3] Inhibition of other major CYPs, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, is considered to be minor.[3][4]

Q3: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A3: In vitro data indicates that this compound can inhibit the efflux transporter P-glycoprotein (P-gp) and the breast cancer resistance protein (BCRP).[3] However, clinical studies suggest that the in vivo effects on P-gp, BCRP, organic anion transporting polypeptide (OATP) 1B1, and OATP1B3 are not clinically relevant.[3][4]

Q4: What are the clinical implications of this compound's inhibitory effects?

A4: The primary clinical concern is the potential for increased plasma concentrations of co-administered drugs that are substrates of CYP3A4. A clinical study involving the co-administration of BFE1224 (a prodrug of this compound) with a cocktail of probe substrates demonstrated an approximate threefold increase in the exposure of midazolam, a sensitive CYP3A4 substrate.[3][4] Therefore, caution is advised when co-administering this compound with CYP3A4 substrates, especially those with a narrow therapeutic index.

Q5: Are there drugs that can affect the concentration of this compound?

A5: Yes, certain medications can alter the absorption and serum concentration of this compound. Drugs that decrease gastric acid, such as H2-receptor antagonists and proton pump inhibitors, can potentially reduce the absorption of this compound, leading to lower efficacy. Conversely, some drugs may increase its therapeutic efficacy, although specific mechanisms are not fully elucidated.

Troubleshooting Guide for In Vitro DDI Studies

This guide addresses common issues encountered during in vitro experiments to assess the drug-drug interaction potential of this compound.

Issue Potential Cause Troubleshooting Steps
High variability in IC50 values for CYP inhibition Inconsistent incubation times or temperatures.Ensure precise timing and a constant temperature of 37°C for all incubations. Use a temperature-controlled incubator and a calibrated timer.
Pipetting errors leading to inaccurate concentrations.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare serial dilutions carefully and use fresh stocks.
Variability in the activity of human liver microsomes (HLM) or recombinant CYP enzymes.Use HLM or enzymes from a reputable supplier and from the same lot number for a set of experiments. Perform a pre-study validation of enzyme activity.
Unexpectedly low P-gp inhibition observed Low cell monolayer integrity (e.g., in Caco-2 cell assays).Measure the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity.
This compound binding to plasticware.Use low-binding plates and tubes. Pre-treat plates with a blocking agent if necessary.
Sub-optimal concentration of the P-gp probe substrate.Optimize the concentration of the probe substrate (e.g., digoxin, calcein-AM) to be in the linear range of the transporter's activity.
Precipitation of this compound in the assay medium Exceeding the aqueous solubility of this compound.Determine the kinetic solubility of this compound in the assay buffer. Use a concentration range that is below the solubility limit. The use of a co-solvent like DMSO should be kept to a minimum and be consistent across all wells.
Discrepancy between in vitro and in vivo DDI results In vitro systems lack the complexity of the in vivo environment (e.g., plasma protein binding, competing metabolic pathways).Consider the high plasma protein binding of this compound (~98%) when interpreting in vitro data.[5] Use in vitro-in vivo extrapolation (IVIVE) models to better predict clinical outcomes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory potency of this compound against various CYP isoforms and drug transporters, as well as the results from a clinical drug-drug interaction study.

Table 1: In Vitro Inhibition of Cytochrome P450 (CYP) Isoforms and Transporters by this compound

Enzyme/TransporterSubstrateIC50 (µM)
CYP2C8Amodiaquine2.69
CYP2C9Tolbutamide (B1681337)1.51
CYP2C19S-mephenytoin7.49
CYP3ATestosterone2.28
CYP3AMidazolam1.07
P-gpDigoxin7.12
BCRPPrazosin1.14
Data from Ishii et al., 2018[3]

Table 2: Clinical Drug-Drug Interaction Study with BFE1224 (this compound Prodrug)

Probe SubstrateCYP/Transporter TargetGeometric Mean Ratio (GMR) of AUC (with/without BFE1224)90% Confidence Interval
CaffeineCYP1A21.050.98 - 1.12
TolbutamideCYP2C91.161.08 - 1.24
OmeprazoleCYP2C191.231.09 - 1.38
DextromethorphanCYP2D61.121.01 - 1.24
MidazolamCYP3A2.892.59 - 3.23
DigoxinP-gp1.111.04 - 1.18
RosuvastatinOATP1B1/3, BCRP1.131.00 - 1.28
RepaglinideCYP2C8, OATP1B11.281.14 - 1.44
Data from Ishii et al., 2018[3]

Experimental Protocols

1. In Vitro Cytochrome P450 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CYP isoforms.

  • Materials:

    • Human liver microsomes (HLM) or recombinant human CYP enzymes.

    • CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9).

    • This compound stock solution (in DMSO).

    • NADPH regenerating system.

    • Potassium phosphate (B84403) buffer (pH 7.4).

    • LC-MS/MS system for metabolite quantification.

  • Methodology:

    • Prepare a series of this compound dilutions in the assay buffer.

    • In a 96-well plate, add HLM or recombinant enzymes, the probe substrate, and the this compound dilution (or vehicle control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Bidirectional Transport Assay)

  • Objective: To assess the potential of this compound to inhibit P-gp-mediated efflux.

  • Materials:

    • Caco-2 cells cultured on permeable filter supports (e.g., Transwell™ plates).

    • P-gp probe substrate (e.g., digoxin).

    • This compound stock solution.

    • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

    • LC-MS/MS system for substrate quantification.

  • Methodology:

    • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • For the apical-to-basolateral (A-to-B) transport study, add the P-gp substrate and this compound (or vehicle) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For the basolateral-to-apical (B-to-A) transport study, add the P-gp substrate and this compound (or vehicle) to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

    • Quantify the concentration of the P-gp substrate in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.

Visualizations

DDI_Pathway cluster_drug_admin Co-administered Drug (CYP3A4 Substrate) cluster_this compound This compound Administration cluster_metabolism Hepatic Metabolism Drug Drug CYP3A4 CYP3A4 Drug->CYP3A4 Metabolism This compound This compound This compound->CYP3A4 Inhibition Inactive_Metabolite Inactive_Metabolite CYP3A4->Inactive_Metabolite Excretion CYP_Inhibition_Workflow Start Start Prepare_Reagents Prepare this compound dilutions, HLM/rCYP, probe substrate, and NADPH system Start->Prepare_Reagents Incubation Pre-incubate this compound, HLM/rCYP, and substrate at 37°C Prepare_Reagents->Incubation Reaction Initiate reaction with NADPH and incubate at 37°C Incubation->Reaction Quench Stop reaction with quenching solution Reaction->Quench Analysis Quantify metabolite formation via LC-MS/MS Quench->Analysis Data_Processing Calculate % inhibition and determine IC50 Analysis->Data_Processing End End Data_Processing->End

References

Validation & Comparative

Ravuconazole vs. Posaconazole: A Comparative Guide on Efficacy Against Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug development, the triazole class of agents remains a cornerstone in the management of invasive aspergillosis. Among the newer generation triazoles, ravuconazole and posaconazole (B62084) have demonstrated potent in vitro activity against a broad spectrum of Aspergillus species. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform research and development efforts in the pursuit of novel antifungal therapies.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of this compound and posaconazole against various Aspergillus species has been extensively evaluated, primarily through broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Data from multiple studies, including the comprehensive SENTRY Antimicrobial Surveillance Program, consistently demonstrate the potent activity of both compounds against clinically relevant Aspergillus species.

Overall, posaconazole has been shown to be a highly active compound against Aspergillus isolates, with one study reporting it as the most active agent, inhibiting 94% of isolates at a MIC of ≤1 μg/ml.[1][2] this compound also exhibits excellent activity, inhibiting 88% of isolates at the same concentration.[1][2] Both triazoles have shown promising activity against a range of Aspergillus species.[1][2]

Below is a summary of their in vitro activities against key Aspergillus species, with data compiled from various studies.

Table 1: Comparative In Vitro Activity of this compound and Posaconazole against Aspergillus fumigatus
Antifungal AgentNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
This compound575Not Reported0.51[3][4]
This compound114≤0.03 - >80.50.5[1][2][5]
Posaconazole198Not Reported≤0.1250.25[2][5][6]
Posaconazole76Not Reported0.50.5[7]
Posaconazole220Not Reported0.250.5[8]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Comparative In Vitro Activity of this compound and Posaconazole against Other Aspergillus Species
Aspergillus SpeciesAntifungal AgentNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
A. flavus This compound13≤0.03 - 0.250.120.25[1][2][5]
Posaconazole13≤0.03 - 0.250.120.25[1][2][5]
Posaconazole19Not Reported0.51[7]
A. niger This compound220.12 - 10.51[1][2][5]
Posaconazole220.12 - 10.51[1][2][5]
Posaconazole10Not ReportedNot ReportedNot Reported[7]
A. terreus This compound80.25 - 10.51[1][2][5]
Posaconazole80.12 - 0.50.250.5[1][2][5]
Posaconazole21≤1Not ReportedNot Reported[9]
A. versicolor This compound90.06 - 0.50.120.25[2][5]
Posaconazole9≤0.03 - 0.250.060.12[2][5]

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both this compound and posaconazole belong to the triazole class of antifungals and share a common mechanism of action.[10][11][12][13][14][15] They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[10][12][13][14][16][15] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[12] By disrupting ergosterol synthesis, these agents lead to the accumulation of toxic methylated sterol precursors, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and, in some cases, cell death.[12][13]

Azole Antifungal Mechanism of Action Signaling Pathway of Azole Antifungals cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential component Disrupted_Membrane Disrupted Membrane Integrity & Fungal Cell Death Fungal_Cell_Membrane->Disrupted_Membrane Leads to Ravuconazole_Posaconazole This compound / Posaconazole Ravuconazole_Posaconazole->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of action of this compound and posaconazole.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M38-P and M38-A2.[1][2][17][18] These protocols ensure reproducibility and allow for meaningful comparisons of antifungal activity across different studies and laboratories.

Broth Microdilution Assay (CLSI M38-A2)

The general workflow for determining the MIC of antifungal agents against Aspergillus species is as follows:

  • Isolate Preparation: Clinical isolates of Aspergillus are cultured on appropriate media (e.g., potato dextrose agar) to obtain pure colonies. Conidial suspensions are then prepared and adjusted to a standardized concentration.

  • Antifungal Agent Preparation: this compound and posaconazole are serially diluted in a standardized liquid medium, typically RPMI-1640, in microtiter plates.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.

  • Incubation: The plates are incubated at a specific temperature (usually 35°C) for a defined period (typically 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

CLSI M38-A2 Workflow Experimental Workflow for In Vitro Susceptibility Testing Start Start Isolate_Culture Culture Aspergillus Isolate Start->Isolate_Culture Conidia_Harvest Harvest & Standardize Conidia Isolate_Culture->Conidia_Harvest Inoculation Inoculate Microtiter Plates Conidia_Harvest->Inoculation Drug_Dilution Prepare Serial Dilutions of This compound/Posaconazole Drug_Dilution->Inoculation Incubation Incubate at 35°C for 48-72h Inoculation->Incubation MIC_Reading Read Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End MIC_Reading->End

Caption: CLSI M38-A2 workflow for MIC determination.

In Vivo and Clinical Efficacy

While in vitro data provide a strong indication of antifungal potential, in vivo and clinical studies are crucial for determining true therapeutic efficacy.

This compound: In vivo studies in animal models of disseminated aspergillosis have demonstrated the efficacy of this compound.[19][20] For instance, in a guinea pig model, this compound treatment significantly improved survival and reduced the fungal tissue burden compared to untreated controls.[20] In an immunosuppressed rabbit model of invasive aspergillosis, this compound was found to be a highly active agent, comparable to amphotericin B, eliminating mortality and clearing the fungal pathogen from tissues.[21] Clinical development of this compound for invasive aspergillosis has been in Phase II trials.[10]

Posaconazole: Posaconazole has undergone more extensive clinical development and is approved for the prophylaxis and treatment of invasive fungal infections, including aspergillosis.[11][22][23] In vivo studies in murine models of pulmonary aspergillosis showed excellent activity of posaconazole.[24] Clinical trials have demonstrated the efficacy of posaconazole as salvage therapy for patients with invasive aspergillosis who are refractory to or intolerant of conventional therapies.[25] Furthermore, a phase 3 non-inferiority trial showed that posaconazole was non-inferior to voriconazole (B182144) for the primary treatment of invasive aspergillosis, with a better safety profile.[26][27]

Conclusion

Both this compound and posaconazole exhibit potent in vitro activity against a wide range of Aspergillus species. Posaconazole has demonstrated robust efficacy in both preclinical and extensive clinical studies, establishing its role in the management of invasive aspergillosis. This compound has also shown significant promise in in vitro and in vivo models, though its clinical development for this indication is less advanced. Continued research and comparative clinical trials are warranted to fully elucidate the relative therapeutic potential of these important antifungal agents. The data presented in this guide underscore the value of both molecules as leads for further drug development and as tools for understanding the mechanisms of antifungal action against Aspergillus.

References

Ravuconazole Demonstrates Superior In Vitro Activity Against Cryptococcus neoformans Compared to Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of in vitro studies indicates that ravuconazole, a newer triazole antifungal agent, exhibits more potent activity against the opportunistic fungal pathogen Cryptococcus neoformans when compared to the established antifungal, itraconazole (B105839). This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and standardized testing methodologies, for researchers, scientists, and drug development professionals.

Data Summary: this compound vs. Itraconazole

The in vitro potency of this compound and itraconazole against C. neoformans is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are key indicators of an antifungal's overall effectiveness.

A significant study evaluating 541 clinical isolates of Cryptococcus neoformans provides compelling evidence of this compound's superior in vitro activity.[1][2] The findings from this study are summarized in the table below:

Antifungal AgentMIC50 (μg/mL)MIC90 (μg/mL)
This compound 0.120.25
Itraconazole 0.250.5

As the data indicates, this compound consistently demonstrates lower MIC values than itraconazole, signifying that a lower concentration of this compound is required to inhibit the growth of C. neoformans in vitro. Specifically, the MIC90 for this compound (0.25 μg/ml) was two-fold lower than that of itraconazole (0.5 μg/ml), highlighting its enhanced potency against a vast majority of the clinical isolates tested.[1][2]

Furthermore, both this compound and itraconazole showed greater activity against isolates that were more susceptible to fluconazole (B54011).[1] This suggests a potential role for these agents in cases where fluconazole is a viable, though perhaps not optimal, treatment option.

Experimental Protocols

The in vitro antifungal susceptibility testing of Cryptococcus neoformans is typically performed following standardized guidelines to ensure reproducibility and comparability of data across different laboratories. The most widely accepted method is the broth microdilution assay as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3.[3][4][5][6][7]

Key Steps of the CLSI M27-A3 Broth Microdilution Method:

  • Isolate Preparation: Clinical isolates of C. neoformans are cultured on a suitable agar (B569324) medium, such as Sabouraud dextrose agar, to ensure purity and viability.

  • Inoculum Preparation: A suspension of the yeast cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell density. This is often achieved by comparing the suspension to a 0.5 McFarland turbidity standard. The suspension is then further diluted in a standardized test medium, such as RPMI 1640 broth, to achieve a final inoculum concentration.

  • Antifungal Agent Dilution: Stock solutions of this compound and itraconazole are prepared and serially diluted in the test medium to create a range of concentrations.

  • Microdilution Plate Setup: The diluted antifungal agents are dispensed into the wells of a microtiter plate. Each well receives a specific concentration of the drug. Control wells, containing no antifungal agent, are also included.

  • Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for a specified period, usually 48 to 72 hours.

  • Reading of Results: After incubation, the plates are examined visually or with a spectrophotometer to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the control well.

Visualizing the Experimental Workflow and Data Interpretation

To further clarify the experimental process and the logic behind interpreting the results, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate C. neoformans Isolate culture Culture on Agar Medium isolate->culture inoculum_prep Prepare Inoculum Suspension culture->inoculum_prep inoculation Inoculate Plate with Yeast Suspension inoculum_prep->inoculation drug_prep Prepare Serial Drug Dilutions plate_setup Dispense Drugs into Microtiter Plate drug_prep->plate_setup plate_setup->inoculation incubation Incubate at 35°C for 48-72h inoculation->incubation read_results Read Growth Inhibition incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for antifungal susceptibility testing.

mic_interpretation start MIC Value (μg/mL) ravu_vs_itra This compound MIC < Itraconazole MIC? start->ravu_vs_itra ravu_more_potent This compound is more potent in vitro ravu_vs_itra->ravu_more_potent Yes itra_more_potent Itraconazole is more potent or equally potent in vitro ravu_vs_itra->itra_more_potent No

Caption: Logical interpretation of comparative MIC values.

Conclusion

The available in vitro data strongly suggests that this compound is a more potent antifungal agent than itraconazole against Cryptococcus neoformans.[1][2] Its lower MIC values indicate that it is effective at lower concentrations, which could translate to improved clinical outcomes. However, it is important to note that in vitro activity does not always perfectly correlate with clinical efficacy. Further clinical trials are necessary to confirm these promising in vitro findings and to establish the role of this compound in the treatment of cryptococcal infections.[1][2] The mechanism of action for both this compound and itraconazole, like other azole antifungals, involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[8][9][10]

References

Head-to-head comparison of Ravuconazole and voriconazole against Candida isolates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapeutics is continually evolving, with a pressing need for effective agents to combat infections caused by Candida species, a leading cause of opportunistic fungal infections. This guide provides a detailed, data-driven comparison of two prominent triazole antifungals, ravuconazole and voriconazole (B182144), against a range of clinical Candida isolates.

Executive Summary

Both this compound and voriconazole demonstrate potent in vitro activity against a broad spectrum of Candida species.[1][2] Generally, both agents exhibit greater potency than older azoles like fluconazole (B54011) and itraconazole.[1][2][3] While their overall efficacy is comparable, subtle differences in their activity profiles against specific Candida species and resistant isolates are noteworthy. This compound has shown particular promise against emerging multidrug-resistant species like Candida auris.[4][5] This guide synthesizes available data to facilitate an informed understanding of their relative strengths.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC data for this compound and voriconazole against various Candida species from large-scale surveillance studies.

Table 1: Comparative In Vitro Activities of this compound and Voriconazole against 6,970 Clinical Candida spp. Isolates [1][2]

Candida SpeciesDrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
All Candida spp. This compound≤0.0150.25≤0.015 - >8
Voriconazole≤0.0150.25≤0.015 - >8
C. albicans This compound≤0.0150.03≤0.015 - 4
Voriconazole≤0.0150.03≤0.015 - 8
C. glabrata This compound0.251≤0.015 - >8
Voriconazole0.122≤0.015 - >8
C. parapsilosis This compound0.030.12≤0.015 - 2
Voriconazole0.030.12≤0.015 - 2
C. tropicalis This compound0.030.12≤0.015 - 4
Voriconazole0.030.12≤0.015 - >8
C. krusei This compound0.250.50.03 - 2
Voriconazole0.120.50.03 - 2

Table 2: Activity of this compound and Voriconazole against Fluconazole-Susceptible and -Resistant Candida spp. [1][2]

Fluconazole SusceptibilityDrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Susceptible (S) This compound≤0.0150.06
Voriconazole≤0.0150.06
Susceptible-Dose Dependent (S-DD) This compound0.120.5
Voriconazole0.121
Resistant (R) This compound0.54
Voriconazole18

Data presented in the tables are compiled from a study involving 6,970 clinical isolates of Candida spp.

Experimental Protocols

The data presented in this guide are predominantly derived from studies employing standardized antifungal susceptibility testing methods. A detailed overview of a typical experimental protocol is provided below.

Antifungal Susceptibility Testing Methodology

The in vitro activities of this compound and voriconazole are determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

  • Isolate Preparation: Clinical isolates of Candida species are cultured on Sabouraud dextrose agar (B569324) plates for 24-48 hours to ensure purity and viability.

  • Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

Antifungal_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Isolate Candida Isolate Culture (Sabouraud Dextrose Agar) Inoculum Inoculum Preparation (0.5 McFarland Standard) Isolate->Inoculum Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Dilution Serial Drug Dilution (RPMI 1640 Medium) Dilution->Inoculation Incubation Incubation (35°C for 24-48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading Incubation->MIC_Reading MIC_Determination MIC Determination (≥50% Growth Inhibition) MIC_Reading->MIC_Determination

Antifungal Susceptibility Testing Workflow

Mechanism of Action

This compound and voriconazole are members of the triazole class of antifungal agents. Their mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.

  • Target Enzyme: Both drugs target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.

  • Ergosterol Depletion: By inhibiting this enzyme, the synthesis of ergosterol, an essential component of the fungal cell membrane, is disrupted.

  • Accumulation of Toxic Sterols: The inhibition of lanosterol 14α-demethylase also leads to the accumulation of toxic methylated sterol precursors in the fungal cell membrane.

  • Fungistatic Effect: The combination of ergosterol depletion and accumulation of toxic sterols alters the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication (fungistatic activity).

Azole_Mechanism_of_Action This compound This compound / Voriconazole Erg11p Lanosterol 14α-demethylase (Erg11p) This compound->Erg11p Inhibits Ergosterol Ergosterol Erg11p->Ergosterol Catalyzes conversion to ToxicSterols Accumulation of Toxic Methylated Sterols Erg11p->ToxicSterols Leads to accumulation of Lanosterol Lanosterol Lanosterol->Erg11p Substrate CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential component of Disruption Disrupted Membrane Integrity & Function ToxicSterols->Disruption Causes CellMembrane->Disruption Depletion of Ergosterol leads to Inhibition Inhibition of Fungal Growth (Fungistatic Effect) Disruption->Inhibition Results in

References

Ravuconazole Demonstrates Comparable Efficacy to Amphotericin B in Experimental Invasive Aspergillosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New Haven, CT – Preclinical studies indicate that the investigational triazole antifungal agent, ravuconazole, exhibits potent efficacy against invasive aspergillosis, comparable to the established therapy amphotericin B, in animal models. The findings, derived from a well-established immunosuppressed rabbit model of invasive aspergillosis, suggest this compound could be a promising alternative for treating this life-threatening fungal infection.

In a key study, oral this compound administered at a dosage of 30 mg/kg of body weight per day was as effective as intravenous amphotericin B at 1 mg/kg/day in preventing mortality in rabbits lethally challenged with Aspergillus fumigatus.[1][2] By day 9 of the experiment, all untreated control animals succumbed to the infection, whereas no mortality was observed in the groups treated with either this compound or amphotericin B.[2] This comparable efficacy was also noted in a sublethally challenged group, where this compound treatment resulted in zero mortality, similar to amphotericin B.[2]

Beyond survival, this compound demonstrated a profound impact on fungal clearance. Treatment with this compound significantly reduced the fungal burden in major organs, including the liver, lung, kidney, and brain, by approximately 2 to 3 log units, a reduction comparable to that achieved with amphotericin B.[2] Notably, all organ cultures from 9 out of 10 rabbits treated with this compound were sterile, and all 4 amphotericin B-treated animals had sterile organ cultures.[2] Furthermore, this compound was effective in clearing aspergillus antigen from the serum of infected animals.[1][2]

These studies highlight the potential of this compound as a valuable therapeutic agent against invasive aspergillosis. The oral formulation of this compound offers a potential advantage in clinical practice. Further investigation into its clinical efficacy and safety profile in human patients is warranted.

Quantitative Data Summary

The following tables summarize the key efficacy data from the comparative studies.

Table 1: Survival Rates in Lethally and Sublethally Challenged Rabbit Models of Invasive Aspergillosis

Treatment GroupDosageChallengeNumber of AnimalsSurvival Rate (%)
This compound30 mg/kg/day (oral)Lethal (10⁶ conidia)10100
Amphotericin B1 mg/kg/day (IV)Lethal (10⁶ conidia)4100
Untreated Control-Lethal (10⁶ conidia)40
This compound30 mg/kg/day (oral)Sublethal (10⁵ conidia)10100
Amphotericin B1 mg/kg/day (IV)Sublethal (10⁵ conidia)4100
Untreated Control-Sublethal (10⁵ conidia)450

Data extracted from G.P. Bodey et al. (2000).[2]

Table 2: Fungal Burden in Organ Tissues of Lethally Challenged Rabbits

Treatment GroupDosageLiver (log CFU/g)Lung (log CFU/g)Kidney (log CFU/g)Brain (log CFU/g)
This compound30 mg/kg/day (oral)Sterile (in 9/10)Sterile (in 9/10)Sterile (in 9/10)Sterile (in 9/10)
Amphotericin B1 mg/kg/day (IV)Sterile (in 4/4)Sterile (in 4/4)Sterile (in 4/4)Sterile (in 4/4)
Untreated Control-~4-5~4-5~3-4~2-3

Data represents approximate log reduction and sterility as reported in G.P. Bodey et al. (2000).[2]

Experimental Protocols

The efficacy of this compound and amphotericin B was evaluated in an established immunosuppressed rabbit model of invasive aspergillosis.

Animal Model and Immunosuppression:

  • Species: New Zealand White rabbits.

  • Immunosuppression: Rabbits were rendered temporarily leukopenic through a combination of cytarabine (B982) and methylprednisolone (B1676475) administration. This regimen mimics the immunocompromised state of patients susceptible to invasive aspergillosis.

Fungal Challenge:

  • Organism: Aspergillus fumigatus.

  • Inoculum: Rabbits were challenged intravenously with either a lethal (10⁶ conidia) or sublethal (10⁵ conidia) dose of A. fumigatus conidia.

Antifungal Therapy:

  • This compound: Administered orally at a dosage of 30 mg/kg of body weight per day.

  • Amphotericin B: Administered intravenously at a dosage of 1 mg/kg of body weight per day.

  • Treatment Initiation: Therapy was initiated 24 hours after the fungal challenge.

  • Control Group: An untreated control group was included in all experiments.

Efficacy Assessment:

  • Survival: Mortality was monitored daily for the duration of the experiment (typically 9 days).

  • Fungal Burden: At the end of the study, organ tissues (liver, lung, kidney, and brain) were harvested, homogenized, and cultured to determine the number of colony-forming units (CFU) per gram of tissue.

  • Serum Antigenemia: Blood samples were collected to measure the levels of aspergillus galactomannan (B225805) antigen, a biomarker for invasive aspergillosis.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (initiated 24h post-challenge) cluster_assessment Efficacy Assessment AnimalModel New Zealand White Rabbits Immunosuppression Cytarabine + Methylprednisolone (Temporary Leukopenia) AnimalModel->Immunosuppression FungalChallenge Intravenous Challenge Aspergillus fumigatus (Lethal or Sublethal Dose) Immunosuppression->FungalChallenge This compound This compound 30 mg/kg/day (Oral) FungalChallenge->this compound AmphotericinB Amphotericin B 1 mg/kg/day (IV) Control Untreated Control Survival Daily Mortality Monitoring This compound->Survival FungalBurden Organ Tissue Culture (CFU/g) This compound->FungalBurden Antigenemia Serum Galactomannan Levels This compound->Antigenemia AmphotericinB->Survival AmphotericinB->FungalBurden AmphotericinB->Antigenemia Control->Survival Control->FungalBurden Control->Antigenemia

Caption: Experimental workflow for comparing this compound and amphotericin B.

References

In Vitro Efficacy of Ravuconazole and Isavuconazole Against Dematiaceous Fungi: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of published in vitro data reveals the comparative efficacy of two late-generation triazole antifungal agents, ravuconazole and isavuconazole (B1672201), against a broad spectrum of clinically relevant dematiaceous fungi. This guide synthesizes key findings on their antifungal activity, providing researchers, scientists, and drug development professionals with a concise overview of their potential therapeutic utility.

Dematiaceous fungi, characterized by the presence of melanin (B1238610) in their cell walls, are responsible for a range of human infections, from superficial skin lesions to life-threatening systemic diseases such as phaeohyphomycosis and chromoblastomycosis. Treatment of these infections is often challenging due to the intrinsic resistance of many species to conventional antifungal therapies. This comparative guide focuses on the in vitro susceptibility profiles of this compound and isavuconazole, offering a data-driven perspective on their standing as potential treatment options.

Comparative Antifungal Activity

In vitro studies demonstrate that both this compound and isavuconazole exhibit potent activity against a wide array of dematiaceous fungi. For many of the tested species, the Minimum Inhibitory Concentration (MIC) values for this compound and isavuconazole were notably lower than those of other commonly used triazoles like itraconazole, voriconazole, and posaconazole.[1][2][3][4][5][6]

The following tables summarize the quantitative data from a key comparative study, showcasing the MIC ranges, MIC50, MIC90, and geometric mean (GM) MIC values of this compound and isavuconazole against various dematiaceous fungal species.

Table 1: In Vitro Susceptibility of Dematiaceous Fungi to this compound and Isavuconazole

Fungal Species (No. of Isolates)Antifungal AgentMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)GM MIC (μg/mL)
Alternaria spp. (7)This compound0.06-0.50.250.50.23
Isavuconazole0.125-10.510.45
Bipolaris spicifera (5)This compound1->1616>167.13
Isavuconazole2->1616>168.00
Cladophialophora carrionii (9)This compound0.03-0.250.1250.250.11
Isavuconazole0.06-0.50.250.50.22
Curvularia lunata (6)This compound0.03-0.250.1250.250.11
Isavuconazole0.06-0.50.250.50.23
Exophiala dermatitidis (12)This compound0.03-0.50.1250.50.15
Isavuconazole0.06-10.2510.29
Exophiala jeanselmei (9)This compound0.03-0.250.1250.250.11
Isavuconazole0.06-0.50.250.50.22
Exophiala spinifera (10)This compound0.015-0.1250.060.1250.05
Isavuconazole0.03-0.250.1250.250.10
Fonsecaea pedrosoi (16)This compound0.015-0.1250.060.1250.06
Isavuconazole0.03-0.250.1250.250.11
Phialophora verrucosa (11)This compound0.015-0.1250.060.1250.06
Isavuconazole0.03-0.250.1250.250.11
Veronaea botryosa (4)This compound0.5-2120.99
Isavuconazole1-4241.98

Data extracted from a 2020 study on the in vitro activities of various antifungals against 84 dematiaceous fungi isolates.

Overall, this compound demonstrated slightly greater potency, with GM MIC values generally being two-fold lower than those of isavuconazole across the tested species. However, both agents showed limited activity against Bipolaris spicifera.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound and isavuconazole, like other azole antifungals, exert their effect by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol (B1674476) 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[7][8][9][10][11] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these drugs lead to the accumulation of toxic sterol precursors and a depletion of mature ergosterol, ultimately compromising membrane function and leading to fungal cell death.[7][11]

References

Ravuconazole Demonstrates Superior In Vitro Activity Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of in vitro studies indicates that ravuconazole, an investigational triazole antifungal agent, exhibits significantly greater potency against fluconazole-resistant strains of Candida species compared to fluconazole (B54011). This finding holds particular relevance for researchers, scientists, and drug development professionals engaged in the pursuit of novel antifungal therapies to combat the growing challenge of azole resistance.

This compound consistently demonstrates lower minimum inhibitory concentrations (MICs) across a range of fluconazole-resistant Candida isolates, including clinically important species such as Candida albicans, Candida glabrata, and Candida krusei. While cross-resistance is observed, particularly in highly fluconazole-resistant isolates, this compound often retains activity where fluconazole does not.[1][2][3][4]

Comparative In Vitro Efficacy: A Quantitative Overview

The superior in vitro activity of this compound is evident in the comparative MIC data from multiple studies. The following table summarizes the MIC90 values (the concentration of drug required to inhibit the growth of 90% of isolates) for this compound and fluconazole against various Candida species, including those with defined resistance to fluconazole.

Candida SpeciesFluconazole SusceptibilityNumber of IsolatesThis compound MIC90 (µg/mL)Fluconazole MIC90 (µg/mL)Reference
C. albicansSusceptible-Dose Dependent (S-DD)1,1390.1232[1]
Resistant (R)3931≥64[1]
C. glabrataSusceptible-Dose Dependent (S-DD)204132[1]
Resistant (R)2694≥64[1]
C. kruseiIntrinsically Resistant2960.564[1]
C. tropicalisResistant (R)Not Specified≥1 (for 46% of isolates)≥64[2]

Understanding the Mechanisms of Action and Resistance

Both this compound and fluconazole are triazole antifungals that function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[5][6] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Fluconazole resistance in Candida species is a multifactorial phenomenon, primarily driven by the following mechanisms:

  • Overexpression of Efflux Pumps: The most common mechanism involves the upregulation of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1).[7][8][9] These pumps actively efflux fluconazole from the cell, preventing it from reaching its target.

  • Alterations in the Target Enzyme: Mutations in the ERG11 gene can lead to structural changes in lanosterol 14α-demethylase, reducing its affinity for fluconazole.[9][10]

  • Upregulation of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher concentrations of the target enzyme, requiring higher doses of fluconazole for effective inhibition.[10]

While this compound is also a substrate for these resistance mechanisms, its higher potency allows it to overcome lower levels of resistance.[4] However, high-level fluconazole resistance, often resulting from a combination of these mechanisms, can lead to cross-resistance with this compound.[4][11]

Experimental Protocols

The in vitro susceptibility data presented is primarily derived from broth microdilution assays conducted according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A2 document. A generalized experimental workflow is as follows:

  • Isolate Preparation: Clinical isolates of Candida species are cultured on appropriate agar (B569324) plates to ensure purity and viability.

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared and adjusted to a specific turbidity, corresponding to a defined cell density.

  • Antifungal Agent Dilution: Serial dilutions of this compound and fluconazole are prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Candida Isolate Culture inoculum Standardized Inoculum Preparation isolate->inoculum inoculation Inoculation of Microtiter Plates inoculum->inoculation antifungal Serial Dilution of Antifungal Agents antifungal->inoculation incubation Incubation (24-48 hours) inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Antifungal Susceptibility Testing Workflow

Signaling Pathways in Fluconazole Resistance

The development of fluconazole resistance in Candida involves complex regulatory networks that control the expression of genes associated with drug efflux and ergosterol biosynthesis. The diagram below illustrates the key pathways involved.

G Signaling Pathways in Fluconazole Resistance in Candida cluster_drug Drug Action and Resistance cluster_regulation Genetic Regulation fluconazole Fluconazole erg11 Erg11p (Lanosterol 14α-demethylase) fluconazole->erg11 Inhibits This compound This compound This compound->erg11 Inhibits ergosterol Ergosterol Biosynthesis erg11->ergosterol Catalyzes efflux Efflux Pumps (CDR1, CDR2, MDR1) efflux->fluconazole Effluxes efflux->this compound Effluxes erg11_gene ERG11 Gene erg11_gene->erg11 Encodes efflux_genes CDR1, CDR2, MDR1 Genes efflux_genes->efflux Encodes upc2 Upc2 Transcription Factor upc2->erg11_gene Upregulates tac1 Tac1 Transcription Factor tac1->efflux_genes Upregulates mrr1 Mrr1 Transcription Factor mrr1->efflux_genes Upregulates

Fluconazole Resistance Pathways

Conclusion

The available in vitro data strongly suggest that this compound is a potent antifungal agent with significant activity against fluconazole-resistant Candida strains. Its ability to overcome, to an extent, the common mechanisms of azole resistance highlights its potential as a future therapeutic option. Further clinical investigation is warranted to fully elucidate the in vivo efficacy and safety profile of this compound in treating infections caused by these resistant pathogens.

References

Ravuconazole's Efficacy in a Canine Model of Chagas Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Ravuconazole for the treatment of Chagas disease in a dog model, benchmarked against the standard of care, Benznidazole. The data presented is compiled from preclinical studies to inform ongoing research and drug development efforts in the fight against this neglected tropical disease.

Performance Comparison: this compound vs. Benznidazole

The following tables summarize the key efficacy endpoints from a pivotal study investigating this compound in a canine model of acute Chagas disease.

Table 1: Parasitological Cure Rates
Treatment GroupDosageTreatment Duration (days)Parasitemia SuppressionNegative Hemoculture Post-TreatmentNegative PCR Post-TreatmentReference
This compound 12 mg/kg/day90100%90%40-60%
Benznidazole 7 mg/kg/day60Not explicitly stated, but curativeNot explicitly stated, but curativeNot explicitly stated, but curative
Untreated Control --0%0%0%
Table 2: Serological and Immunological Outcomes
Treatment GroupSerology (Conventional Tests)Interferon-gamma (IFN-γ) ExpressionInterleukin-10 (IL-10) mRNA ExpressionCardiac Tissue LesionsReference
This compound Negative during treatment, but increased post-treatmentSignificant reductionIncreasedSignificant reduction
Benznidazole Curative (implying sustained negative serology)Not detailedNot detailedPrevented development of chronic lesions
Untreated Control PositiveHighLowSevere inflammation and fibrosis

Alternative and Combination Therapies

While Benznidazole and Nifurtimox are the current standard treatments, their efficacy can be limited, especially in the chronic phase, and they are associated with significant side effects. Research into alternative treatments is ongoing. One study investigated the combination of itraconazole (B105839) and amiodarone (B1667116) in dogs with severe Chagas cardiomyopathy, noting some clinical improvement. Another study explored the combination of Benznidazole and Itraconazole in a dog model, which showed a reduction in parasitemia and cardiac damage.

Experimental Protocols

The following is a detailed methodology for a key in vivo study assessing this compound in a canine model of Chagas disease.

Animal Model:

  • Species: Dog (Beagle).

  • Age/Weight: Young adult.

  • Infection: Experimental infection with Trypanosoma cruzi strains (e.g., Y and Berenice-78).

  • Inoculum: 2.0 x 10^3 blood trypomastigotes/kg.

Treatment Regimen:

  • This compound Group: 6.0 mg/kg administered orally twice a day (12 mg/kg/day total) for 90 days.

  • Benznidazole Group (Reference): 7.0 mg/kg administered orally twice a day for 60 days.

  • Control Group: Infected but untreated.

Efficacy Endpoints:

  • Parasitemia: Monitored by fresh blood examination.

  • Hemoculture: Blood cultures performed post-treatment to detect viable parasites.

  • PCR: Polymerase Chain Reaction on blood samples to detect parasite DNA post-treatment.

  • Serology: Conventional serological tests (e.g., ELISA) to measure specific anti-T. cruzi antibodies.

  • Immunological Assessment: Measurement of cytokine mRNA expression levels (e.g., IFN-γ, IL-10) in peripheral blood mononuclear cells.

  • Histopathology: Quantitative analysis of inflammation and fibrosis in cardiac tissue (e.g., right atrium).

Visualizing the Mechanism and Workflow

To better understand the experimental process and the drug's mode of action, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Assessment Animal_Model Canine Model (Beagle Dogs) Infection Infection with T. cruzi Animal_Model->Infection This compound This compound (12 mg/kg/day, 90 days) Infection->this compound Benznidazole Benznidazole (7 mg/kg/day, 60 days) Infection->Benznidazole Control Untreated Control Infection->Control Parasitology Parasitemia Hemoculture PCR This compound->Parasitology Serology Serological Assays This compound->Serology Immunology Cytokine Analysis This compound->Immunology Histopathology Cardiac Tissue Analysis This compound->Histopathology Benznidazole->Parasitology Benznidazole->Serology Benznidazole->Immunology Benznidazole->Histopathology Control->Parasitology Control->Serology Control->Immunology Control->Histopathology

Caption: Experimental workflow for evaluating this compound efficacy.

ravuconazole_moa cluster_pathway T. cruzi Sterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 catalyzes FF_MAS 14-demethyl-lanosterol Ergosterol Ergosterol (Essential for membrane integrity) FF_MAS->Ergosterol Disruption Disruption of Parasite Cell Membrane Ergosterol->Disruption leads to This compound This compound This compound->CYP51 inhibits CYP51->FF_MAS

Caption: Mechanism of action of this compound in T. cruzi.

Ravuconazole's antifungal spectrum compared to second-generation triazoles.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This guide provides a comprehensive comparison of the in vitro antifungal spectrum of ravuconazole, an investigational triazole, against that of established second-generation triazoles, including voriconazole, posaconazole, and itraconazole. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of this compound's potential role in the antifungal armamentarium.

Executive Summary

This compound demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including yeasts and molds.[1][2][3] Comparative data suggests that its potency against many common fungal species is comparable, and in some cases superior, to that of other second-generation triazoles. This guide summarizes key minimum inhibitory concentration (MIC) data and outlines the standardized experimental protocols used to generate this information, providing a valuable resource for the scientific community.

Mechanism of Action

Like other triazole antifungals, this compound's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. By disrupting the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, this compound compromises the structural integrity of the cell membrane, leading to the inhibition of fungal growth and replication.

Comparative In Vitro Activity

The following tables summarize the comparative in vitro activity of this compound and second-generation triazoles against key fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates), expressed in µg/mL.

Table 1: In Vitro Activity against Candida Species

Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (Multiple studies)This compound0.015 - 10.030.03
Voriconazole0.03 - 10.030.03
Candida glabrata (Multiple studies)This compound≤0.03 - >80.25 - 0.51 - 2
Voriconazole≤0.03 - >80.12 - 0.51 - 2
Candida krusei (Multiple studies)This compound0.06 - 20.250.5
Voriconazole0.03 - 40.251

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Activity against Aspergillus Species

Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (114)This compound0.25 - 40.50.5
Voriconazole0.12 - 40.250.5
Posaconazole0.03 - 10.250.5
Itraconazole0.25 - 212
Aspergillus flavus (13)This compound0.5 - 10.51
Voriconazole0.5 - 10.51
Posaconazole0.25 - 0.50.250.5
Itraconazole0.5 - 10.51
Aspergillus terreus (8)This compound0.5 - 10.51
Voriconazole0.25 - 10.51
Posaconazole0.12 - 0.50.250.5
Itraconazole0.5 - 212

Data from a study by Pfaller et al.[2][3]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27 for Yeasts and M38-A for Filamentous Fungi)

The CLSI broth microdilution method is a widely accepted reference standard for antifungal susceptibility testing.[5][6]

Key Methodological Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) media (e.g., potato dextrose agar for molds) to obtain pure colonies. For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. For molds, a conidial suspension is prepared and the concentration is adjusted using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microdilution plate containing the serially diluted antifungal agents. The plates are then incubated at 35°C. Incubation times vary depending on the fungal species (typically 24-48 hours for yeasts and 48-72 hours for molds).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for azoles against molds) compared to the growth in the drug-free control well. The reading is performed visually or using a spectrophotometer.

EUCAST Broth Microdilution Method (E.Def 7.4 for Yeasts)

The EUCAST method provides an alternative standardized protocol for antifungal susceptibility testing.[7]

Key Methodological Steps:

  • Inoculum Preparation: A fungal suspension is prepared from fresh cultures and the inoculum size is standardized spectrophotometrically.

  • Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI 1640 medium supplemented with 2% glucose.

  • Inoculation and Incubation: The standardized inoculum is added to the microdilution plates, which are then incubated at 35-37°C for 24 hours (for most yeasts).

  • Endpoint Determination: The MIC is determined spectrophotometrically at 530 nm as the lowest drug concentration that causes a 50% reduction in absorbance (growth) compared to the drug-free control. For some antifungals and species, a visual reading may also be used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using a broth microdilution method.

Antifungal_Susceptibility_Testing_Workflow start Start: Fungal Isolate culture 1. Fungal Culture (e.g., Potato Dextrose Agar) start->culture inoculum_prep 2. Inoculum Preparation (Standardize concentration) culture->inoculum_prep plate_prep 4. Microdilution Plate Preparation (Add inoculum and antifungal dilutions) inoculum_prep->plate_prep drug_prep 3. Antifungal Dilution (Serial dilutions in RPMI medium) drug_prep->plate_prep incubation 5. Incubation (e.g., 35°C for 24-72h) plate_prep->incubation reading 6. MIC Determination (Visual or Spectrophotometric reading) incubation->reading result Result: MIC Value (µg/mL) reading->result

Caption: Workflow for Antifungal Susceptibility Testing.

The following diagram illustrates the mechanism of action of triazole antifungals.

Triazole_Mechanism_of_Action lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme substrate ergosterol Ergosterol enzyme->ergosterol conversion membrane Fungal Cell Membrane Integrity ergosterol->membrane essential component triazoles Triazoles (this compound, Voriconazole, etc.) triazoles->enzyme inhibition

Caption: Triazole Antifungal Mechanism of Action.

Conclusion

This compound exhibits potent, broad-spectrum in vitro activity against a diverse array of clinically relevant fungal pathogens. The comparative data presented in this guide, generated through standardized methodologies, indicate that this compound's antifungal spectrum is comparable to that of other second-generation triazoles. Further clinical investigation is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and developers in the field of antifungal drug discovery and development.

References

A comparative study of the pharmacodynamic indices of Ravuconazole and fluconazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic indices of ravuconazole and fluconazole (B54011), two triazole antifungal agents. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the relative efficacy and characteristics of these compounds.

Executive Summary

This compound and fluconazole share a common mechanism of action, inhibiting the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. However, this compound generally exhibits greater in vitro potency against a wide range of Candida species, including some fluconazole-resistant isolates. In vivo studies have identified the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC) as the key pharmacodynamic index predicting the efficacy of both drugs. While this compound's total drug AUC/MIC ratio required for efficacy is higher due to extensive protein binding, the free-drug AUC/MIC ratios for both agents are comparable.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and fluconazole are members of the azole class of antifungals and function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the inhibition of fungal growth and replication.[1][2]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14-α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->fungal_cell_membrane lanosterol_demethylase->ergosterol Inhibited by Azoles This compound This compound This compound->lanosterol_demethylase fluconazole Fluconazole fluconazole->lanosterol_demethylase

Mechanism of action for this compound and Fluconazole.

In Vitro Susceptibility

In vitro studies consistently demonstrate that this compound has greater potency than fluconazole against a broad spectrum of Candida species. This increased activity is also observed against some isolates that exhibit dose-dependent susceptibility or resistance to fluconazole.

OrganismThis compound MIC90 (μg/mL)Fluconazole MIC90 (μg/mL)Reference
Candida albicans0.03 - 0.120.5 - 2[3][4]
Candida glabrata1 - 232[3][4]
Candida parapsilosis0.252[3][4]
Candida tropicalis0.122[3][4]
Candida krusei0.25≥64[3][4]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacodynamic Indices: A Comparative Overview

Pharmacodynamic (PD) indices are crucial for predicting the efficacy of antimicrobial agents and for optimizing dosing regimens. The three primary PD indices for antifungals are the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC), the ratio of the peak free drug concentration to the MIC (fCmax/MIC), and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

In vivo studies in murine models of disseminated candidiasis have established that the AUC/MIC ratio is the most critical pharmacodynamic parameter for predicting the efficacy of both this compound and fluconazole.[1][2][5] While this compound is highly protein-bound (approximately 95.8% in mice), fluconazole has low protein binding.[1][5] Consequently, when considering total drug concentrations, a much higher AUC/MIC ratio is required for this compound to achieve the same effect as fluconazole. However, when corrected for protein binding, the free-drug AUC/MIC ratios necessary for efficacy are similar for both drugs.

Pharmacodynamic IndexThis compound (Free Drug)Fluconazole (Free Drug)Efficacy CorrelationReference
AUC/MIC ~10-36 ~20-25 Primary Driver of Efficacy [1][2][5]
Cmax/MIC Less CorrelatedLess CorrelatedWeaker Correlation[1][5]
%T>MIC Less CorrelatedLess CorrelatedWeaker Correlation[1][5]

Values are derived from murine models of disseminated candidiasis and represent the range associated with therapeutic efficacy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibilities of Candida species to this compound and fluconazole are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3.[6][7]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result fungal_isolates Fungal Isolates (Candida spp.) culture Culture on SDA at 35°C fungal_isolates->culture inoculum_prep Prepare Inoculum (0.5 McFarland) culture->inoculum_prep inoculum_dilution Dilute to ~1-5 x 10^3 CFU/mL inoculum_prep->inoculum_dilution inoculation Inoculate wells with fungal suspension inoculum_dilution->inoculation drug_dilution Prepare serial 2-fold drug dilutions in 96-well plates drug_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation reading Visually or spectrophotometrically determine growth incubation->reading mic_determination MIC = Lowest concentration with significant growth inhibition reading->mic_determination

Workflow for MIC determination via broth microdilution.

Key Steps:

  • Inoculum Preparation: A standardized inoculum of the Candida isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard and then further diluted to achieve a final concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: Serial twofold dilutions of this compound and fluconazole are prepared in 96-well microtiter plates containing RPMI 1640 medium.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24 to 48 hours.

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to the drug-free control well.

Time-Kill Curve Analysis

Time-kill assays are performed to assess the fungistatic or fungicidal activity of the antifungal agents over time.

Methodology:

  • Inoculum Preparation: A starting inoculum of the Candida isolate is prepared in RPMI 1640 medium, typically at a concentration of 1-5 x 10⁵ CFU/mL.[8]

  • Drug Exposure: The fungal suspension is exposed to various concentrations of this compound or fluconazole (e.g., 1x, 2x, 4x, 8x MIC) and a drug-free control.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).[9]

  • Viable Counts: The aliquots are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable CFUs.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves. Fungistatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while fungicidal activity is defined as a ≥3-log₁₀ reduction.

In Vivo Efficacy

In murine models of disseminated and mucosal candidiasis, this compound has demonstrated potent efficacy, often superior to that of fluconazole, particularly against fluconazole-resistant strains.[5][10] For instance, in a model of mucosal candidiasis, a 25 mg/kg dose of this compound was superior to a 25 mg/kg dose of fluconazole in reducing fungal burden, with 50% of mice treated with this compound clearing the infection in all tissues, whereas no mice treated with fluconazole achieved this.[5]

Conclusion

This compound emerges as a potent triazole antifungal with superior in vitro activity against a broad range of Candida species compared to fluconazole. The primary pharmacodynamic driver for the efficacy of both drugs is the AUC/MIC ratio. While this compound's high protein binding necessitates consideration of free-drug concentrations for accurate pharmacodynamic assessment, its efficacy, particularly against less susceptible Candida strains, positions it as a promising agent in the antifungal armamentarium. Further clinical studies are essential to fully elucidate its therapeutic potential in various patient populations.

References

Safety Operating Guide

Proper Disposal of Ravuconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals handling Ravuconazole must adhere to stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste streams. Given its toxicological profile, this compound should be managed as a hazardous pharmaceutical waste to minimize risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that this compound is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound or its waste.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Required if generating dust or aerosols

This compound Waste Classification

While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) in 40 CFR § 261.33, its health hazards warrant a conservative approach.[2][3][4][5][6][7] Laboratories should manage all this compound waste as hazardous pharmaceutical waste as a best practice to ensure full compliance and safety. This approach aligns with the Environmental Protection Agency (EPA) regulations that prohibit the sewering of hazardous pharmaceutical waste.[8][9]

Key Regulatory Considerations:

Regulation/GuidelineRequirement
EPA Subpart P Prohibits the disposal of hazardous pharmaceutical waste down the drain or toilet.[8][9]
Safety Data Sheet Explicitly states this compound must not be disposed of with household garbage and must not reach the sewage system.[1]
RCRA Governs the management of hazardous waste, including proper segregation, labeling, and disposal.[10][11]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory procedure for the safe segregation, collection, and disposal of all this compound-contaminated materials.

Step 1: Waste Segregation

Proper segregation at the point of generation is critical. Do not mix this compound waste with non-hazardous trash, biohazardous waste, or other chemical waste streams unless compatibility is confirmed.

Step 2: Containerization

Use designated, properly labeled containers for each type of this compound waste. Per EPA guidelines for hazardous pharmaceutical waste, black containers are typically used.[10]

  • Solid Waste: This includes unused or expired pure this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (gloves, lab coats).

    • Container: A designated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Pharmaceutical Waste."

  • Liquid Waste: This includes stock solutions, experimental media containing this compound, and solvent rinses from cleaning contaminated glassware.

    • Container: A designated, sealed, and chemically compatible container. Do not overfill.

  • Sharps Waste: This includes any needles or syringes used for preparing or administering this compound solutions.

    • Container: A designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste.

Step 3: Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste Pharmaceuticals"

  • The full chemical name: "this compound"

  • Accumulation start date

  • Associated hazards (e.g., "Toxic," "Reproductive Hazard")

Step 4: Storage

Store sealed waste containers in a designated, secure Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general work areas to prevent unauthorized access.

Step 5: Final Disposal

Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The required final disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[12]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow for handling and disposing of this compound and its associated waste materials in a laboratory setting.

Ravuconazole_Disposal_Workflow cluster_generation Point of Generation (Laboratory Bench) cluster_segregation Waste Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal Pathway A This compound Use (Weighing, Solution Prep, Experimentation) B Unused/Expired This compound Powder A->B C Contaminated Solids (PPE, Labware) A->C D Contaminated Liquids (Solutions, Rinsate) A->D E Contaminated Sharps (Needles, Syringes) A->E F Black Waste Container: 'Hazardous Pharmaceutical Waste' (Solids) B->F C->F G Black Waste Container: 'Hazardous Pharmaceutical Waste' (Liquids) D->G H Sharps Container: 'Hazardous Pharmaceutical Waste' E->H I Secure Satellite Accumulation Area (SAA) F->I G->I H->I J Licensed Hazardous Waste Hauler I->J K Permitted Hazardous Waste Incinerator J->K

Caption: this compound Waste Management Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling Ravuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent antifungal compounds like Ravuconazole is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance, necessitating stringent safety measures to prevent exposure.[1][2] The primary hazards include skin, eye, and respiratory irritation, and it is suspected of damaging fertility or the unborn child.[1] Harmful effects have been documented if swallowed, in contact with skin, or inhaled.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment (PPE)

ActivityRecommended PPERationale
Handling Solid Compound Double nitrile gloves, safety goggles with side shields, N95 or higher-rated respirator, disposable lab coat.[3][4]Protects against skin contact, eye irritation from airborne particles, and inhalation of the powdered compound.[3][4]
Preparing Solutions Double nitrile gloves, chemical splash goggles, face shield.[2][3]Provides enhanced protection against splashes when handling the compound in liquid form.[3] Work should be conducted in a certified chemical fume hood.[3]
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles.[3]Ensures protection during the decontamination of surfaces and equipment that have come into contact with this compound.

Operational Plan: Weighing and Preparing a Stock Solution

A systematic workflow is crucial to minimize the risk of exposure and contamination when handling this compound. The following protocol outlines the step-by-step procedure for weighing the solid compound and preparing a stock solution.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_cleanup Decontamination and Waste Disposal prep_area Designate and prepare a work area within a certified chemical fume hood. don_ppe Don appropriate PPE: - Double nitrile gloves - Disposable gown - Safety goggles - Face shield - N95 respirator prep_area->don_ppe tare_container Tare a suitable container on an analytical balance inside the fume hood. don_ppe->tare_container transfer_compound Carefully transfer the required amount of solid this compound to the container. tare_container->transfer_compound close_container Immediately close the primary container of the solid compound. transfer_compound->close_container add_solvent Slowly add the desired solvent to the container with the weighed compound. close_container->add_solvent ensure_dissolution Cap the container and ensure complete dissolution. add_solvent->ensure_dissolution decontaminate Decontaminate all surfaces and equipment with an appropriate cleaning agent. ensure_dissolution->decontaminate dispose_waste Dispose of all contaminated materials as hazardous waste according to institutional guidelines. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Workflow for weighing and preparing a this compound stock solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[5]

  • Solid Waste : Collect solid waste in a designated, leak-proof container lined with a distinctively colored plastic bag.[6] The container should be clearly labeled as "Hazardous Drug Waste."

  • Liquid Waste : Collect liquid waste in a designated, sealed, and labeled waste container. Do not dispose of this compound solutions down the drain.[1][6]

  • Container Management : Keep all waste containers sealed when not in use and do not overfill them.[6]

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through a licensed hazardous material disposal company.[5] Ensure all federal, state, and local regulations for hazardous and pharmaceutical waste disposal are followed.[6]

In the absence of a take-back program, non-contaminated packaging may be disposed of in the household trash after removing or scratching out all personal information.[7] For unused medicine that is not on the FDA flush list, it can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed container, and then thrown in the trash.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.